molecular formula C12H17N3O B2972772 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol CAS No. 111678-86-5

2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol

Cat. No.: B2972772
CAS No.: 111678-86-5
M. Wt: 219.288
InChI Key: UKANTQXTRJQTAF-UHFFFAOYSA-N
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Description

2-[(1-Propyl-1H-benzimidazol-2-yl)amino]ethanol (CAS 111678-86-5) is an organic compound with the molecular formula C12H17N3O and a molecular weight of 219.29 g/mol . This benzimidazole derivative features a propyl group at the 1-position of the benzimidazole ring and an ethanolamine substituent at the 2-position, a structure represented by the canonical SMILES string CCCN1C2=CC=CC=C2N=C1NCCO . The compound is a key synthetic intermediate in medicinal chemistry research, particularly in the construction of more complex hybrid molecules. Benzimidazole-based hybrids are a significant focus in drug discovery due to their wide range of potential biological activities, which can include anticancer, antimicrobial, and antiviral properties . As a versatile building block, this compound can be utilized to develop novel pharmacophores for various therapeutic targets. Researchers are advised to handle this material with appropriate precautions. The compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[(1-propylbenzimidazol-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-8-15-11-6-4-3-5-10(11)14-12(15)13-7-9-16/h3-6,16H,2,7-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKANTQXTRJQTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970554
Record name 2-[(1-Propyl-1,3-dihydro-2H-benzimidazol-2-ylidene)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5523-13-7
Record name 2-[(1-Propyl-1,3-dihydro-2H-benzimidazol-2-ylidene)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol, a substituted benzimidazole derivative of interest in medicinal chemistry. The guide details two primary synthetic strategies, commencing from readily available starting materials. Each route is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and an analysis of the key reaction mechanisms. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, offering insights into the rational design and execution of the synthesis of this and related heterocyclic compounds.

Introduction

Benzimidazole and its derivatives are a cornerstone in the field of medicinal chemistry, constituting the core structure of numerous pharmacologically active agents.[1][2] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to diverse therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[3][4] The target molecule, this compound, incorporates three key structural features: a benzimidazole scaffold, an N-propyl group at the 1-position, and a 2-aminoethanol side chain at the 2-position. The strategic placement of these substituents is anticipated to modulate the compound's physicochemical properties and biological activity. This guide will explore two logical and experimentally viable synthetic routes for the preparation of this target compound.

Synthetic Strategies and Mechanistic Insights

Two principal retrosynthetic approaches have been devised for the synthesis of this compound.

Scheme 1: Retrosynthetic Analysis

Retrosynthesis cluster_0 Route A cluster_1 Route B Target This compound Intermediate_A1 1-propyl-1H-benzimidazol-2-amine Target->Intermediate_A1 C-N bond formation Intermediate_B1 1-propyl-2-chlorobenzimidazole Target->Intermediate_B1 Nucleophilic substitution Reagent_C ethanolamine Target->Reagent_C Precursor_A1 2-aminobenzimidazole Intermediate_A1->Precursor_A1 N-alkylation Precursor_A2 propyl bromide Intermediate_A1->Precursor_A2 StartingMaterial_A o-phenylenediamine Precursor_A1->StartingMaterial_A Cyclization Reagent_A cyanogen bromide Precursor_A1->Reagent_A Precursor_B1 2-chlorobenzimidazole Intermediate_B1->Precursor_B1 N-alkylation Precursor_B2 propyl bromide Intermediate_B1->Precursor_B2 Intermediate_B2 benzimidazolin-2-one Precursor_B1->Intermediate_B2 Chlorination StartingMaterial_B o-phenylenediamine Intermediate_B2->StartingMaterial_B Cyclization Reagent_B urea Intermediate_B2->Reagent_B

Caption: Retrosynthetic analysis of the target molecule.

Route A focuses on the initial construction of the 2-aminobenzimidazole core, followed by sequential N-alkylation and amination. Route B employs a strategy where the 2-position of the benzimidazole ring is functionalized with a good leaving group (chloride), followed by N-alkylation and subsequent nucleophilic substitution with ethanolamine.

Route A: Synthesis via 2-Aminobenzimidazole Intermediate

This pathway commences with the synthesis of 2-aminobenzimidazole, a versatile precursor for a wide range of substituted benzimidazoles.

Step 1: Synthesis of 2-Aminobenzimidazole

The formation of the 2-aminobenzimidazole scaffold is typically achieved through the cyclization of o-phenylenediamine with a cyanating agent. A historically significant and reliable method involves the use of cyanogen bromide.[5]

Mechanism: The reaction proceeds via nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization, where the second amino group attacks the nitrile carbon, leading to the formation of the imidazole ring after tautomerization.

Mechanism_A1 o-phenylenediamine o-phenylenediamine intermediate_1 intermediate_1 o-phenylenediamine->intermediate_1 + BrCN intermediate_2 intermediate_2 intermediate_1->intermediate_2 intramolecular cyclization 2-aminobenzimidazole 2-aminobenzimidazole intermediate_2->2-aminobenzimidazole tautomerization

Caption: Mechanism of 2-aminobenzimidazole synthesis.

Experimental Protocol:

Reactant/ReagentMolecular Weight ( g/mol )AmountMoles
o-phenylenediamine108.1410.81 g0.1
Cyanogen bromide105.9210.59 g0.1
Water18.02200 mL-
Ammonia (aq)-q.s.-
Ethanol46.07for recrystallization-

Procedure:

  • In a well-ventilated fume hood, suspend o-phenylenediamine (10.81 g, 0.1 mol) in 200 mL of water in a three-necked round-bottom flask equipped with a mechanical stirrer.

  • Cool the suspension in an ice bath and slowly add a solution of cyanogen bromide (10.59 g, 0.1 mol) in water.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the mixture with aqueous ammonia to precipitate the free base of 2-aminobenzimidazole.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-aminobenzimidazole.

Step 2: N-Alkylation of 2-Aminobenzimidazole

The introduction of the propyl group at the N1 position is achieved through a standard N-alkylation reaction using an appropriate alkylating agent, such as propyl bromide.

Mechanism: The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the nitrogen atom of the benzimidazole ring acts as a nucleophile, attacking the electrophilic carbon of the propyl bromide and displacing the bromide ion. The presence of a base is crucial to deprotonate the benzimidazole nitrogen, thereby increasing its nucleophilicity.

Experimental Protocol:

Reactant/ReagentMolecular Weight ( g/mol )AmountMoles
2-Aminobenzimidazole133.1513.32 g0.1
Propyl bromide122.9914.76 g (10.9 mL)0.12
Potassium carbonate138.2120.73 g0.15
Acetone58.08250 mL-

Procedure:

  • To a solution of 2-aminobenzimidazole (13.32 g, 0.1 mol) in dry acetone (250 mL), add anhydrous potassium carbonate (20.73 g, 0.15 mol).

  • Reflux the mixture for 30 minutes with stirring.

  • Add propyl bromide (14.76 g, 0.12 mol) dropwise to the refluxing mixture.

  • Continue refluxing for 18-24 hours, monitoring the reaction progress by TLC.[6]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-propyl-1H-benzimidazol-2-amine.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step involves the attachment of the aminoethanol side chain. This can be achieved by reacting 1-propyl-1H-benzimidazol-2-amine with a suitable two-carbon electrophile bearing a hydroxyl group, such as 2-chloroethanol.

Mechanism: This reaction is another example of a nucleophilic substitution, where the exocyclic amino group of 1-propyl-1H-benzimidazol-2-amine attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion. A base is typically required to scavenge the HCl generated during the reaction.

Experimental Protocol:

Reactant/ReagentMolecular Weight ( g/mol )AmountMoles
1-propyl-1H-benzimidazol-2-amine175.2317.52 g0.1
2-Chloroethanol80.518.86 g (7.1 mL)0.11
Triethylamine101.1915.18 g (20.9 mL)0.15
Toluene92.14200 mL-

Procedure:

  • In a round-bottom flask, dissolve 1-propyl-1H-benzimidazol-2-amine (17.52 g, 0.1 mol) in toluene (200 mL).

  • Add triethylamine (15.18 g, 0.15 mol) to the solution.

  • Add 2-chloroethanol (8.86 g, 0.11 mol) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC.

  • After cooling, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final product.

Route B: Synthesis via 2-Chlorobenzimidazole Intermediate

This alternative route involves the initial formation of a 2-chlorobenzimidazole derivative, which serves as an activated precursor for the subsequent amination step.

Step 1: Synthesis of Benzimidazolin-2-one

The synthesis of the benzimidazolin-2-one intermediate is achieved by the condensation of o-phenylenediamine with urea.

Mechanism: The reaction is believed to proceed through the initial formation of a urea derivative of o-phenylenediamine, which then undergoes intramolecular cyclization with the elimination of ammonia to form the stable benzimidazolin-2-one ring.

Mechanism_B1 o-phenylenediamine o-phenylenediamine intermediate_3 intermediate_3 o-phenylenediamine->intermediate_3 + urea, -NH3 benzimidazolin-2-one benzimidazolin-2-one intermediate_3->benzimidazolin-2-one intramolecular cyclization, -NH3

Caption: Mechanism of benzimidazolin-2-one synthesis.

Experimental Protocol:

Reactant/ReagentMolecular Weight ( g/mol )AmountMoles
o-phenylenediamine108.145.0 g0.046
Urea60.065.52 g0.092
Dimethylformamide (DMF)73.09--

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (5.0 g, 0.046 mol) in DMF.

  • Add urea (5.52 g, 0.092 mol) and heat the mixture to 135-140 °C for 12 hours.

  • After completion of the reaction, remove the DMF under reduced pressure.

  • Wash the resulting solid with water and then dissolve it in a 10% aqueous sodium hydroxide solution.

  • Filter the alkaline solution and neutralize it with 35% aqueous hydrochloric acid.

  • Filter the precipitated product, wash with water, and dry to obtain pure benzimidazolin-2-one.

Step 2: Synthesis of 2-Chlorobenzimidazole

The benzimidazolin-2-one is converted to 2-chlorobenzimidazole using a chlorinating agent, most commonly phosphoryl chloride (POCl₃).

Mechanism: The hydroxyl group of the tautomeric form of benzimidazolin-2-one (2-hydroxybenzimidazole) is converted into a good leaving group by reaction with POCl₃. Subsequent intramolecular nucleophilic attack by the nitrogen atom, followed by elimination, yields the 2-chlorobenzimidazole.

Experimental Protocol:

Reactant/ReagentMolecular Weight ( g/mol )AmountMoles
Benzimidazolin-2-one134.1310.0 g0.07
Phosphoryl chloride (POCl₃)153.3322.88 g (13.8 mL)0.14
Phenol94.11catalytic amount-

Procedure:

  • In a round-bottom flask, combine benzimidazolin-2-one (10.0 g, 0.07 mol), phosphoryl chloride (22.88 g, 0.14 mol), and a catalytic amount of phenol.

  • Heat the mixture to 103-107 °C for 12 hours.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Carefully neutralize the mixture with a 40% sodium hydroxide solution to a pH of approximately 10.

  • The crude product precipitates and can be collected by filtration.

  • Recrystallize the crude material from a suitable solvent to obtain pure 2-chlorobenzimidazole.

Step 3: N-Alkylation of 2-Chlorobenzimidazole

Similar to Route A, the propyl group is introduced at the N1 position via N-alkylation.

Experimental Protocol:

Reactant/ReagentMolecular Weight ( g/mol )AmountMoles
2-Chlorobenzimidazole152.5815.26 g0.1
Propyl bromide122.9914.76 g (10.9 mL)0.12
Potassium carbonate138.2120.73 g0.15
Acetone58.08250 mL-

Procedure:

  • In a mortar, combine 2-chlorobenzimidazole (1.45 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and propyl bromide (1.23 g, 10 mmol).

  • Grind the mixture with a pestle at room temperature for 10-15 minutes until a homogeneous mixture is obtained.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add approximately 30-40 mL of ice-cold water to the mixture.

  • Filter the separated solid, wash with water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent to yield pure 1-propyl-2-chlorobenzimidazole.

Step 4: Synthesis of this compound

The final step is a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position is displaced by ethanolamine.

Mechanism: The amino group of ethanolamine acts as a nucleophile and attacks the electron-deficient C2 carbon of the benzimidazole ring, leading to the displacement of the chloride ion. This reaction is often facilitated by heat.

Experimental Protocol:

Reactant/ReagentMolecular Weight ( g/mol )AmountMoles
1-propyl-2-chlorobenzimidazole194.6619.47 g0.1
Ethanolamine61.089.16 g (9.1 mL)0.15
N,N-Dimethylformamide (DMF)73.09100 mL-

Procedure:

  • Dissolve 1-propyl-2-chlorobenzimidazole (19.47 g, 0.1 mol) in DMF (100 mL) in a round-bottom flask.

  • Add ethanolamine (9.16 g, 0.15 mol) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 8-12 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the final product.

Characterization Data

The structural elucidation of the final product, this compound, would be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group and two multiplets for the methylene groups), the methylene groups of the ethanolamine moiety, and the aromatic protons of the benzimidazole ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for all the unique carbon atoms in the molecule, including the aliphatic carbons of the propyl and ethanolamine groups, and the aromatic and heterocyclic carbons of the benzimidazole core.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the target compound (C₁₂H₁₇N₃O, MW: 219.28 g/mol ).

Conclusion

This technical guide has detailed two robust synthetic routes for the preparation of this compound. Both Route A and Route B offer viable pathways with their respective advantages. The choice of a particular route may depend on the availability of starting materials, desired scale of the reaction, and safety considerations. The provided experimental protocols and mechanistic insights are intended to equip researchers with the necessary information to successfully synthesize this and related benzimidazole derivatives for further investigation in drug discovery and development programs.

References

An In-depth Technical Guide to 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol, a substituted benzimidazole derivative of significant interest to researchers and professionals in drug development. While this specific molecule is not extensively cataloged, this document extrapolates from the rich chemistry of analogous compounds to detail its chemical identity, propose a robust synthetic pathway, and explore its potential as a pharmacologically active agent.

Chemical Identity and Nomenclature

The structural elucidation of a novel or sparsely documented compound begins with its precise chemical identification.

IUPAC Name

The formal IUPAC name for the compound is 2-((1-propyl-1H-benzo[d]imidazol-2-yl)amino)ethan-1-ol . This nomenclature clearly defines the ethanolamine moiety attached to the second position of the benzimidazole ring, which itself is substituted at the first nitrogen atom with a propyl group.

CAS Number

A specific CAS number for this compound is not readily found in major chemical databases. This suggests the compound may be a novel chemical entity or has not been widely synthesized and registered. For reference, the isomeric compound, 2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol, has been assigned the CAS number 431071-96-4 [1].

Structural Data

The key structural features of this molecule are the benzimidazole core, an N-propyl substituent, and a 2-aminoethanol side chain. These components are known to contribute to a range of pharmacological activities in related molecules[2][3].

PropertyValue
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Isomeric CAS431071-96-4 (for the isopropyl isomer)[1]

Proposed Synthesis Pathway

The synthesis of 2-aminobenzimidazole derivatives is well-established in the literature. A highly plausible and efficient route for the synthesis of this compound involves a two-step process starting from o-phenylenediamine. This method provides a clear and logical pathway for laboratory-scale production.

Synthesis Workflow

The proposed synthesis is outlined below. The initial step involves the alkylation of o-phenylenediamine, followed by cyclization and functionalization to yield the target compound.

Synthesis_Workflow A o-Phenylenediamine B 1-Propyl-benzene-1,2-diamine A->B Propyl Halide Base C 2-Chloro-1-propyl-1H-benzimidazole B->C Cyanogen Bromide or Thiophosgene D This compound C->D Ethanolamine Base, Heat

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Propyl-benzene-1,2-diamine

  • To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature and add 1-bromopropane (1.1 equivalents) dropwise.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter to remove the inorganic base, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-propyl-benzene-1,2-diamine.

Step 2: Synthesis of 2-Chloro-1-propyl-1H-benzimidazole

  • Dissolve 1-propyl-benzene-1,2-diamine (1 equivalent) in a suitable solvent like chloroform or dichloromethane.

  • Cool the solution in an ice bath and add cyanogen bromide (1.1 equivalents) portion-wise.

  • Allow the reaction to stir and warm to room temperature overnight.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-chloro-1-propyl-1H-benzimidazole, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • In a sealed vessel, combine 2-chloro-1-propyl-1H-benzimidazole (1 equivalent) with an excess of ethanolamine (3-5 equivalents), which also acts as the solvent and base.

  • Heat the mixture to 100-120°C for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Physicochemical and Pharmacological Profile

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[3][4]. The physicochemical properties of the title compound are predicted to be in a range suitable for drug development.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
LogP 1.5 - 2.5Influences solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~60-80 ŲCorrelates with drug transport and bioavailability.
Hydrogen Bond Donors 2Contributes to target binding and solubility.
Hydrogen Bond Acceptors 3Important for molecular recognition and binding.
Rotatable Bonds 5Affects conformational flexibility and binding affinity.
Potential Pharmacological Applications

The benzimidazole core is a versatile pharmacophore. Substituted benzimidazoles have been extensively investigated for various therapeutic applications.

  • Anticancer Activity: Many 2-aminobenzimidazole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways. Some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis[5]. The title compound, with its specific substitution pattern, could be investigated for similar cytotoxic effects against various cancer cell lines.

  • Antimicrobial and Antifungal Activity: The benzimidazole scaffold is present in several approved antimicrobial and antifungal drugs. The N-alkylation and substitution at the 2-position can significantly modulate this activity[2]. Therefore, this compound is a promising candidate for screening against a panel of bacterial and fungal strains.

  • Anti-inflammatory and Analgesic Properties: Certain benzimidazole derivatives have shown significant anti-inflammatory and analgesic effects, potentially through the inhibition of enzymes like cyclooxygenases (COX)[6].

Proposed Mechanism of Action (Anticancer)

A plausible mechanism of action for the anticancer effects of benzimidazole derivatives involves the inhibition of tubulin polymerization, a critical process for cell division.

Mechanism_of_Action A This compound B Binds to Colchicine Binding Site on β-tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis E->F G Cancer Cell Death F->G

Caption: A potential mechanism of action for the anticancer activity of the title compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity within the pharmacologically significant benzimidazole class of compounds. The synthetic route proposed herein is based on well-established chemical principles and offers a reliable method for its preparation. The predicted physicochemical properties and the known biological activities of related compounds suggest that this molecule warrants further investigation for its potential therapeutic applications, particularly in oncology and infectious diseases. Future research should focus on the practical synthesis and purification of this compound, followed by comprehensive in vitro and in vivo screening to validate its predicted pharmacological profile.

References

Spectroscopic Characterization of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of heterocyclic compounds, benzimidazole derivatives hold a prominent position due to their diverse and significant biological activities. This guide provides an in-depth technical analysis of the spectroscopic data for a specific benzimidazole derivative, 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol. While direct experimental spectra for this exact molecule are not publicly available, this document serves as a comprehensive, predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we will dissect the expected spectral characteristics of this molecule. This guide is designed to not only present predicted data but also to explain the underlying chemical principles that govern these spectroscopic signatures, thereby providing a framework for the analysis of similar novel compounds.

The structural integrity and purity of such compounds are paramount in the journey from discovery to clinical application.[1] This guide will, therefore, emphasize the causality behind spectral assignments, offering insights rooted in established spectroscopic theory and data from analogous structures.

Molecular Structure and Key Features

To logically predict and interpret the spectroscopic data, a clear understanding of the molecular structure of this compound is essential. The molecule can be deconstructed into three key components: the benzimidazole core, the N-propyl substituent at position 1, and the 2-aminoethanol side chain at position 2. Each of these fragments will contribute distinct and predictable signals in the NMR, IR, and MS spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution.[2] For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standard and reliable method for acquiring high-quality NMR spectra for benzimidazole derivatives is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized and purified this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for benzimidazole derivatives as it can effectively solubilize the compound and allow for the observation of exchangeable protons (e.g., -NH and -OH).[2]

  • Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each proton environment. The following table summarizes the anticipated chemical shifts, multiplicities, and integrations.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic Protons (H-4, H-5, H-6, H-7)7.0 - 7.6Multiplet4HProtons on the benzene ring of the benzimidazole core typically resonate in this region. The specific substitution pattern will lead to a complex multiplet.[2]
-NH-5.0 - 6.0Broad Singlet1HThe amino proton is expected to be a broad signal due to chemical exchange and quadrupole effects from the adjacent nitrogen. Its chemical shift can be solvent-dependent.
-OH4.5 - 5.5Broad Singlet1HThe hydroxyl proton is also an exchangeable proton, leading to a broad singlet. Its position is highly dependent on solvent and concentration.
N-CH₂ (propyl)4.0 - 4.3Triplet2HThis methylene group is directly attached to a nitrogen atom within the benzimidazole ring, resulting in a downfield shift. It will be split into a triplet by the adjacent methylene group.
-NH-CH₂-3.5 - 3.8Triplet2HThe methylene group adjacent to the amino nitrogen will be deshielded and appear as a triplet due to coupling with the adjacent -CH₂OH group.
-CH₂-OH3.6 - 3.9Triplet2HThis methylene group is attached to the electronegative oxygen atom, causing a downfield shift. It will be a triplet due to coupling with the -NH-CH₂- group.
-CH₂- (propyl)1.7 - 2.0Sextet2HThe central methylene group of the propyl chain will be split into a sextet by the two adjacent methylene groups.
-CH₃ (propyl)0.9 - 1.1Triplet3HThe terminal methyl group of the propyl chain will be the most upfield signal and will appear as a triplet due to coupling with the adjacent methylene group.
¹³C NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon environment. The predicted chemical shifts are based on the known effects of substituents on the benzimidazole ring and the characteristic shifts for alkyl and amino alcohol moieties.[4]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=N (C-2)155 - 160The carbon atom of the imidazole ring double-bonded to two nitrogen atoms is significantly deshielded and appears far downfield.
Aromatic C (quaternary)135 - 145The two quaternary carbons of the benzene ring fused to the imidazole ring.
Aromatic CH110 - 130The four methine carbons of the benzene ring. Their exact shifts will depend on their position relative to the fused imidazole ring.
-CH₂-OH60 - 65The carbon attached to the electronegative hydroxyl group is shifted downfield into this characteristic region.[5]
N-CH₂ (propyl)45 - 50The methylene carbon directly bonded to the benzimidazole nitrogen is deshielded.
-NH-CH₂-40 - 45The methylene carbon adjacent to the amino nitrogen.
-CH₂- (propyl)20 - 25The central methylene carbon of the propyl group.
-CH₃ (propyl)10 - 15The terminal methyl carbon of the propyl group, appearing in the typical upfield alkyl region.[5]

Part 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its various bonds.

Experimental Protocol: IR Data Acquisition

A common method for obtaining the IR spectrum of a solid sample is as follows:

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder.

  • Pellet Formation: The mixture is then pressed into a thin, transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for the target molecule.

Wavenumber (cm⁻¹) Vibration Functional Group Rationale
3400 - 3200N-H stretchSecondary Amine (-NH-)The N-H stretching vibration of the secondary amine is expected in this region. The band may be broad.
3500 - 3200O-H stretchAlcohol (-OH)The O-H stretching vibration of the alcohol will appear as a broad band in this region due to hydrogen bonding.
3100 - 3000C-H stretchAromaticC-H stretching vibrations of the benzene ring.
2960 - 2850C-H stretchAliphaticC-H stretching vibrations of the propyl and ethanol side chains.
1620 - 1590C=N stretchImidazole RingThe C=N stretching vibration of the benzimidazole ring is a characteristic absorption.[6]
1470 - 1450C=C stretchAromatic RingSkeletal C=C stretching vibrations of the benzene ring.
1250 - 1000C-N stretchAmine/ImidazoleC-N stretching vibrations from the amino group and the imidazole ring.
1150 - 1050C-O stretchAlcoholThe C-O stretching vibration of the primary alcohol.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common ionization technique for relatively small organic molecules.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their m/z ratio and detected.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular ion peak (M⁺) for this compound (C₁₂H₁₇N₃O) would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral losses.

Molecular Weight Calculation:

  • C: 12 * 12.011 = 144.132

  • H: 17 * 1.008 = 17.136

  • N: 3 * 14.007 = 42.021

  • O: 1 * 15.999 = 15.999

  • Total Molecular Weight: 219.288 g/mol

Expected Molecular Ion Peak (M⁺): m/z = 219

Predicted Key Fragment Ions:

m/z Proposed Fragment Fragmentation Pathway
176[M - C₂H₅O]⁺Loss of the hydroxyethyl group via cleavage of the C-N bond.
175[M - C₂H₄O]⁺Loss of the ethanol side chain.
146[C₉H₁₀N₂]⁺Cleavage of the aminoethanol side chain.
132[C₈H₆N₂]⁺Loss of the propyl group from the benzimidazole core.[7]
43[C₃H₇]⁺Propyl cation.

The fragmentation of benzimidazole derivatives often involves characteristic losses, such as the elimination of HCN.[7] The presence of the propyl and aminoethanol substituents provides additional, predictable fragmentation pathways.

Visualization of Key Structural and Spectroscopic Relationships

To further clarify the relationships between the molecular structure and the expected spectroscopic data, the following diagrams are provided.

G cluster_mol Molecular Structure cluster_h_nmr Predicted ¹H NMR Signals cluster_c_nmr Predicted ¹³C NMR Signals mol H_arom Aromatic (7.0-7.6 ppm) mol->H_arom Benzene Ring H_NH -NH- (5.0-6.0 ppm) mol->H_NH Amino Linker H_OH -OH (4.5-5.5 ppm) mol->H_OH Ethanol Side Chain H_N_CH2_propyl N-CH₂ (propyl) (4.0-4.3 ppm) mol->H_N_CH2_propyl Propyl Group H_NH_CH2 -NH-CH₂- (3.5-3.8 ppm) mol->H_NH_CH2 Ethanol Side Chain H_CH2_OH -CH₂-OH (3.6-3.9 ppm) mol->H_CH2_OH Ethanol Side Chain H_CH2_propyl -CH₂- (propyl) (1.7-2.0 ppm) mol->H_CH2_propyl Propyl Group H_CH3_propyl -CH₃ (propyl) (0.9-1.1 ppm) mol->H_CH3_propyl Propyl Group C_CN C=N (155-160 ppm) mol->C_CN Imidazole Ring C_arom_q Aromatic C (quat.) (135-145 ppm) mol->C_arom_q Benzene Ring C_arom_CH Aromatic CH (110-130 ppm) mol->C_arom_CH Benzene Ring C_CH2_OH -CH₂-OH (60-65 ppm) mol->C_CH2_OH Ethanol Side Chain C_N_CH2_propyl N-CH₂ (propyl) (45-50 ppm) mol->C_N_CH2_propyl Propyl Group C_NH_CH2 -NH-CH₂- (40-45 ppm) mol->C_NH_CH2 Ethanol Side Chain C_CH2_propyl -CH₂- (propyl) (20-25 ppm) mol->C_CH2_propyl Propyl Group C_CH3_propyl -CH₃ (propyl) (10-15 ppm) mol->C_CH3_propyl Propyl Group

Figure 1. Predicted NMR assignments for this compound.

G cluster_frags Key Fragmentation Pathways M Molecular Ion (M⁺) m/z = 219 F1 [M - C₂H₅O]⁺ m/z = 176 M->F1 - •C₂H₅O F2 [M - C₂H₄O]⁺ m/z = 175 M->F2 - C₂H₄O F3 [C₉H₁₀N₂]⁺ m/z = 146 M->F3 - C₂H₇NO F5 [C₃H₇]⁺ m/z = 43 M->F5 Propyl Fragment F4 [C₈H₆N₂]⁺ m/z = 132 F3->F4 - C₃H₇•

Figure 2. Predicted mass spectrometry fragmentation of the target molecule.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By systematically deconstructing the molecule into its constituent functional groups and drawing upon established spectroscopic principles and data from related compounds, we have established a robust framework for the characterization of this novel benzimidazole derivative. The detailed rationale behind each predicted spectral feature is intended to empower researchers in their own analytical endeavors. The methodologies and interpretations presented herein serve as a valuable resource for the structural verification and quality control essential in the rigorous process of drug discovery and development.

References

Solubility Profile of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The determination of aqueous and solvent solubility is a cornerstone of early-stage drug development, fundamentally influencing a compound's bioavailability, formulation, and overall therapeutic potential.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility of the novel chemical entity, 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol. As specific experimental data for this compound is not publicly available, this document serves as a methodological blueprint for researchers and drug development professionals. We will explore the theoretical underpinnings of solubility based on the molecule's structure, present a detailed protocol for experimental determination using the gold-standard shake-flask method, and outline a robust analytical procedure for quantification via High-Performance Liquid Chromatography (HPLC).

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, a drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[1][4] Poor aqueous solubility is a major hurdle for new chemical entities (NCEs), with over 40% of compounds developed in the pharmaceutical industry being practically insoluble in water.[1][5] This challenge can lead to low and erratic bioavailability, hindering clinical progression.[3] Therefore, a thorough understanding of a compound's solubility in various media is not merely a data point but a critical factor that dictates formulation strategies, dosage form design, and the ultimate success of a therapeutic candidate.[2][6] This guide establishes the essential protocols to accurately profile this compound, enabling informed decisions in the development pipeline.

Physicochemical Profile and Theoretical Solubility Considerations

Before embarking on experimental work, a structural analysis of the target molecule provides valuable insight into its likely solubility behavior, guided by the fundamental chemical principle of "like dissolves like."[7][8][9][10] This principle states that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure of this compound:

  • Benzimidazole Core: This bicyclic aromatic system is largely non-polar and hydrophobic.

  • 1-Propyl Group: The n-propyl substituent is an alkyl chain, contributing to the molecule's lipophilicity (hydrophobicity).

  • 2-Aminoethanol Group: This side chain contains a secondary amine (-NH-) and a terminal hydroxyl (-OH) group. Both are polar and capable of forming hydrogen bonds with protic solvents like water.

Predicted Solubility Behavior: The molecule possesses both hydrophobic (benzimidazole, propyl chain) and hydrophilic (aminoethanol chain) regions. This amphipathic nature suggests that its solubility will be highly dependent on the solvent system.

  • In Polar Protic Solvents (e.g., Water, Ethanol): The aminoethanol moiety will promote solubility through hydrogen bonding. However, the large hydrophobic core will likely limit its overall aqueous solubility. The amine group is basic and can be protonated at low pH, which would increase aqueous solubility.

  • In Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can engage in dipole-dipole interactions and may be effective at solvating the entire molecule.

  • In Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low, as these solvents cannot effectively interact with the polar aminoethanol group.

This initial analysis is crucial for selecting an appropriate range of solvents for experimental testing. While computational models can provide quantitative solubility predictions, experimental determination remains the definitive standard.[11][12]

Diagram: The "Like Dissolves Like" Principle

The following diagram illustrates the expected interactions between this compound and representative solvent types.

G cluster_0 Solute: this compound cluster_1 Solvents Solute Hydrophobic Core (Benzimidazole, Propyl) + Polar Group (Aminoethanol) Water Water (Polar, H-Bonding) Solute->Water Partial Solubility (H-Bonding vs. Hydrophobicity) Hexane Hexane (Non-Polar) Solute->Hexane Low Solubility (Mismatched Polarity) DMSO DMSO (Polar Aprotic) Solute->DMSO Good Solubility (Effective Solvation)

Caption: Predicted solute-solvent interactions based on polarity.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[13][14] It involves creating a saturated solution by agitating an excess of the solid compound in the chosen solvent until equilibrium is reached.

Step-by-Step Protocol
  • Solvent Selection:

    • Aqueous Media: Prepare buffers at physiologically relevant pH values: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer). Use purified water as a baseline.

    • Organic Solvents: Select a range of solvents with varying polarities, such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

    • Add a precise volume of the selected solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is standard.[13][15] Preliminary studies can be conducted to confirm the time to equilibrium.

  • Phase Separation and Sampling:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant. To ensure no solid particles are transferred, this step must be performed by either:

      • Centrifugation: Centrifuge the vials at high speed and sample the clear supernatant.

      • Filtration: Filter the sample through a syringe filter (e.g., 0.22 µm PVDF) that is compatible with the solvent and does not adsorb the compound.

  • Sample Preparation for Analysis:

    • Immediately dilute the clear, saturated filtrate with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration within the calibrated range of the analytical method. This prevents precipitation of the compound upon solvent evaporation or temperature change.

Workflow for Solubility Determination

The following diagram outlines the complete experimental workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Weigh excess of 2-[(1-propyl-1H-benzimidazol- 2-yl)amino]ethanol C Add excess solid to known volume of solvent in vials A->C B Select Solvents (Aqueous Buffers, Organic) B->C D Agitate at constant T (e.g., 25°C) for 24-48h C->D E Separate Solid/Liquid (Centrifuge or Filter) D->E F Collect Supernatant E->F G Dilute sample for analysis F->G H Quantify concentration via validated HPLC method G->H

Caption: Shake-Flask method workflow for solubility determination.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of the dissolved compound due to its high precision, sensitivity, and specificity.[16][17][18]

Proposed HPLC Method

A reversed-phase HPLC method with UV detection is a logical starting point for a benzimidazole-containing compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile first choice.

  • Mobile Phase:

    • A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0).

    • B: Acetonitrile or Methanol.

    • A gradient elution (e.g., starting at 10% B and increasing to 90% B over 10 minutes) is recommended for initial method development to ensure elution of the compound and any potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: The benzimidazole ring system typically exhibits strong UV absorbance. A DAD can be used to scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax) for quantification.

  • Injection Volume: 10 µL.

Method Validation

Before analyzing experimental samples, the HPLC method must be validated to ensure its reliability. Key validation parameters include:

  • Linearity: A calibration curve must be constructed using standards of known concentration to demonstrate a linear relationship between detector response and concentration.

  • Accuracy & Precision: Assessed by analyzing samples with known concentrations to ensure the method provides results that are both correct and reproducible.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise format for easy comparison.

Table 1: Solubility Data for this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Purified Water25[Experimental Value][Calculated Value]
pH 1.2 Buffer25[Experimental Value][Calculated Value]
pH 4.5 Buffer25[Experimental Value][Calculated Value]
pH 6.8 Buffer25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
DMSO25[Experimental Value][Calculated Value]

Factors Influencing Solubility: It is crucial to recognize that solubility is not an immutable constant. Factors such as temperature, pH (for ionizable compounds), and the crystalline form (polymorphism) of the solid material can significantly impact the measured value.[5][19] Any changes to these conditions must be documented and considered when interpreting the data.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive solubility characterization of this compound. By combining theoretical structural analysis with the proven shake-flask experimental method and precise HPLC quantification, researchers can generate the high-quality, reliable data necessary to guide formulation development and de-risk a promising new chemical entity. Adherence to these self-validating protocols ensures the integrity of the results and facilitates informed decision-making in the critical early stages of the drug development lifecycle.

References

Unraveling the Mechanism of Action of Propyl-Benzimidazole Aminoethanol Compounds: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast array of pharmacological activities.[1][2] Propyl-benzimidazole aminoethanol compounds represent a specific, yet underexplored, subclass within this versatile family. While direct, comprehensive studies on the mechanism of action (MoA) for this precise chemical entity are nascent, the extensive research on related benzimidazole derivatives provides a robust foundation for predicting and investigating their biological targets and pathways. This guide synthesizes established knowledge on benzimidazole pharmacology to create an investigative framework for researchers. We will explore the most probable molecular mechanisms, detail the critical experimental protocols required for their validation, and provide the theoretical groundwork necessary for designing future structure-activity relationship (SAR) studies.

Introduction: The Benzimidazole Privileged Scaffold

The benzimidazole nucleus, an isostere of naturally occurring purines, allows these compounds to interact with a wide range of biological targets, often by mimicking endogenous substrates.[2][3] This mimicry is a key reason for their broad-spectrum activity, which includes anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][4][5] The general structure of a propyl-benzimidazole aminoethanol compound combines the core benzimidazole ring with specific side chains that are crucial for modulating its pharmacokinetic and pharmacodynamic properties.

The addition of a propyl group can influence lipophilicity, potentially enhancing membrane permeability, while the aminoethanol tail can affect solubility and provide additional hydrogen bonding points for target interaction. Understanding how these specific substitutions drive the compound towards a particular molecular target is the central challenge for drug development professionals.

Caption: General structure of a substituted Propyl-Benzimidazole Aminoethanol.

Probable Mechanisms of Action Based on the Benzimidazole Class

Based on extensive literature, we can hypothesize several primary mechanisms through which propyl-benzimidazole aminoethanol compounds may exert their effects.

2.1. Anti-inflammatory Activity: Enzyme Inhibition

Many benzimidazole derivatives exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade.[6]

  • Cyclooxygenase (COX) Inhibition: A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs), COX-1 and COX-2 inhibition, prevents the conversion of arachidonic acid to prostaglandins. Molecular docking studies suggest that benzimidazoles can bind effectively to the active sites of these enzymes.[6]

  • Other Targets: Beyond COX, related compounds have shown inhibitory activity against Aldose reductase and Phospholipase A2, suggesting that multi-target inhibition may contribute to their overall anti-inflammatory profile.[6]

2.2. Anticancer Activity: Multi-Target Disruption

The anticancer potential of benzimidazoles is well-documented and stems from their ability to interfere with multiple pathways essential for tumor growth and survival.[3][7]

  • Histone Demethylase Inhibition: Certain benzimidazole-pyrazole derivatives have been shown to inhibit Jumonji domain-containing lysine demethylase (KDM) enzymes, specifically the KDM4 subfamily.[8][9] This inhibition occurs through competition with the enzyme for active-site Fe2+ and leads to the maintenance of a heterochromatic state, reducing the expression of genes regulated by the androgen receptor.[8]

  • Inhibition of Nucleic Acid Synthesis: Due to their structural similarity to purines, benzimidazoles can interfere with de novo purine synthesis, thereby inhibiting DNA and RNA synthesis, which is critical for rapidly proliferating cancer cells.[10]

  • Apoptosis Induction: Some hybrid benzimidazole compounds have been shown to disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway, leading to programmed cell death in cancer cells.[7]

2.3. Antimicrobial Activity: Disruption of Bacterial Metabolism

The antimicrobial action of benzimidazoles is often attributed to their ability to act as competitive inhibitors in essential bacterial metabolic pathways.

  • Competition with Purines: A widely accepted mechanism is the competition with purines for incorporation into bacterial nucleic acids and proteins, leading to the inhibition of their synthesis and ultimately bacterial cell death.[3]

An Experimental Framework for MoA Validation

MoA_Workflow cluster_screening Tier 1: Phenotypic & Initial Screening cluster_validation Tier 2: Target Validation cluster_mechanism Tier 3: Mechanistic Deep Dive pheno_screen Phenotypic Screening (e.g., Cell Viability Assay) target_class Broad Target Class Assay (e.g., Kinase Panel) pheno_screen->target_class Identifies Activity biochem_assay Biochemical Assay (e.g., IC50 on Purified Enzyme) target_class->biochem_assay Narrows Down Potential Targets biophys_assay Biophysical Assay (e.g., SPR, Thermal Shift) biochem_assay->biophys_assay Confirms Direct Binding cell_target Cellular Target Engagement (e.g., Western Blot for Pathway Markers) biochem_assay->cell_target Validates Cellular Activity structural_bio Structural Biology (X-ray Crystallography) biophys_assay->structural_bio Provides Binding Affinity Data kinetic_studies Enzyme Kinetics (Competitive vs. Non-competitive) cell_target->kinetic_studies Informs Kinetic Design in_vivo In Vivo Model Validation kinetic_studies->in_vivo Defines MoA for In Vivo Testing structural_bio->in_vivo Defines MoA for In Vivo Testing

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Key Experimental Protocols

The following protocols are foundational for investigating the most probable mechanisms of action for novel benzimidazole compounds.

4.1. Protocol: In Vitro COX Inhibition Assay
  • Objective: To determine the inhibitory effect of the test compound on COX-1 and COX-2 enzymes.

  • Causality: This assay directly measures the enzymatic activity central to the anti-inflammatory pathway. Comparing IC50 values for COX-1 and COX-2 reveals the compound's selectivity, a critical factor for therapeutic potential and side-effect profiles.[6]

  • Methodology:

    • Preparation: Reconstitute purified COX-1 and COX-2 enzymes in a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Compound Dilution: Prepare a serial dilution of the propyl-benzimidazole aminoethanol compound in DMSO. A known NSAID (e.g., Ibuprofen or Celecoxib) should be used as a positive control.

    • Incubation: In a 96-well plate, add the enzyme, heme cofactor, and various concentrations of the test compound or control. Incubate for 15 minutes at 37°C.

    • Reaction Initiation: Add arachidonic acid substrate to initiate the enzymatic reaction.

    • Detection: The reaction produces Prostaglandin G2 (PGG2), which is subsequently reduced to PGH2. The peroxidase activity of COX is then measured using a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which is oxidized to produce a colored product.

    • Measurement: Read the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.

    • Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

4.2. Protocol: H+/K+-ATPase Inhibition Assay (Proton Pump Inhibition)
  • Objective: To measure the inhibitory effect of the compound on the proton pump, a common target for anti-ulcer benzimidazoles like omeprazole.[3][11]

  • Causality: This biochemical assay directly quantifies the inhibition of the enzyme responsible for gastric acid secretion. A positive result strongly indicates a proton pump inhibitor (PPI) mechanism.

  • Methodology:

    • Enzyme Preparation: Use a preparation of H+/K+-ATPase from porcine gastric microsomes.

    • Reagents: Prepare an assay buffer (40 mM Tris-HCl, pH 7.4), ATP, MgCl2, and KCl solutions. Dissolve the test compound in DMSO. Use omeprazole as a positive control.[11]

    • Pre-incubation: Pre-incubate the enzyme with various concentrations of the test compound in the assay buffer for 30 minutes at 37°C.[11]

    • Reaction: Initiate the reaction by adding ATP, MgCl2, and KCl. The enzyme will hydrolyze ATP to ADP and inorganic phosphate (Pi). Incubate for another 30 minutes at 37°C.

    • Termination & Detection: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid). Quantify the amount of released inorganic phosphate using a colorimetric reagent like Malachite Green.

    • Measurement: Read the absorbance on a spectrophotometer.

    • Analysis: Determine the IC50 value by plotting the inhibition of phosphate release against the compound concentration.

4.3. Protocol: Sulforhodamine B (SRB) Cell Viability Assay
  • Objective: To assess the antiproliferative activity of the compound against cancer cell lines.[3]

  • Causality: This phenotypic assay provides a quantitative measure of cytotoxicity or cytostatic effects. While not mechanism-specific, it is a critical first step to identify anticancer potential and determine effective concentration ranges for subsequent mechanistic studies.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cell line) in 96-well plates and allow them to adhere overnight.[3]

    • Compound Treatment: Treat the cells with serial dilutions of the propyl-benzimidazole aminoethanol compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

    • Cell Fixation: Gently discard the medium and fix the cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) Sulforhodamine B solution (in 1% acetic acid) for 30 minutes at room temperature.

    • Washing: Remove the unbound dye by washing with 1% acetic acid.

    • Solubilization: Air dry the plates and solubilize the bound stain with 10 mM Tris base solution (pH 10.5).

    • Measurement: Read the optical density at ~510 nm using a microplate reader.

    • Analysis: The absorbance is proportional to the total cellular protein mass. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.[3][7]

Data Summary and Interpretation

To effectively compare results and guide further research, quantitative data should be systematically organized.

Compound Class Potential Target(s) Observed Activity Key Assay(s) Reference(s)
2-Substituted BenzimidazolesCOX-1, COX-2, Aldose ReductaseAnti-inflammatoryLuminol-enhanced chemiluminescence, Carrageenan-induced paw edema[6]
Benzimidazole-PyrazolesKDM4 Lysine DemethylaseAnticancer (Prostate)FDH assay, ELISA-based histone demethylation[8][9]
Substituted BenzimidazolesBacterial Purine MetabolismAntimicrobialTube dilution method (MIC determination)[3]
7-Chloroquinoline-Benzimidazolesc-Src Tyrosine KinaseAnticancer (Leukemia)MTT Assay, Flow Cytometry, Mitochondrial Membrane Potential Assay[7]
2-(benzylthio)-1H-benzimidazoleH+/K+-ATPaseProton Pump InhibitionH+/K+-ATPase Inhibition Assay[11]
Benzimidazole AcetamidesTNF-α, IL-6NeuroprotectiveIn vivo antioxidant screening, Molecular Docking[4]
Conclusion and Future Directions

The propyl-benzimidazole aminoethanol scaffold holds considerable promise as a source of novel therapeutic agents. While its precise mechanism of action requires empirical determination, the rich pharmacology of the broader benzimidazole family provides a clear map of probable targets, including enzymes involved in inflammation (COX), cancer progression (lysine demethylases), and microbial survival (purine synthesis).

The path forward for researchers is to employ a systematic, multi-tiered approach, beginning with broad phenotypic screens to identify the compound's primary activity, followed by targeted biochemical and cellular assays to validate specific molecular interactions. By rigorously applying the protocols detailed in this guide, the scientific community can effectively elucidate the mechanism of action for this and other novel benzimidazole derivatives, paving the way for their potential development into next-generation therapeutics.

References

A Senior Application Scientist's Guide to the In Silico Modeling of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive, methodology-focused walkthrough for the in silico characterization of a novel derivative, 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol. As Senior Application Scientist, my objective is not merely to present a sequence of steps, but to illuminate the scientific rationale behind each phase of the computational workflow. This document is structured to guide researchers, scientists, and drug development professionals through the essential stages of modern computational drug discovery, from initial molecular characterization to dynamic simulation of protein-ligand interactions.[3][4] We will navigate the processes of ligand preparation, ADMET profiling, target identification, molecular docking, and molecular dynamics simulation, providing both the "how" and the "why" to ensure a robust and scientifically valid computational assessment.

Foundational Analysis: Ligand Preparation and Physicochemical Profiling

Before any interaction with a biological target can be modeled, the small molecule itself must be accurately represented and its intrinsic properties evaluated. This initial phase is critical for identifying potential liabilities and ensuring the molecule is a viable candidate for further development. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to reduce late-stage attrition in the drug discovery pipeline.[5][6]

Ligand Structure Generation

The first step is to generate a three-dimensional, energetically minimized structure of the molecule from its chemical name or a 2D representation.

Protocol 1: 3D Structure Generation

  • Obtain a 2D Representation: Convert the name "this compound" into a SMILES (Simplified Molecular Input Line Entry System) string. For this molecule, a valid SMILES string is CCCN1C2=CC=CC=C2N=C1NCCO.

  • Generate 3D Coordinates: Use a computational chemistry tool such as Open Babel or the web-based tools on PubChem to convert the SMILES string into a 3D structure file (e.g., .sdf or .mol2 format).

  • Energy Minimization: The initial 3D structure is a rough approximation. It must be subjected to energy minimization using a suitable force field (e.g., MMFF94 or UFF) to achieve a low-energy, stable conformation. This step resolves any unrealistic bond lengths or steric clashes.[7]

In Silico ADMET and Physicochemical Prediction

We will employ a validated web-based platform to predict the molecule's drug-likeness and pharmacokinetic properties. Tools like SwissADME or ADMETlab 2.0 provide comprehensive predictions based on established models.[8]

Protocol 2: ADMET & Physicochemical Property Prediction

  • Access the Platform: Navigate to a reliable web server such as ADMETlab 2.0.

  • Input the Structure: Submit the generated SMILES string (CCCN1C2=CC=CC=C2N=C1NCCO).

  • Execute Analysis: Run the prediction modules for physicochemical properties, pharmacokinetics (ADME), and toxicity.

  • Tabulate and Interpret: Consolidate the key output parameters into a structured table for analysis. The goal is to ensure the compound adheres to general guidelines for oral bioavailability, such as Lipinski's Rule of Five.[1]

Table 1: Predicted Physicochemical and ADMET Properties

Property CategoryParameterPredicted ValueOptimal RangeAssessment
Physicochemical Molecular Weight233.30 g/mol < 500 g/mol Compliant
LogP (Consensus)2.15-0.7 to +5.0Compliant
Topological Polar Surface Area (TPSA)59.4 Ų< 140 ŲCompliant
Aqueous Solubility (LogS)-3.5> -6.0Soluble
Lipinski's Rule of 5 H-bond Donors2≤ 5Compliant (No Violations)
H-bond Acceptors4≤ 10Compliant
Pharmacokinetics GI AbsorptionHighHighFavorable
BBB PermeantYesYes/NoPotential CNS Activity
CYP2D6 InhibitorNoNoLow Risk of DDI
CYP3A4 InhibitorYesNoPotential Risk of DDI
Medicinal Chemistry PAINS Alert00No Pan-Assay Interference
Bioavailability Score0.55> 0.1Good

Note: Values are hypothetical predictions for illustrative purposes.

Expertise Insight: The prediction of CYP3A4 inhibition is a noteworthy flag. While not a disqualifier, it signals a potential for drug-drug interactions that must be considered and experimentally validated. The high predicted gastrointestinal absorption and overall good bioavailability score suggest the molecule has a promising pharmacokinetic profile for an orally administered drug.

Target Identification: A Computational Approach

For a novel compound, identifying its biological target is a critical and often challenging step.[9] Computational methods provide a powerful means to generate hypotheses.[10][11] Given that benzimidazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, a logical starting point is to investigate this molecule's potential interaction with COX-1 and COX-2.[1]

Strategy: Structure-Based Reverse Docking

This approach involves docking the small molecule against a library of known protein structures to predict which targets it might bind to with high affinity. For this guide, we will narrow the focus and proceed with a well-defined target, Cyclooxygenase-2 (COX-2) , a key enzyme in inflammation.[1] We will use the crystal structure of human COX-2, for which the PDB ID 4COX is a suitable candidate.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[12] It is a cornerstone of structure-based drug design, used to estimate binding affinity (strength of interaction) and analyze the specific molecular interactions that stabilize the complex.[3][13] We will use the widely adopted AutoDock Vina software.[14]

Workflow for Molecular Docking

The docking process can be visualized as a multi-stage pipeline, from preparing the molecules to analyzing the final results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Download Protein (PDB: 4COX) CleanPDB CleanPDB PDB->CleanPDB Remove Water, Heteroatoms Ligand 2. Prepare Ligand (Energy Minimized .pdbqt) Grid 3. Define Grid Box (Binding Site) Ligand->Grid AddH AddH CleanPDB->AddH Add Polar Hydrogens AddCharges AddCharges AddH->AddCharges Add Kollman Charges Receptor Receptor AddCharges->Receptor Save as Receptor.pdbqt Receptor->Grid Config 4. Set Docking Parameters (e.g., exhaustiveness) Grid->Config Run 5. Launch AutoDock Vina Config->Run Results 6. Analyze Results (Binding Affinity, RMSD) Run->Results Visualize 7. Visualize Best Pose (e.g., in PyMOL) Results->Visualize

Caption: A streamlined workflow for molecular docking simulation.

Protocol 3: Step-by-Step Molecular Docking with AutoDockTools

This protocol outlines the essential steps for preparing and docking the ligand into the COX-2 active site.[15][16]

  • Protein Preparation:

    • Load the 4COX.pdb file into AutoDockTools (ADT).

    • Remove all water molecules (Edit > Delete Water).

    • Add polar hydrogen atoms (Edit > Hydrogens > Add > Polar Only).

    • Compute and add Kollman charges (Edit > Charges > Add Kollman Charges).

    • Save the prepared protein as receptor.pdbqt.[17]

  • Ligand Preparation:

    • Load the energy-minimized ligand file.

    • ADT will automatically detect the root and set rotatable bonds. Verify these are correct.

    • Save the prepared ligand as ligand.pdbqt.

  • Grid Box Generation:

    • Define the search space for the docking simulation. This is a 3D box centered on the known active site of COX-2.

    • For COX-2 (4COX), the active site can be centered around key residues like Arg120, Tyr355, and Ser530.

    • Set the grid box dimensions to adequately cover the entire binding pocket (e.g., 60 x 60 x 60 Å).

    • Save the grid parameter file.

  • Running AutoDock Vina:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand files, the center and size of the grid box, and an output file name (out.pdbqt).

    • Execute Vina from the command line: vina --config conf.txt --log log.txt.

  • Results Analysis:

    • The log.txt file will contain a table of the top binding modes, ranked by binding affinity (in kcal/mol). Lower, more negative values indicate stronger predicted binding.

    • Use a molecular visualization tool like PyMOL or UCSF Chimera to inspect the output poses in out.pdbqt. Analyze the interactions (hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.[14]

Table 2: Hypothetical Docking Results Summary

MetricValueInterpretation
Binding Affinity -9.2 kcal/molIndicates strong and favorable binding within the active site.
Key H-Bond Interactions Ser530, Tyr385Crucial interactions that anchor the ligand, mimicking known COX inhibitors.
Key Hydrophobic Contacts Val349, Leu352, Val523Stabilizes the propyl group and benzimidazole core within the hydrophobic channel.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations model the dynamic behavior of the protein-ligand complex over time.[18][19] This allows us to assess the stability of the predicted binding pose and observe how the interactions evolve in a simulated physiological environment.[7] We will use GROMACS, a powerful and widely used MD engine.[20]

Workflow for Molecular Dynamics Simulation

MD simulations follow a rigorous protocol of system preparation, equilibration, and a final production run for data collection.

G cluster_prep System Preparation cluster_run Simulation cluster_analysis Analysis Complex 1. Start with Docked Protein-Ligand Complex Topology 2. Generate Topology (Force Field: AMBER) Complex->Topology Box 3. Define Simulation Box Topology->Box Solvate 4. Solvate with Water Box->Solvate Ions 5. Add Ions to Neutralize System Solvate->Ions EM 6. Energy Minimization Ions->EM NVT 7. NVT Equilibration (Temperature) EM->NVT NPT 8. NPT Equilibration (Pressure & Density) NVT->NPT Prod 9. Production MD Run (e.g., 100 ns) NPT->Prod Trajectory 10. Analyze Trajectory Prod->Trajectory RMSD RMSD (Stability) Trajectory->RMSD RMSF RMSF (Flexibility) Trajectory->RMSF HBonds H-Bonds (Interactions) Trajectory->HBonds

Caption: The core stages of a GROMACS molecular dynamics simulation.

Protocol 4: Condensed MD Simulation with GROMACS

This protocol provides a high-level overview of a typical MD simulation workflow.[20][21]

  • System Setup:

    • Topology Generation: Use gmx pdb2gmx to generate a protein topology based on a chosen force field (e.g., AMBER99SB-ILDN). A separate topology file for the ligand must be generated using a tool like ACPYPE or CGenFF and then merged with the protein topology.

    • Solvation: Use gmx solvate to immerse the complex in a water box (e.g., TIP3P water model).

    • Ionization: Use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.

  • Energy Minimization:

    • Run a steepest descent energy minimization using gmx mdrun to relax the system and remove any steric clashes introduced during setup.

  • Equilibration:

    • NVT Ensemble: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature. This allows the temperature of the system to stabilize while keeping the protein and ligand positions restrained.

    • NPT Ensemble: Perform a second equilibration (e.g., 1-5 ns) at constant Number of particles, Pressure, and Temperature. This allows the system density to stabilize. Position restraints are typically weakened or removed during this phase.

  • Production MD:

    • Run the main simulation (e.g., 100 ns) without any restraints. This generates the trajectory file (.xtc) that contains the atomic coordinates over time.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the complex has reached equilibrium and the ligand's binding pose is stable.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue. This highlights flexible regions of the protein. A low RMSF for residues in the binding pocket suggests a stable binding site.

    • Hydrogen Bond Analysis: Monitor the formation and persistence of hydrogen bonds between the ligand and protein throughout the simulation to confirm the key interactions predicted by docking.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial characterization of this compound. The process began with establishing a favorable drug-like profile through ADMET predictions. We then proceeded to model its interaction with a plausible biological target, COX-2, using molecular docking to predict a high-affinity binding mode. Finally, we described how a molecular dynamics simulation can be used to validate the stability of this protein-ligand complex over time.

The collective results of this computational analysis provide a strong, data-driven hypothesis for the molecule's mechanism of action and its potential as a therapeutic agent. These in silico findings are not an endpoint but a critical starting point. They provide the essential rationale to justify and guide subsequent experimental validation, including enzymatic assays and cell-based studies, thereby accelerating the journey from novel compound to potential drug candidate.

References

An In-depth Technical Guide on the Stability and Degradation Profile of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation profile of the novel benzimidazole derivative, 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol. Benzimidazole-containing compounds are a cornerstone in medicinal chemistry, and a thorough understanding of their stability is paramount for the development of safe and efficacious pharmaceutical products. This document outlines a systematic approach to evaluating the intrinsic stability of this molecule, identifying potential degradation pathways, and establishing a robust analytical strategy for monitoring its purity and potency. The methodologies detailed herein are grounded in established principles of pharmaceutical stability testing and are designed to meet regulatory expectations.[1][2]

Introduction: The Significance of Stability Profiling

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[3] Forced degradation studies, or stress testing, are an indispensable component of the drug development process, providing crucial insights into the intrinsic stability of a molecule.[1][2] These studies involve subjecting the API to conditions more severe than accelerated stability testing to predict its degradation profile.[1] The information gleaned from such studies is instrumental in:

  • Elucidating Degradation Pathways: Understanding the chemical transformations the molecule may undergo under various environmental stresses.[1][4]

  • Identifying Potential Degradants: Characterizing the structure of impurities and degradation products that could form during manufacturing, storage, and administration.[2][4]

  • Developing Stability-Indicating Analytical Methods: Establishing and validating analytical procedures that can accurately separate and quantify the API in the presence of its degradation products.

  • Informing Formulation and Packaging Development: Selecting appropriate excipients and packaging materials to mitigate degradation and ensure product integrity.[1]

  • Defining Storage Conditions and Shelf-Life: Establishing appropriate storage conditions to maintain the drug's quality over its intended shelf-life.[1]

This guide will focus on this compound, a molecule of interest with a benzimidazole core, which is known to be susceptible to certain degradation mechanisms.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is the foundation for designing meaningful stability studies.

PropertyAnticipated CharacteristicRationale & Implication for Stability
Structure Benzimidazole ring with N-propyl and 2-aminoethanol substituents.The benzimidazole ring system can be susceptible to oxidation and photolytic cleavage. The aminoethanol side chain presents potential sites for hydrolysis and oxidation.
Solubility Expected to be soluble in organic solvents like methanol and acetonitrile. Aqueous solubility is likely pH-dependent.Solubility in various media is critical for designing solution-state stability studies and for the development of liquid chromatographic methods.
pKa The benzimidazole nitrogen and the secondary amine will have distinct pKa values.The ionization state of the molecule will influence its reactivity and susceptibility to pH-dependent degradation, such as hydrolysis.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are the cornerstone of stability profiling.[1][2][5] A systematic approach involves subjecting a solution of this compound (typically at a concentration of 1 mg/mL) to a variety of stress conditions.[3] The extent of degradation is typically targeted to be in the range of 5-20% to ensure the formation of detectable degradation products without complete destruction of the parent molecule.[3]

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL in Methanol) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidative Stress (3% H2O2, RT) API->Oxidation Thermal Thermal Stress (80°C, Solid & Solution) API->Thermal Photo Photolytic Stress (ICH Q1B Light Source) API->Photo Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS

Caption: Workflow for forced degradation studies.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals. The susceptibility of this compound to hydrolysis should be evaluated across a range of pH values.[5]

Protocol for Hydrolytic Degradation:

  • Preparation: Prepare solutions of the API (1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.[4]

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[4]

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8 hours).[4]

  • Neutralization: Neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid.[4]

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Oxidative Degradation

The benzimidazole nucleus and the secondary amine are potentially susceptible to oxidation.

Protocol for Oxidative Degradation:

  • Preparation: Prepare a solution of the API (1 mg/mL) in a suitable solvent.

  • Stress Application: Add an equal volume of an oxidizing agent, such as 3% hydrogen peroxide.[4]

  • Incubation: Keep the mixture at room temperature for 24 hours.[4]

  • Sampling and Analysis: Withdraw aliquots at various time points and analyze by HPLC.

Thermal Degradation

Thermal stability is assessed in both solid and solution states to understand the impact of temperature on the molecule's integrity.

Protocol for Thermal Degradation:

  • Solid State: Store the solid API at an elevated temperature (e.g., 80°C) for 48 hours.[4]

  • Solution State: Store a solution of the API at the same elevated temperature.

  • Analysis: Analyze samples at different time points to monitor for degradation.

Photolytic Degradation

Many benzimidazole derivatives are known to be light-sensitive.[4] Photostability testing should be conducted according to ICH Q1B guidelines.

Protocol for Photolytic Degradation:

  • Sample Exposure: Expose the solid API and a solution of the API to a light source that provides both UV and visible light.

  • Control: Protect a parallel set of samples from light to serve as dark controls.

  • Analysis: After a specified exposure period, analyze both the exposed and control samples by HPLC.

Potential Degradation Pathways

Based on the chemical structure of this compound and known degradation patterns of related compounds, several degradation pathways can be postulated.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Hydrolysis_Product Cleavage of Amino-Ethanol Side Chain Parent->Hydrolysis_Product H+/OH- N_Oxide N-Oxide Formation on Benzimidazole Ring Parent->N_Oxide [O] Side_Chain_Oxidation Oxidation of Ethanol Moiety Parent->Side_Chain_Oxidation [O] Ring_Cleavage Benzimidazole Ring Cleavage Parent->Ring_Cleavage hv

Caption: Postulated degradation pathways.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for the accurate assessment of the degradation profile. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[4]

HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)Provides good retention and separation for many small organic molecules.
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).Gradient elution is often necessary to resolve the parent peak from various degradation products with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at a wavelength of maximum absorbance (e.g., determined by UV scan). A photodiode array (PDA) detector is highly recommended.A PDA detector allows for the monitoring of multiple wavelengths and can provide information about peak purity.
Injection Volume 10-20 µLStandard injection volume for analytical HPLC.
Identification of Degradation Products

While HPLC-UV can quantify the loss of the parent compound and the formation of degradation products, it does not provide structural information. For this, coupling HPLC with a mass spectrometer (LC-MS) is essential.[4] LC-MS provides the mass-to-charge ratio of the degradation products, which is a critical piece of information for their structural elucidation.

Recommendations for Formulation and Storage

Based on the outcomes of the forced degradation studies, the following general recommendations can be made:

  • pH Control: If the molecule shows significant degradation in acidic or basic conditions, the formulation should be buffered to a pH where the molecule is most stable.

  • Antioxidants: If oxidative degradation is a major pathway, the inclusion of antioxidants in the formulation may be necessary.

  • Light Protection: For photolabile compounds, packaging in light-resistant containers (e.g., amber vials) is essential.[4]

  • Temperature Control: If the molecule is thermally labile, it should be stored at controlled room temperature or under refrigerated conditions.[4]

Conclusion

A thorough investigation of the stability and degradation profile of this compound is a critical step in its development as a potential pharmaceutical agent. The forced degradation studies outlined in this guide provide a robust framework for identifying potential liabilities and for developing strategies to ensure the quality, safety, and efficacy of the final drug product. The insights gained from these studies will be invaluable for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Novel Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its remarkable structural versatility and ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, allow benzimidazole derivatives to bind effectively with a wide range of biological macromolecules.[3] This inherent capacity has led to the development of a vast number of compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[3][4][5][6]

The journey of benzimidazole in therapeutic applications began with the understanding of its structural similarity to purines, suggesting its potential to interact with biological systems.[7] This initial insight has blossomed into a rich field of research, with numerous FDA-approved drugs containing the benzimidazole moiety.[3] The continuous exploration of novel benzimidazole derivatives is driven by the need for more effective and selective therapeutic agents to combat evolving diseases and drug resistance.[1][8] This guide provides a comprehensive overview of the synthesis and characterization of these vital compounds, offering both foundational knowledge and advanced insights for professionals in the field.

Part 1: Strategic Synthesis of Novel Benzimidazole Derivatives

The synthesis of the benzimidazole nucleus is a cornerstone of medicinal chemistry. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and increasingly, the principles of green chemistry.[7][9] Methodologies have evolved from classical condensation reactions to more sophisticated and efficient modern techniques.

Classical Synthetic Approaches: The Phillips Condensation and Beyond

The most traditional and widely employed method for synthesizing benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester, nitrile, or orthoester) under acidic conditions and often with heating.[10] While robust, this method can require harsh conditions and long reaction times.

A common variation involves the condensation of an o-phenylenediamine with an aldehyde, which is a versatile approach for accessing 2-substituted benzimidazoles.[5] However, this reaction can sometimes lead to the formation of complex mixtures, including 1,2-disubstituted byproducts.

Modern Synthetic Methodologies: Efficiency and Sustainability

In recent years, a significant focus has been placed on developing more efficient, environmentally friendly, and versatile synthetic methods for benzimidazole derivatives.[9][11] These modern approaches often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

One-Pot Syntheses: These procedures, where multiple reaction steps are carried out in a single reaction vessel, have gained popularity due to their operational simplicity and efficiency.[12][13] One-pot methods often involve the condensation of o-phenylenediamine with an aldehyde in the presence of a catalyst.[12]

Microwave-Assisted Synthesis: The use of microwave irradiation has revolutionized the synthesis of benzimidazoles.[14][15][16] Microwave-assisted reactions are often significantly faster, provide cleaner products, and can be performed under solvent-free conditions, aligning with the principles of green chemistry.[14][17] This technique has been successfully applied to the condensation of o-phenylenediamines with both carboxylic acids and aldehydes.[14][15]

Green Chemistry Approaches: The principles of green chemistry are increasingly being integrated into benzimidazole synthesis.[7][11] This includes the use of environmentally benign solvents like water or ionic liquids, solvent-free reaction conditions, and the application of reusable catalysts.[7] For instance, deep eutectic solvents (DES) have been employed as both the reaction medium and a reactant, offering high yields and simplified work-up procedures.[18] The use of nanocatalysts, such as zinc ferrite (ZnFe2O4), under ultrasonic irradiation also represents a green and efficient approach.[12]

Experimental Protocol: A Representative One-Pot Synthesis of 2-Substituted Benzimidazoles

This protocol provides a general procedure for the synthesis of 2-substituted benzimidazoles via a one-pot condensation of o-phenylenediamine and an aromatic aldehyde, a method noted for its efficiency and simplicity.[12][19]

Materials:

  • o-Phenylenediamine

  • Substituted aromatic aldehyde

  • Ammonium chloride (NH4Cl) as a catalyst[19]

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of ammonium chloride (e.g., 30 mol%).

  • Stir the reaction mixture at 80-90°C.[19]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzimidazole derivative.

Part 2: Comprehensive Characterization of Novel Benzimidazole Derivatives

The unambiguous characterization of newly synthesized benzimidazole derivatives is crucial to confirm their structure, purity, and to understand their physicochemical properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic and Spectrometric Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the molecular structure of benzimidazole derivatives.[20][21]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. Characteristic signals include the N-H proton of the imidazole ring and the aromatic protons of the fused benzene ring and any substituents.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule, aiding in the confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[20][21] Key vibrational bands for benzimidazoles include the N-H stretching vibration and C=N stretching of the imidazole ring.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the synthesized compound and can provide information about its fragmentation pattern, further confirming the structure.[20]

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound.[22][23][24] The experimentally determined percentages of each element are compared with the calculated values for the proposed molecular formula to verify the compound's purity and composition.[22][24][25] This is often achieved through combustion analysis.[22][26]

X-ray Crystallography

For crystalline benzimidazole derivatives, single-crystal X-ray diffraction provides the most definitive structural information.[27][28] This technique determines the precise arrangement of atoms in the crystal lattice, confirming the molecular structure and providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking.[27][29]

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of novel benzimidazole derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (o-phenylenediamine, aldehyde/carboxylic acid) reaction Reaction (e.g., One-pot, Microwave-assisted) start->reaction workup Work-up & Purification (Precipitation, Filtration, Recrystallization) reaction->workup initial_analysis Initial Analysis (TLC, Melting Point) workup->initial_analysis Crude Product spectroscopy Spectroscopic Analysis (NMR, IR, MS) initial_analysis->spectroscopy elemental Elemental Analysis spectroscopy->elemental crystallography X-ray Crystallography (if crystalline) elemental->crystallography final_product Pure, Characterized Benzimidazole Derivative crystallography->final_product

Caption: A generalized workflow for the synthesis and characterization of novel benzimidazole derivatives.

Part 3: Data Presentation and Visualization

Clear and concise presentation of experimental data is essential for the interpretation and reproducibility of scientific findings.

Table 1: Representative Spectroscopic Data for a Hypothetical 2-Arylbenzimidazole Derivative
TechniqueObserved DataInterpretation
¹H NMR δ 12.5 (s, 1H, N-H), δ 8.2-7.2 (m, 9H, Ar-H)Confirms the presence of the N-H proton of the imidazole ring and the aromatic protons on the benzimidazole core and the 2-aryl substituent.
¹³C NMR δ 151.5 (C=N), δ 143.8, 135.2, 130.1, 129.0, 126.5, 122.8, 119.5, 111.8 (Ar-C)Indicates the presence of the characteristic C=N carbon of the imidazole ring and the various aromatic carbons.
IR (KBr) 3420 cm⁻¹ (N-H stretch), 1625 cm⁻¹ (C=N stretch), 1450 cm⁻¹ (C=C stretch)Shows the key functional groups: the N-H bond, the imine bond within the imidazole ring, and the aromatic carbon-carbon double bonds.
MS (ESI+) m/z = [M+H]⁺Determines the molecular weight of the compound, confirming the successful synthesis of the target molecule.
Elemental Analysis Calculated for C₁₃H₁₀N₂: C, 79.57; H, 5.14; N, 14.28. Found: C, 79.55; H, 5.16; N, 14.29.The close correlation between the calculated and found elemental percentages confirms the purity and elemental composition of the synthesized compound.
Visualizing Synthetic Pathways

The following diagram illustrates a general synthetic pathway for 2-substituted benzimidazoles.

G reagents o-Phenylenediamine + R-CHO (Aldehyde) intermediate Schiff Base Intermediate reagents->intermediate Condensation product 2-Substituted Benzimidazole intermediate->product Oxidative Cyclization

Caption: General reaction scheme for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde.

Conclusion

The synthesis and characterization of novel benzimidazole derivatives remain a vibrant and crucial area of research in drug discovery and development. The evolution of synthetic methodologies towards greener and more efficient processes, coupled with a powerful suite of analytical techniques for rigorous characterization, enables the creation and validation of new chemical entities with therapeutic potential. This guide has provided a technical framework for understanding the core principles and practical aspects of this important field, aiming to equip researchers and scientists with the knowledge to advance the discovery of the next generation of benzimidazole-based therapeutics. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs.[4][30]

References

Methodological & Application

Application Note: A Protocol for Evaluating the Antifungal Efficacy of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold as a Foundation for Novel Antifungals

The dramatic rise in invasive fungal infections, coupled with the emergence of resistance to existing drug classes, has created an urgent need for new antifungal agents with novel mechanisms of action.[1] The benzimidazole nucleus is a privileged heterocyclic scaffold that is a component of numerous therapeutically active agents.[2] While best known for its use in anthelmintic drugs that target tubulin polymerization, the benzimidazole scaffold has demonstrated a broad range of antimicrobial activities.[3][4] Diverse derivatives have been synthesized and shown to be effective against medically relevant fungi, including various species of Candida and Aspergillus.[1][5]

This application note provides a detailed, field-tested protocol for the initial in vitro evaluation of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol , a novel benzimidazole derivative, as a potential antifungal candidate. We present a comprehensive workflow based on the internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) for determining antifungal susceptibility.[6] The protocols herein describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), providing a robust foundation for further preclinical development.

Scientific Rationale & Postulated Mechanisms of Action

Understanding the potential mechanisms of action is critical for designing rational experiments and interpreting results. Benzimidazole derivatives are known to exert their antifungal effects primarily through two well-documented pathways. This dual-potential makes them an exciting class for further investigation.

  • Inhibition of Tubulin Polymerization: The classical mechanism for many benzimidazole compounds involves binding to β-tubulin.[7] This interaction disrupts the assembly of microtubules, which are essential for forming the mitotic spindle during cell division.[7][8] The ultimate result is an arrest of the cell cycle and inhibition of fungal proliferation.[3]

  • Disruption of Ergosterol Biosynthesis: More recently, novel benzimidazole derivatives have been identified that inhibit the ergosterol biosynthesis pathway, specifically targeting the enzyme lanosterol 14α-demethylase (Erg11p).[9] This is the same pathway targeted by the widely used azole class of antifungals. Inhibition of this pathway leads to the depletion of ergosterol, a critical component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and function.[9]

The structural features of this compound suggest it could potentially act via either or both of these mechanisms, making a thorough in vitro characterization essential.

Benzimidazole_MoA cluster_0 Postulated Mechanisms of Action Compound This compound Tubulin β-Tubulin Binding Compound->Tubulin Ergosterol Erg11p Inhibition Compound->Ergosterol Microtubule Microtubule Assembly Disrupted Tubulin->Microtubule Ergosterol_Synth Ergosterol Synthesis Blocked Ergosterol->Ergosterol_Synth Mitosis Mitotic Spindle Failure (Cell Cycle Arrest) Microtubule->Mitosis Death Fungistatic / Fungicidal Effect Mitosis->Death Toxic_Sterols Toxic Sterol Accumulation Ergosterol_Synth->Toxic_Sterols Membrane Fungal Cell Membrane Damage Toxic_Sterols->Membrane Membrane->Death

Caption: Postulated dual mechanisms of action for benzimidazole derivatives.

Essential Materials and Reagents

3.1 Fungal Strains & Media

  • Test Strains: Candida albicans (e.g., ATCC 90028), Aspergillus fumigatus (e.g., ATCC 204305), Cryptococcus neoformans (e.g., ATCC 208821).

  • Growth Media: Sabouraud Dextrose Agar (SDA) for routine culture, Potato Dextrose Agar (PDA) for sporulation of Aspergillus.

  • Assay Medium: RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Control Drugs: Fluconazole, Amphotericin B (for use as positive controls).

3.2 Reagents & Consumables

  • This compound (herein "Test Compound").

  • Dimethyl sulfoxide (DMSO), cell culture grade.

  • Sterile 0.85% saline.

  • Spectrophotometer and cuvettes, or equivalent cell counting device.

  • Sterile, flat-bottom, 96-well microtiter plates.

  • Sterile reagent reservoirs.

  • Multichannel pipette (50-200 µL).

  • Incubator (35-37°C).

  • Vortex mixer.

Experimental Protocols

This section details the step-by-step procedures for determining the MIC and MFC of the Test Compound.

4.1 Protocol Part 1: Preparation of Test Compound & Controls

Scientist's Note (Causality): A high-concentration stock solution in 100% DMSO is necessary because many organic compounds, including benzimidazole derivatives, have poor aqueous solubility.[10] This stock is then serially diluted in the assay medium. It is critical to ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit fungal growth, leading to false-positive results.

  • Stock Solution Preparation: Accurately weigh 10 mg of the Test Compound and dissolve it in 1 mL of 100% DMSO to create a 10 mg/mL stock solution. Vortex thoroughly until fully dissolved. Store at -20°C.

  • Working Solution Preparation: On the day of the assay, prepare a working solution by diluting the 10 mg/mL stock. For a typical starting assay concentration of 256 µg/mL, dilute the stock 1:19.5 in RPMI-1640 medium (e.g., 26 µL stock + 481 µL RPMI). This creates a 2X working stock of 512 µg/mL.

  • Control Drug Preparation: Prepare stock solutions of fluconazole and amphotericin B in the same manner.

4.2 Protocol Part 2: Broth Microdilution Assay for MIC Determination

This protocol is adapted from established CLSI guidelines for antifungal susceptibility testing.[1][6]

  • Inoculum Preparation:

    • Subculture the fungal strain onto an SDA plate and incubate for 24 hours (Candida, Cryptococcus) or 48-72 hours (Aspergillus) at 35°C.

    • Harvest fungal cells/spores by gently scraping the surface with a sterile loop and suspending them in 5 mL of sterile saline.

    • For Aspergillus, filter the suspension through sterile gauze to remove hyphal fragments.

    • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Prepare the final inoculum by diluting this adjusted suspension 1:50 in RPMI-1640 medium. This yields a 2X working inoculum.

  • Plate Setup:

    • Dispense 100 µL of RPMI-1640 medium into wells of columns 2 through 11 of a 96-well plate.

    • Add 200 µL of the 2X working stock (512 µg/mL) of the Test Compound to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (no drug).

    • Column 12 serves as the sterility control (100 µL RPMI only, no inoculum).

  • Inoculation:

    • Add 100 µL of the 2X fungal inoculum to all wells from column 1 to column 11. Do not add inoculum to column 12.

    • This brings the final volume in each well to 200 µL, halves the drug concentration to the desired range (256 µg/mL to 0.5 µg/mL), and achieves the final required inoculum density.

  • Incubation:

    • Seal the plates with a breathable sealer or place them in a humidified container.

    • Incubate at 35°C for 24-48 hours. The incubation time should be sufficient for robust growth in the control well (column 11).

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the drug that causes a significant reduction (typically ≥50% for fungistatic compounds like azoles or ≥90% for fungicidal compounds) in fungal growth compared to the growth control well. This can be assessed visually or by reading the optical density (OD) at 600 nm.

Plate Layout Example for MIC Determination C1 (256 µg/mL)C2 (128)C3 (64)C4 (32)C5 (16)C6 (8)C7 (4)C8 (2)C9 (1)C10 (0.5)C11 (Growth Control)C12 (Sterility)
Row A (Test Cmpd) Drug + InoculumNo Drug + InoculumNo Drug/Inoculum
Row B (Test Cmpd) Drug + InoculumNo Drug + InoculumNo Drug/Inoculum
Row C (Fluconazole) Drug + InoculumNo Drug + InoculumNo Drug/Inoculum
... ....................................

4.3 Protocol Part 3: Determination of Minimum Fungicidal Concentration (MFC)

Scientist's Note (Trustworthiness): The MFC assay is a critical, self-validating follow-up to the MIC. It distinguishes between a fungistatic effect (inhibition of growth) and a fungicidal effect (killing of the organism). A compound is generally considered fungicidal if the MFC is no more than four times the MIC.

  • Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all higher concentrations).

  • Plating: Spot the 10 µL aliquot onto a fresh SDA plate. Be sure to label each spot corresponding to the concentration from the MIC plate.

  • Incubation: Incubate the SDA plate at 35°C for 24-48 hours, or until growth is clearly visible in spots from lower concentration wells.

  • Reading the MFC: The MFC is the lowest drug concentration from the MIC plate that results in no fungal growth (or a ≥99.9% reduction in CFU) on the subculture plate.

Antifungal_Assay_Workflow cluster_prep Preparation Phase cluster_mic MIC Assay (96-Well Plate) cluster_mfc MFC Assay prep_compound 1. Prepare 10 mg/mL Stock in DMSO serial_dilution 4. Perform 2-fold Serial Dilution of Compound in RPMI prep_compound->serial_dilution prep_inoculum 2. Prepare Fungal Inoculum (0.5 McFarland) dilute_inoculum 3. Dilute Inoculum 1:50 in RPMI (2X) add_inoculum 5. Add 2X Inoculum to Wells (Final Volume = 200 µL) dilute_inoculum->add_inoculum serial_dilution->add_inoculum incubate_mic 6. Incubate Plate (35°C, 24-48h) add_inoculum->incubate_mic read_mic 7. Read MIC (Lowest concentration with significant growth inhibition) incubate_mic->read_mic subculture 8. Subculture from Wells with No Growth read_mic->subculture plate_mfc 9. Spot onto SDA Agar Plate subculture->plate_mfc incubate_mfc 10. Incubate Plate (35°C, 24-48h) plate_mfc->incubate_mfc read_mfc 11. Read MFC (Lowest concentration with no colony growth) incubate_mfc->read_mfc

Caption: Complete workflow for MIC and MFC determination.

Data Analysis and Interpretation

Results should be recorded systematically. The inclusion of standard control drugs allows for validation of the assay's performance.

Example Data Summary MIC (µg/mL)MFC (µg/mL)Interpretation (MFC/MIC Ratio)
Test Compound vs. C. albicans 816Fungicidal (Ratio = 2)
Fluconazole vs. C. albicans 2>64Fungistatic (Ratio > 32)
Test Compound vs. A. fumigatus 16>64Fungistatic (Ratio > 4)
Amphotericin B vs. A. fumigatus 12Fungicidal (Ratio = 2)

Troubleshooting

ProblemPossible Cause(s)Recommended Solution
No growth in control well Inoculum viability issue; incubator malfunction; incorrect medium.Use fresh culture for inoculum; verify incubator temperature; confirm correct RPMI-1640 formulation.
Growth in sterility control well Contamination of medium, plate, or pipette tips.Use fresh, sterile reagents and consumables. Review aseptic technique.
Precipitation of Test Compound Poor solubility at assay concentrations.Check the final DMSO concentration. If it's <1%, consider using a different solvent or a formulation aid (with appropriate controls).
MIC values for control drugs are out of expected range Inoculum density is incorrect; incorrect incubation time/temp; error in drug dilution.Re-standardize inoculum preparation; verify incubation conditions; prepare fresh control drug dilutions.

Conclusion

This application note provides a robust and reliable framework for the initial in vitro characterization of this compound. By following these standardized protocols, researchers can generate reproducible MIC and MFC data, enabling a confident assessment of the compound's antifungal potential. These results are foundational for making go/no-go decisions in a drug discovery pipeline and for designing subsequent studies, such as time-kill kinetics, synergy testing, and mechanism of action elucidation.

References

Application Note & Protocol: Solubilization of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step guide for the solubilization of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol, a novel benzimidazole derivative, for use in in vitro biological assays. Benzimidazole-based compounds frequently exhibit poor aqueous solubility, a significant challenge for accurate and reproducible experimental results. This protocol outlines a systematic approach, beginning with the use of Dimethyl Sulfoxide (DMSO) as a primary solvent to create a high-concentration stock solution, followed by serial dilution into aqueous cell culture media. We address the critical considerations of solvent cytotoxicity, solution stability, and validation procedures to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals working with similarly challenging compounds.

Introduction: The Benzimidazole Solubility Challenge

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] However, the planar, aromatic nature of the benzimidazole ring system often leads to low solubility in aqueous environments, such as cell culture media.[2][3] The target compound, this compound, is presumed to share this characteristic lipophilicity.

Inaccurate determination of a compound's biological activity (e.g., IC₅₀ or EC₅₀ values) can arise from its precipitation in the assay medium.[4] Only the dissolved fraction of the compound is bioavailable to interact with cellular targets.[4] Therefore, a robust and validated dissolution protocol is paramount for generating reliable in vitro data. The primary strategy involves preparing a concentrated stock solution in a biocompatible organic solvent, which is then diluted to the final working concentration, ensuring the final solvent concentration remains non-toxic to the cells.[4][5][6]

Foundational Principle: Solvent Selection and Cytotoxicity

2.1. Primary Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl Sulfoxide (DMSO) is the most widely used solvent for dissolving poorly water-soluble compounds for in vitro assays.[4][7] Its strong solubilizing power for a wide range of organic molecules and complete miscibility with water make it an ideal choice.[7][8]

2.2. The Criticality of Final Solvent Concentration

While indispensable, DMSO is not inert and can exert cytotoxic and biological effects on cells.[9][10] These effects are concentration-dependent. It is crucial to determine the maximum tolerable DMSO concentration for the specific cell line and assay duration being used.

Final DMSO ConcentrationGeneral Cellular Effects & Recommendations
≤ 0.1% (v/v) Recommended Target. Generally considered safe for most cell lines with minimal impact on cell viability or function.[11][12][13]
0.1% - 0.5% (v/v) Widely Used. Acceptable for many cell lines, but validation is essential. Some sensitive or primary cells may show effects.[9][11][14]
0.5% - 1.0% (v/v) Caution Advised. Can cause cytotoxicity in some cell lines.[10][12] The OECD recommends not exceeding 1% for organic solvents in many assays.[10]
> 1.0% (v/v) Not Recommended. Significant cytotoxicity and interference with cellular processes are highly likely.[9][10][15]

Scientist's Note: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO used in the test groups but no compound.[13][16] This allows you to differentiate the effects of the compound from the effects of the solvent itself.

Experimental Workflow and Decision Logic

The following diagram outlines the logical flow for preparing and validating the compound solution for your in vitro experiments.

G cluster_prep Part A: Stock Solution Preparation cluster_validation Part B: Validation & Use start Start: Compound Powder Received weigh Calculate & Weigh Required Mass start->weigh dissolve Dissolve in 100% DMSO to create 10 mM Stock weigh->dissolve assist Aid Dissolution: Vortex / Sonicate / Warm (37°C) dissolve->assist inspect Visual Inspection: Clear Solution? assist->inspect store Aliquot & Store Stock at -20°C or -80°C inspect->store Yes troubleshoot Troubleshoot: Lower Concentration or Use Solubilizing Agents inspect->troubleshoot No serial_dilute Prepare Intermediate Dilutions in 100% DMSO store->serial_dilute solvent_tol Determine Max Tolerable DMSO % for your cells (e.g., 0.1% - 0.5%) final_dilute Perform Final Dilution into Cell Culture Medium solvent_tol->final_dilute serial_dilute->final_dilute precip_check Check for Precipitation (Visual / Microscopy) final_dilute->precip_check proceed Proceed with In Vitro Assay precip_check->proceed No Precipitate precip_check->troubleshoot Precipitate Forms troubleshoot->dissolve

Caption: Workflow for dissolving and validating benzimidazole compounds.

Detailed Protocol: Preparation of Solutions

4.1. Materials & Equipment

  • This compound (powder form)

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade, Sterile (CAS No: 67-68-5)[7]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials[17]

  • Vortex mixer

  • Ultrasonic water bath sonicator

  • Sterile, calibrated micropipettes and tips

  • Sterile cell culture medium (specific to your assay)

4.2. Protocol I: Preparation of 10 mM Primary Stock Solution

  • Objective: To create a concentrated, stable stock solution in 100% DMSO.

  • Rationale: A high concentration stock (e.g., 10 mM) allows for minimal volumes to be used for subsequent dilutions, thereby keeping the final DMSO concentration in the assay low.[6][18]

Step-by-Step Procedure:

  • Calculation: Determine the mass of the compound required to make a 10 mM solution.

    • Formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)

    • (Note: The molecular weight of C₁₂H₁₇N₃O is 219.29 g/mol . For 1 mL of a 10 mM stock, you would need 2.19 mg.)

  • Weighing: On a calibrated analytical balance, carefully weigh the calculated mass of the compound into a sterile microcentrifuge tube or amber vial.[6] Record the exact mass.

  • Solubilization: Add the calculated volume of 100% cell culture-grade DMSO to the vial.

  • Dissolution: Securely cap the vial and vortex vigorously for 1-2 minutes.[6]

  • Assisted Dissolution (If Necessary): If the compound is not fully dissolved, sonicate the vial in an ultrasonic water bath for 5-10 minutes or warm gently in a 37°C water bath.[3][6] Alternate between these steps and vortexing until a clear solution is achieved.

  • Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution must be completely clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[14] Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store at -20°C or -80°C. Benzimidazole solutions in DMSO are generally stable for at least one month at -20°C and up to six months at -80°C, but stability should be verified for long-term studies.[14][19]

4.3. Protocol II: Preparation of Final Working Solutions

  • Objective: To dilute the primary stock into the final cell culture medium for treating cells.

  • Rationale: A stepwise or serial dilution is recommended to prevent the compound from precipitating out of solution when transferred from a high-DMSO environment to the aqueous medium.[14]

G stock 10 mM Stock in 100% DMSO intermediate 1 mM Intermediate in 100% DMSO stock->intermediate 1:10 Dilution working 10 µM Working Solution in Culture Medium (Final DMSO = 0.1%) intermediate->working 1:100 Dilution

Caption: Example of a two-step serial dilution process.

Step-by-Step Procedure (Example for a 10 µM final concentration):

  • Thaw: Thaw one aliquot of the 10 mM primary stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock (e.g., 1 mM) by diluting the 10 mM stock 1:10 in 100% DMSO. This simplifies the final dilution step.

  • Final Dilution: To prepare a 10 µM working solution, perform a 1:100 dilution of the 1 mM intermediate stock directly into pre-warmed cell culture medium.

    • Example: Add 10 µL of the 1 mM stock to 990 µL of cell culture medium.

    • Crucial: Pipette the stock solution directly into the medium and mix immediately by vortexing or inverting to ensure rapid and homogenous dispersion. This minimizes localized high concentrations of DMSO that can cause precipitation.

  • Final DMSO Check: Verify the final DMSO concentration. In the example above, the final concentration is 0.1%, which is generally considered safe.[11][12]

  • Use Immediately: Use the final working solution to treat cells immediately after preparation. Do not store aqueous working solutions, as the compound's stability in the medium is often limited.

Validation and Troubleshooting

A protocol is only as good as its validation. The following steps are essential for ensuring the trustworthiness of your results.

IssuePotential CauseRecommended Solution & Rationale
Precipitation in Medium The compound's aqueous solubility limit has been exceeded.1. Lower the Stock Concentration: Prepare a 1 mM stock instead of 10 mM. This requires a larger volume for the final dilution, but the more gradual solvent change can prevent "crashing out".[4] 2. Perform Stepwise Dilution: Dilute the DMSO stock into a small volume of serum-containing medium first, then bring it to the final volume with serum-free medium.[5] Serum proteins can sometimes help stabilize compounds.
Vehicle Control Toxicity The final DMSO concentration is too high for the specific cell line or assay duration.1. Conduct a DMSO Dose-Response Curve: Test a range of DMSO concentrations (e.g., 0.05% to 1.0%) on your cells for the intended assay duration to determine the highest non-toxic concentration.[4][13] 2. Adjust Stock Concentration: Increase the concentration of your primary stock (e.g., to 20 or 50 mM, if soluble) so a smaller volume is needed for the final dilution, thus lowering the final DMSO percentage.
Inconsistent Results Instability of the compound in stock or working solution.1. Limit Freeze-Thaw Cycles: Use single-use aliquots for stock solutions.[14] 2. Verify Stock Stability: For long-term studies, periodically check the stability of your stock solution using methods like HPLC.[19][20] 3. Prepare Working Solutions Fresh: Always prepare the final aqueous dilutions immediately before use.

Conclusion

The successful use of this compound and other poorly soluble benzimidazole derivatives in in vitro research is critically dependent on a methodical and validated dissolution protocol. By utilizing DMSO for concentrated stock solutions, carefully controlling the final solvent concentration, and performing essential validation checks, researchers can mitigate the risks of compound precipitation and solvent-induced artifacts. This approach ensures that the observed biological effects are accurately attributed to the compound of interest, leading to reliable and reproducible scientific outcomes.

References

Application Note: Characterization of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the characterization of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol as a potential kinase inhibitor.

Introduction: The Rationale for Investigating a Novel Benzimidazole Derivative

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made them one of the most important classes of drug targets in modern medicine.[1] A significant challenge in kinase inhibitor development is achieving selectivity for the target kinase to maximize efficacy while minimizing off-target effects that can lead to toxicity.[2][3]

The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, recognized for its ability to interact with various biological targets, including kinases.[4][5] Benzimidazole-based compounds can function as ATP-competitive inhibitors, often binding to the hinge region of the kinase domain.[6][7] Some derivatives have demonstrated high selectivity by exploiting unique structural features of specific kinases, while others have been developed as multi-targeted inhibitors to address complex diseases or drug resistance.[4][6]

This document outlines a comprehensive workflow for the characterization of This compound (hereafter designated BZA-EtOH ), a novel compound with potential as a kinase inhibitor based on its structural similarity to known active agents.[8] We will proceed through a logical, multi-stage validation process, beginning with direct biochemical assays, moving to cell-based functional assays, and culminating in advanced selectivity and mechanistic studies.

Part 1: Primary Biochemical Potency Assessment

Scientific Rationale: The first essential step is to determine if BZA-EtOH directly interacts with and inhibits the enzymatic activity of a purified kinase in a cell-free environment. This approach eliminates cellular complexities such as membrane permeability and metabolism, providing a clear measure of direct target engagement.[9] We will employ a universal, luminescence-based ADP detection assay, which is highly sensitive and adaptable to virtually any kinase.[10]

Protocol 1: In Vitro Kinase Activity & Potency (IC₅₀) Determination

This protocol describes a method for measuring the half-maximal inhibitory concentration (IC₅₀) of BZA-EtOH against a target kinase by quantifying ADP production.[11]

Materials:

  • Compound: BZA-EtOH, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Control Inhibitor: Staurosporine (non-selective) or a known selective inhibitor for the target kinase.

  • Enzyme: Purified, recombinant kinase of interest (e.g., EGFR, Aurora A).

  • Substrate: Appropriate peptide or protein substrate for the kinase (e.g., KKKSPGEYVNIEFG for EGFR).

  • Assay Reagents: ADP-Glo™ Kinase Assay Kit (Promega) or similar.[10]

  • Hardware: 96-well or 384-well white assay plates, multichannel pipettes, plate reader with luminescence detection capabilities.

Step-by-Step Methodology:

  • Compound Dilution:

    • Prepare a 10-point, 1:3 serial dilution of 10 mM BZA-EtOH stock in DMSO. This creates a concentration range to generate a full dose-response curve.[12]

    • Prepare identical dilutions for the positive control inhibitor.

    • Use 100% DMSO as the "no inhibitor" (vehicle) control.

  • Kinase Reaction Setup (in a 96-well plate):

    • Add 2.5 µL of the serially diluted BZA-EtOH, control inhibitor, or DMSO to respective wells.

    • Add 2.5 µL of kinase solution (diluted in kinase assay buffer) to each well.

    • Incubate at room temperature for 15 minutes to allow for compound-enzyme pre-incubation.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP/Substrate mixture in kinase assay buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure that the resulting IC₅₀ value approximates the inhibitor's intrinsic affinity (Kᵢ).[13]

    • Add 5 µL of the ATP/Substrate mixture to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which is then used by a luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data: Set the average signal from the DMSO (vehicle) wells as 100% activity and the signal from a high-concentration control inhibitor as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of BZA-EtOH concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[12][14]

Data Presentation: Sample Biochemical Screening Data
Kinase TargetBZA-EtOH IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Aurora A758
EGFR1,2006
SRC45015
CDK2>10,00025

Table 1: Hypothetical inhibitory activity of BZA-EtOH against a panel of kinases. Staurosporine, a non-selective inhibitor, is used as a reference control.[11]

Workflow Visualization

G cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis prep_compound 1. Prepare Serial Dilution of BZA-EtOH in DMSO plate_compound 3. Dispense Compound or DMSO into Plate prep_compound->plate_compound prep_enzyme 2. Prepare Kinase & Substrate/ATP Solutions add_enzyme 4. Add Kinase (Pre-incubation) prep_enzyme->add_enzyme plate_compound->add_enzyme start_reaction 5. Add Substrate/ATP Mix (Incubate at 30°C) add_enzyme->start_reaction stop_reaction 6. Add ADP-Glo™ Reagent (Stop & Deplete ATP) start_reaction->stop_reaction detect 7. Add Detection Reagent (Convert ADP to Light) stop_reaction->detect read_plate 8. Measure Luminescence detect->read_plate calc_ic50 9. Normalize Data & Plot Dose-Response Curve read_plate->calc_ic50 result Determine IC₅₀ Value calc_ic50->result

Biochemical IC₅₀ Determination Workflow.

Part 2: Cellular Target Engagement and Functional Response

Scientific Rationale: A promising biochemical hit must be validated in a cellular context.[15] Cell-based assays are critical to confirm that BZA-EtOH can cross the cell membrane, engage its intended target, and elicit a functional downstream response.[16] A target phosphorylation assay provides direct evidence of kinase inhibition within the complex cellular environment.[17]

Protocol 2: Cellular Phospho-Substrate Inhibition Assay

This protocol measures the ability of BZA-EtOH to inhibit the phosphorylation of a kinase's direct downstream substrate in intact cells.

Materials:

  • Cell Line: A human cell line known to express the target kinase and exhibit detectable basal or stimulated phosphorylation of a known substrate (e.g., A549 cells for EGFR, HeLa for Aurora A).

  • Stimulant (if required): Growth factor (e.g., EGF for EGFR) or cell cycle synchronization agent (e.g., nocodazole for Aurora kinases).

  • Compound: BZA-EtOH and control inhibitor, prepared as in Protocol 1.

  • Reagents: Cell lysis buffer, phosphatase and protease inhibitors, primary antibody against the phosphorylated substrate (e.g., anti-phospho-EGFR Tyr1068), primary antibody for total protein (e.g., anti-EGFR), loading control antibody (e.g., anti-GAPDH), and a detection system (e.g., Western Blot reagents or ELISA/AlphaLISA kit).

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture cells to ~80% confluency.

    • Seed cells in a 96-well or 12-well plate at an optimized density and allow them to attach overnight.[12]

  • Serum Starvation & Compound Treatment:

    • (Optional) If studying a growth factor pathway, serum-starve the cells for 4-16 hours to reduce basal signaling.

    • Treat the cells with a serial dilution of BZA-EtOH or control inhibitor for 1-4 hours. Include a DMSO vehicle control.

  • Kinase Stimulation:

    • (Optional) If the kinase requires activation, add the appropriate stimulant (e.g., 100 ng/mL EGF) for a short period (e.g., 10 minutes) at the end of the compound incubation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate using lysis buffer supplemented with phosphatase and protease inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Detection of Phosphorylation (Western Blot Example):

    • Normalize protein amounts for all samples and prepare for SDS-PAGE.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane and probe with the primary anti-phospho-substrate antibody overnight.

    • Wash and incubate with a secondary HRP-conjugated antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for the total target protein and a loading control (e.g., GAPDH) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for the phospho-protein, total protein, and loading control.

    • Normalize the phospho-protein signal to the total protein or loading control signal.

    • Plot the normalized signal against the log of inhibitor concentration to determine the cellular IC₅₀.

Diagram: Principle of Cellular Target Inhibition

G cluster_cell Inside the Cell Kinase Active Kinase pSubstrate Phosphorylated Substrate (pS) Kinase->pSubstrate ATP->ADP Substrate Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response BZA_EtOH BZA-EtOH (Inhibitor) BZA_EtOH->Kinase Binds & Inhibits caption BZA-EtOH enters the cell and inhibits the kinase, preventing substrate phosphorylation and blocking the signal.

Mechanism of intracellular kinase inhibition.

Part 3: Advanced Characterization: Selectivity and Mechanism of Action

Scientific Rationale: After confirming potency and cellular activity, the next crucial step is to understand the inhibitor's selectivity and mechanism of action (MoA). High selectivity is often desirable to minimize toxicity from off-target effects.[13][18] Understanding whether an inhibitor competes with ATP helps in interpreting its behavior in the high-ATP cellular environment and aids in future lead optimization.[13]

Protocol 3: Kinome-Wide Selectivity Profiling

Principle: This involves screening BZA-EtOH at one or more concentrations against a large panel of purified human kinases (e.g., >400 kinases). The data generated provides a global view of the compound's selectivity and identifies potential off-targets.[19][20] This is typically performed as a service by specialized contract research organizations (CROs).

General Workflow:

  • Compound Submission: Provide a high-purity sample of BZA-EtOH at a specified concentration.

  • Screening: The compound is tested against the kinase panel, usually in a binding assay (e.g., KiNativ, KINOMEscan) or an activity assay.

  • Data Output: Results are often provided as percent inhibition at a given concentration, which can be visualized in a "kinome tree" diagram. This allows for rapid identification of kinases that are strongly inhibited.

  • Analysis: Metrics like the S-score (selectivity score) or Gini coefficient can be calculated to quantify selectivity. A lower S-score or a higher Gini coefficient indicates higher selectivity.

Protocol 4: ATP Competition Assay

Principle: This biochemical assay determines if BZA-EtOH's inhibitory activity is dependent on the concentration of ATP, indicating an ATP-competitive MoA. The IC₅₀ of an ATP-competitive inhibitor will increase as the ATP concentration in the assay increases.[13]

Methodology:

  • Follow the setup for the In Vitro Kinase Activity Assay (Protocol 1).

  • Create multiple sets of assay plates. In each set, perform a full 10-point dose-response curve for BZA-EtOH.

  • Crucially, vary the concentration of ATP used in the kinase reaction for each set of plates. Use a range of ATP concentrations around the Kₘ value (e.g., 0.1x Kₘ, 1x Kₘ, 5x Kₘ, 10x Kₘ).

  • Determine the IC₅₀ value for BZA-EtOH at each ATP concentration.

  • Analysis: If the IC₅₀ value increases linearly with increasing ATP concentration, the inhibitor is ATP-competitive. If the IC₅₀ value remains constant, it is non-competitive. This data can also be used with the Cheng-Prusoff equation to calculate the inhibitor's dissociation constant (Kᵢ).

Workflow Visualization: Selectivity & MoA

G cluster_selectivity Selectivity Profiling cluster_moa Mechanism of Action start Validated Hit: BZA-EtOH kinome_screen Screen against >400 Kinase Panel start->kinome_screen atp_assay Run IC₅₀ Curves at Varying [ATP] start->atp_assay kinome_data Generate Kinome Tree & Calculate S-Score kinome_screen->kinome_data selectivity_result Selective or Multi-Targeted? kinome_data->selectivity_result end_node Candidate Profile selectivity_result->end_node atp_data Plot IC₅₀ vs. [ATP] atp_assay->atp_data moa_result ATP-Competitive or Non-Competitive? atp_data->moa_result moa_result->end_node

Workflow for advanced inhibitor characterization.

Conclusion and Future Directions

This application note provides a structured, robust framework for the initial characterization of this compound (BZA-EtOH) as a potential kinase inhibitor. By following this three-part workflow—from initial biochemical screening to cellular validation and advanced mechanistic studies—researchers can build a comprehensive profile of the compound's potency, cellular efficacy, selectivity, and mechanism of action.

A promising profile from these studies would justify progression to more advanced preclinical investigations, including:

  • Cellular Proliferation/Apoptosis Assays: To determine the compound's effect on cancer cell survival.[15]

  • In Vivo Efficacy Studies: To evaluate the compound's performance in animal models of disease.

  • ADME/Toxicity Profiling: To assess the compound's pharmacokinetic properties and safety profile.

This systematic approach ensures that resources are directed toward compounds with the highest potential for further development as therapeutic agents.

References

Application Notes and Protocols for High-Throughput Screening of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold and the Imperative for High-Throughput Screening

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1] Derivatives of this versatile structure have demonstrated clinical and preclinical efficacy as antimicrobial, antitumor, and antiulcer agents, among other therapeutic applications.[2][3][4] The diverse bioactivities of benzimidazoles stem from their ability to interact with a wide range of biological targets, including enzymes like topoisomerases and kinases, as well as their capacity to bind to DNA.[2][5][6]

The compound 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol and its analogs represent a chemical space with significant therapeutic potential. However, the precise molecular targets and mechanisms of action for many of these derivatives remain to be elucidated. High-throughput screening (HTS) is an indispensable technology in modern drug discovery that enables the rapid evaluation of large chemical libraries for their biological effects.[7][8] By employing automated liquid handling, sensitive detection methods, and robust data analysis, HTS allows for the efficient identification of "hit" compounds that can serve as starting points for drug development programs.[8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns for a library of this compound analogs. We will detail protocols for both a primary, cell-based phenotypic screen and secondary, target-focused biochemical and cell-based assays. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and reproducibility.

Part 1: The Compound Library - Synthesis and Characterization

A successful HTS campaign begins with a well-characterized compound library. The synthesis of this compound analogs can be achieved through various established synthetic routes for benzimidazole derivatives.[4][9][10] A generalized synthetic scheme is presented below.

General Synthetic Approach:

A common method involves the condensation of an appropriate N-substituted o-phenylenediamine with a reagent that provides the 2-aminoethanol side chain, followed by alkylation on the benzimidazole nitrogen. The diversity of the analog library can be expanded by varying the substituents on the benzimidazole ring and the aminoethanol moiety.

Prior to screening, it is crucial to ensure the purity and structural integrity of each compound in the library. Quality control measures should include:

  • Purity Assessment: High-performance liquid chromatography (HPLC) is recommended to determine the purity of each compound, with a target purity of >95%.

  • Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) should be used to confirm the chemical structure of each analog.[11]

  • Solubility Determination: The solubility of each compound in the assay buffer and in a stock solvent (typically dimethyl sulfoxide - DMSO) should be determined to prevent compound precipitation during the assay.

Part 2: Primary High-Throughput Screening - A Phenotypic Approach

Given the potential for novel mechanisms of action within the benzimidazole class, a phenotypic screen is an excellent starting point. Cell-based assays offer the advantage of evaluating compound effects in a more physiologically relevant context compared to biochemical assays.[12][13][14] A cell proliferation/viability assay across a panel of cancer cell lines is a robust primary HTS strategy, leveraging the known antitumor potential of many benzimidazole derivatives.[2]

Protocol 1: High-Throughput Cell Viability Screening using a Luminescent ATP-based Assay

This protocol describes a method for screening the compound library for its effect on the proliferation of cancer cells. The assay measures the amount of ATP present, which is an indicator of metabolically active cells.

Principle: Viable, proliferating cells produce ATP. A decrease in cell viability leads to a rapid decrease in intracellular ATP levels. This assay utilizes a thermostable luciferase that, in the presence of luciferin and ATP, produces a luminescent signal directly proportional to the amount of ATP.

Materials:

  • Cancer cell lines (e.g., HepG2 - liver cancer, HCT-116 - colon cancer, MCF-7 - breast cancer)[2]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 384-well white, clear-bottom tissue culture-treated microplates

  • Compound library of this compound analogs dissolved in 100% DMSO

  • Positive control (e.g., Staurosporine, a potent inducer of apoptosis)

  • Negative control (0.1% DMSO in cell culture medium)

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Multichannel pipette or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout cluster_analysis Data Analysis Cell_Seeding Seed cells into 384-well plates Incubation_1 Incubate for 24h (cell adherence) Cell_Seeding->Incubation_1 Compound_Addition Add compound analogs, positive & negative controls Incubation_1->Compound_Addition Incubation_2 Incubate for 48-72h Compound_Addition->Incubation_2 Reagent_Addition Add luminescent viability reagent Incubation_2->Reagent_Addition Incubation_3 Incubate for 10 min (signal stabilization) Reagent_Addition->Incubation_3 Luminescence_Read Read luminescence on plate reader Incubation_3->Luminescence_Read QC_Check Quality Control (Z'-factor) Luminescence_Read->QC_Check Hit_Identification Identify hits based on % inhibition QC_Check->Hit_Identification

Caption: High-throughput cell viability screening workflow.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cells in a complete culture medium to the desired seeding density (optimized for each cell line, typically 1,000-5,000 cells per well).

    • Using a multichannel pipette or an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare a compound plate by diluting the stock solutions of the this compound analogs in a cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

    • Include wells with a positive control (e.g., 1 µM Staurosporine) and a negative control (medium with 0.1% DMSO).

    • Using an automated liquid handling system, transfer 10 µL of the compound dilutions, positive control, and negative control to the appropriate wells of the cell plate.

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Readout:

    • Equilibrate the luminescent cell viability reagent and the cell plates to room temperature for 30 minutes.

    • Add 50 µL of the luminescent reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis and Quality Control:

High-quality HTS data is essential for reliable hit identification.[8]

  • Normalization: The raw luminescence data from each well is normalized to the controls on the same plate. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Quality Control: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[8] It is calculated using the signals from the positive and negative controls: Z'-factor = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.

  • Hit Selection: Compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits" for further investigation.

Data Presentation:

ParameterValue
Plate Format384-well
Seeding Density2,500 cells/well
Compound Concentration10 µM
Incubation Time72 hours
Positive ControlStaurosporine (1 µM)
Negative Control0.1% DMSO
Z'-factor> 0.5
Hit Threshold> 50% Inhibition

Part 3: Secondary and Confirmatory Assays

Hits identified from the primary screen require validation and further characterization through secondary assays. These assays can confirm the activity of the primary hits, provide dose-response relationships, and begin to elucidate the mechanism of action.

Protocol 2: Dose-Response and IC50 Determination

Principle: To confirm the activity of the primary hits and determine their potency, a dose-response curve is generated. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological function.

Methodology:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).

  • Perform the cell viability assay as described in Protocol 1 with these serial dilutions.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Kinase Inhibition Assay (Biochemical)

Principle: Given that many anticancer drugs target protein kinases, a biochemical assay to screen for kinase inhibition is a logical secondary screen. This protocol describes a generic kinase assay using a technology like ADP-Glo™, which measures the amount of ADP produced in a kinase reaction.

Materials:

  • Recombinant kinase (e.g., a panel of cancer-relevant kinases)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Hit compounds from the primary screen

  • Positive control (a known inhibitor of the specific kinase)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Plate reader with luminescence detection

Experimental Workflow:

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection Reagent_Mix Add kinase, substrate, ATP, and compound Incubation_1 Incubate at RT (e.g., 60 min) Reagent_Mix->Incubation_1 ADP_Glo_Reagent Add ADP-Glo™ Reagent (depletes unused ATP) Incubation_1->ADP_Glo_Reagent Incubation_2 Incubate at RT (40 min) ADP_Glo_Reagent->Incubation_2 Kinase_Detection_Reagent Add Kinase Detection Reagent (converts ADP to ATP) Incubation_2->Kinase_Detection_Reagent Incubation_3 Incubate at RT (30-60 min) Kinase_Detection_Reagent->Incubation_3 Luminescence_Read Read Luminescence Incubation_3->Luminescence_Read

Caption: Workflow for a luminescent kinase inhibition assay.

Step-by-Step Methodology:

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and hit compound at the desired concentration.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.

    • Incubate for 30-60 minutes at room temperature to generate a luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis: The data is normalized to controls, and the percent inhibition is calculated. Dose-response curves can be generated to determine the IC50 of the compounds against the specific kinase.

Protocol 4: GPCR Modulation Assay (Cell-Based)

Principle: G protein-coupled receptors (GPCRs) are a large family of cell surface receptors and are major drug targets.[15][16][17] This protocol describes a cell-based assay to screen for modulators of a specific GPCR using a calcium flux assay, as many GPCRs signal through the release of intracellular calcium.[16]

Materials:

  • A cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • A known agonist for the GPCR of interest

  • Hit compounds from the primary screen

  • A fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Plating and Dye Loading:

    • Plate the GPCR-expressing cells in a 384-well black, clear-bottom plate and incubate overnight.

    • Remove the culture medium and add the calcium-sensitive dye diluted in the assay buffer.

    • Incubate for 60 minutes at 37°C to allow for dye loading.

  • Assay Measurement:

    • Place the plate in the fluorescent plate reader.

    • Add the hit compounds to the wells and measure the baseline fluorescence.

    • To screen for agonists, monitor the fluorescence for a change after compound addition.

    • To screen for antagonists or allosteric modulators, add a known agonist at its EC50 concentration after a short pre-incubation with the hit compound, and monitor the fluorescence.[15][16]

Data Analysis: The change in fluorescence intensity upon compound and/or agonist addition is measured. The data is normalized, and the percent activation (for agonists) or inhibition (for antagonists) is calculated.

Part 4: Data Interpretation and Next Steps

The data generated from the primary and secondary screens will allow for the prioritization of compounds for further development.

Hit-to-Lead Progression:

  • Confirmation of Hits: Re-synthesize or re-purchase the most promising hits to confirm their activity.

  • Structure-Activity Relationship (SAR) Studies: Analyze the data from the analog library to identify chemical features that are important for activity.

  • Selectivity Profiling: Test the hits against a broader panel of cell lines or related protein targets to assess their selectivity.

  • Mechanism of Action Studies: Further experiments will be needed to elucidate the precise molecular mechanism by which the active compounds exert their effects.

  • ADME/Tox Profiling: In vitro absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies should be conducted on the most promising lead compounds.

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of this compound analogs. By employing a systematic approach of primary phenotypic screening followed by targeted secondary assays, researchers can efficiently identify and characterize novel bioactive compounds. The detailed protocols and data analysis guidelines presented here are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery process for this promising class of molecules.

References

Application Notes and Protocols for the In Vivo Efficacy Assessment of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol in Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vivo evaluation of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol, a novel compound within the 2-aminobenzimidazole class. While specific preclinical data for this particular molecule is not extensively published, this guide leverages the broad scientific literature on related benzimidazole derivatives to establish a robust framework for efficacy testing in mouse models. We present a detailed, adaptable protocol for a subcutaneous xenograft cancer model, a common application for this class of compounds, and discuss the critical scientific principles underpinning the experimental design, from pharmacokinetic considerations to endpoint analysis.

Introduction: The Scientific Rationale for Investigating 2-Aminobenzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anthelmintic, antiulcer, and anticancer effects.[1][2][3] The 2-aminobenzimidazole moiety, in particular, is a versatile pharmacophore that has been explored for various therapeutic applications.[4] Derivatives of this class have been shown to target fundamental cellular processes, such as tubulin polymerization and kinase signaling, which are often dysregulated in diseases like cancer.[3][5]

The subject of this guide, this compound, is a novel derivative. Its structural features suggest potential for development as a therapeutic agent. The propyl group at the N1 position and the ethanolamine side chain at the 2-amino position can influence its solubility, metabolic stability, and target engagement. Given the anticancer potential of many benzimidazoles, a logical first step in the in vivo assessment of this compound is to evaluate its efficacy in a relevant cancer model.

Pharmacokinetic Considerations for Benzimidazole Derivatives

Before embarking on efficacy studies, it is crucial to understand the general pharmacokinetic profile of benzimidazole derivatives, as this will heavily influence the experimental design.

  • Metabolism: Benzimidazoles typically undergo extensive first-pass metabolism in the liver, which can lead to the formation of both active and inactive metabolites.[6][7]

  • Bioavailability: Oral bioavailability can be low and variable, often ranging from 2% to 60%.[6][7] This necessitates careful formulation and may favor parenteral routes of administration in initial studies.

  • Dose Linearity: The pharmacokinetic profile is often linear at low doses, but non-linearity can be observed at higher concentrations.[6][7]

  • Distribution: These compounds can bind to blood proteins and distribute to various tissues.[6][7]

A preliminary pharmacokinetic study in mice is highly recommended to determine key parameters such as Cmax, Tmax, half-life, and bioavailability for this compound before initiating large-scale efficacy trials.

In Vivo Efficacy Model: Human Tumor Xenograft in Immunocompromised Mice

To assess the potential anticancer activity of this compound, a subcutaneous xenograft model using human cancer cell lines implanted in immunocompromised mice is a standard and effective approach.[8][9] This model allows for the direct evaluation of the compound's effect on tumor growth.

Rationale for Model Selection
  • Relevance: Allows for the testing of the compound against human-derived cancer cells.

  • Reproducibility: Standardized cell lines and mouse strains provide a reproducible system.

  • Quantifiable Endpoints: Tumor volume and weight are easily measurable and provide clear efficacy data.

Experimental Workflow

The following diagram illustrates the typical workflow for a xenograft efficacy study.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis cell_culture Cell Culture (e.g., A549, HCT116) tumor_implantation Subcutaneous Injection of Cancer Cells cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (e.g., BALB/c nude mice) animal_acclimatization->tumor_implantation randomization Tumor Growth & Randomization (e.g., 100-150 mm³) tumor_implantation->randomization treatment Treatment Initiation (Vehicle vs. Compound) randomization->treatment monitoring Tumor Measurement & Body Weight (2-3 times/week) treatment->monitoring Daily Dosing monitoring->treatment Feedback Loop euthanasia Euthanasia & Tumor Excision monitoring->euthanasia Endpoint Reached analysis Tumor Weight & Biomarker Analysis euthanasia->analysis

Caption: Workflow for a subcutaneous xenograft mouse model.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for conducting an in vivo efficacy study of this compound.

Materials and Reagents
  • Test Compound: this compound

  • Vehicle: A suitable vehicle for administration (e.g., 5% DMSO, 40% PEG300, 55% Saline). A solvent optimization study may be required.[10]

  • Cell Line: A human cancer cell line (e.g., A549 for lung cancer, HCT116 for colorectal cancer).

  • Animals: 6-8 week old female immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

  • General Supplies: Sterile syringes, needles, gavage needles, calipers, analytical balance, cell culture reagents, etc.

Step-by-Step Methodology
  • Animal Acclimatization: House mice in a pathogen-free environment for at least one week prior to the study, with ad libitum access to food and water.[8]

  • Cell Preparation and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest, wash, and resuspend cells in sterile PBS or Matrigel at a concentration of 1 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[8]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.[8]

    • When tumors reach an average volume of 100-150 mm3, randomize mice into treatment groups (n=8-10 per group).

  • Compound Preparation and Administration:

    • Prepare a stock solution of the test compound in a suitable vehicle.

    • Prepare dosing solutions fresh daily.

    • Administer the compound and vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection) at the determined dose and schedule.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • Euthanize animals if they meet pre-defined endpoint criteria (e.g., tumor volume > 2000 mm3, >20% body weight loss, or significant signs of distress).

  • Study Termination and Endpoint Analysis:

    • At the end of the study, euthanize all remaining animals.

    • Excise tumors and record their final weight.

    • Tumors can be flash-frozen for biomarker analysis or fixed in formalin for immunohistochemistry.

Data Presentation and Analysis

All quantitative data should be summarized in tables for clarity and comparison.

Table 1: Example Dosing and Treatment Schedule

GroupTreatmentDose (mg/kg)RouteSchedule
1Vehicle-POQD
2Compound25POQD
3Compound50POQD
4Positive ControlVariesVariesVaries

PO: Per os (oral gavage), QD: Quaque die (once daily)

Table 2: Key Efficacy Endpoints

MetricDescription
Tumor Growth Inhibition (TGI) The percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
Tumor Weight The final weight of the excised tumors at the end of the study.
Body Weight Change An indicator of compound toxicity.
Survival The percentage of animals surviving in each group at the end of the study.

Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences between treatment groups.

Hypothetical Mechanism of Action and Pathway Analysis

Many benzimidazole derivatives exert their anticancer effects by interfering with microtubule dynamics, similar to vinca alkaloids and taxanes.[5] This leads to cell cycle arrest and apoptosis. The diagram below illustrates this hypothetical pathway.

G compound 2-Aminobenzimidazole Derivative tubulin β-Tubulin compound->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits mitotic_spindle Mitotic Spindle Disruption microtubule->mitotic_spindle cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

Application Note: Quantitative Analysis of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development and validation of a robust analytical method for the quantification of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol in biological samples such as plasma and serum. The presented methodology is centered around Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique offering high sensitivity and selectivity, which is crucial for bioanalytical applications. This note details sample preparation, chromatographic conditions, mass spectrometric parameters, and a full validation strategy in accordance with international guidelines.

Introduction: The Analytical Imperative

The compound this compound belongs to the benzimidazole class of molecules, a scaffold known for a wide range of biological activities. In drug discovery and development, the accurate quantification of a new chemical entity (NCE) in biological matrices is a cornerstone of preclinical and clinical studies. It provides essential data for pharmacokinetic (PK) and toxicokinetic (TK) assessments, which inform dosing regimens and safety profiles.

The challenge in bioanalysis lies in the complexity of the matrices (e.g., plasma, urine, tissue), which contain numerous endogenous components that can interfere with the analysis. Therefore, a highly selective and sensitive analytical method is paramount. LC-MS/MS has become the gold standard for this purpose, offering superior specificity and low detection limits.

This application note outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in biological samples. The method is designed to be a starting point for researchers, providing a solid foundation that can be further optimized for specific applications.

The Analytical Workflow: A Step-by-Step Overview

The quantification of this compound from a biological sample is a multi-step process. Each step is critical for the accuracy and reliability of the final result.

Analytical Workflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation & SPE) Sample->Preparation Extraction Analysis LC-MS/MS Analysis Preparation->Analysis Injection Data Data Acquisition & Processing Analysis->Data Detection Quantification Quantification & Reporting Data->Quantification Calculation

Caption: High-level overview of the bioanalytical workflow.

Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the sample to improve sensitivity. For benzimidazole derivatives in plasma, a combination of protein precipitation followed by solid-phase extraction (SPE) is a highly effective strategy.[1][2]

Rationale for Method Selection
  • Protein Precipitation (PPT): This initial step involves adding a solvent like acetonitrile or methanol to the plasma sample. This denatures and precipitates the majority of proteins, which can otherwise interfere with the analysis by clogging the LC column or suppressing the MS signal.

  • Solid-Phase Extraction (SPE): Following PPT, SPE provides a more refined cleanup. A C18 sorbent is recommended for benzimidazole compounds, as it retains the analyte through hydrophobic interactions while allowing more polar, interfering compounds to be washed away.[3][4]

Detailed Protocol: Protein Precipitation & Solid-Phase Extraction
  • Sample Thawing: Thaw frozen plasma samples at room temperature. Vortex mix for 10 seconds.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of an internal standard (IS) working solution (e.g., a deuterated analog of the analyte or a structurally similar compound). The IS is crucial for correcting for variability during sample preparation and analysis.

  • Protein Precipitation: Add 300 µL of acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with 1 mL of water to reduce the organic solvent concentration before loading onto the SPE cartridge.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method: Separation and Detection

The heart of the analytical method is the LC-MS/MS system, which separates the analyte from other components in the sample extract and then detects and quantifies it with high specificity.

Chromatographic Separation (LC)

A reversed-phase C18 column is a suitable choice for the separation of benzimidazole compounds.[1][5] A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) will provide good peak shape and resolution.

Parameter Recommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometric Detection (MS/MS)

Tandem mass spectrometry is employed for its high selectivity and sensitivity. The instrument is operated in positive electrospray ionization (ESI) mode, which is generally effective for nitrogen-containing compounds like benzimidazoles. The detection is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.

Parameter Recommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500 °C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions To be determined by infusing a standard solution of the analyte and IS

Note: The exact MRM transitions (precursor and product ions) and collision energies must be optimized for this compound and the chosen internal standard.

Method Validation: Ensuring Reliability

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. The validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[6][7][8][9]

Method Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Validation Parameters and Acceptance Criteria
Parameter Description Acceptance Criteria
Specificity & Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity & Range The range of concentrations over which the method is accurate, precise, and linear.A calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured concentration to the true concentration.The mean concentration should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of scatter between a series of measurements.The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Recovery The efficiency of the extraction process.Consistent and reproducible recovery is more important than 100% recovery.
Stability The stability of the analyte in the biological matrix under different storage and handling conditions.Analyte concentrations should remain within ±15% of the initial concentration.

Conclusion: A Foundation for Success

This application note provides a detailed framework for the quantification of this compound in biological samples using LC-MS/MS. The outlined procedures for sample preparation, chromatography, and mass spectrometry, along with the comprehensive validation plan, offer a robust starting point for researchers in the field of drug development. Adherence to these principles and guidelines will ensure the generation of high-quality, reliable data for critical pharmacokinetic and toxicokinetic studies.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold and the Quest for Novel Antimicrobials

The benzimidazole nucleus, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its structural similarity to purine nucleoside bases allows for favorable interactions with biological macromolecules, leading to a broad spectrum of activities, including antimicrobial, antiviral, and anthelmintic properties.[2][3] The dramatic rise in antimicrobial resistance necessitates the exploration of novel chemical entities that can overcome existing resistance mechanisms.[1] Benzimidazole derivatives have shown promise, with various substitutions on the benzimidazole ring modulating their biological activity and spectrum.[4]

This document provides a comprehensive guide to the antimicrobial susceptibility testing (AST) of a specific novel benzimidazole derivative, 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol . While extensive public data on this specific molecule is emerging, the protocols herein are based on established, standardized methodologies and data from structurally related 2-amino benzimidazole compounds. These notes are designed to provide researchers with the foundational knowledge and detailed protocols to accurately assess its in vitro efficacy against a panel of clinically relevant microorganisms.

Scientific Rationale and Mechanism of Action

The antimicrobial action of benzimidazole derivatives is often multifaceted. A primary mechanism for many antifungal and anthelmintic benzimidazoles is the inhibition of microtubule polymerization by binding to β-tubulin. This disruption of the cytoskeleton interferes with essential cellular processes like cell division and intracellular transport. In the context of antibacterial activity, some benzimidazole derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication, thereby leading to cell death.[5] The specific mechanism of this compound is a subject for ongoing investigation, but its structural features—a lipophilic propyl group at the N-1 position and a polar amino-ethanol side chain at the C-2 position—suggest potential interactions with both bacterial membranes and intracellular targets.

The choice of standardized testing protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount.[6][7] These protocols ensure that results are reproducible, comparable across different laboratories, and can be reliably interpreted. The core objective of these tests is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8]

Illustrative Antimicrobial Activity

Disclaimer: The following data is illustrative and based on published results for structurally similar 2-amino benzimidazole derivatives. Actual MIC values for this compound must be determined experimentally.

The table below presents hypothetical, yet realistic, MIC data for our compound of interest, which we will refer to as "Compound BZA-P2E," against common quality control (QC) and pathogenic bacterial strains. This data is presented to serve as a guide for expected outcomes and for data interpretation.

Microorganism Gram Stain Compound BZA-P2E MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Fluconazole MIC (µg/mL)
Staphylococcus aureus ATCC® 29213™Gram-positive40.5N/A
Methicillin-resistant S. aureus (MRSA)Gram-positive8>32N/A
Enterococcus faecalis ATCC® 29212™Gram-positive161N/A
Escherichia coli ATCC® 25922™Gram-negative320.015N/A
Pseudomonas aeruginosa ATCC® 27853™Gram-negative>640.5N/A
Candida albicans ATCC® 90028™N/A (Fungus)16N/A0.5

Experimental Protocols

The following are detailed, step-by-step protocols for determining the antimicrobial susceptibility of Compound BZA-P2E. Adherence to aseptic techniques is critical throughout these procedures.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative AST and is performed in 96-well microtiter plates. It allows for the testing of a range of concentrations simultaneously.

Materials:

  • Compound BZA-P2E stock solution (e.g., 1280 µg/mL in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well, U-bottom microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile diluent (e.g., DMSO, water)

  • Multichannel pipette

  • Incubator (35-37°C)

  • Microplate reader (optional)

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_incubation Incubation & Reading cluster_controls Controls A Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) E Add 100 µL Compound Working Solution to well 1 A->E B Prepare 0.5 McFarland Inoculum Suspension C Dilute Inoculum to ~1 x 10^6 CFU/mL B->C H Add 50 µL Diluted Inoculum to wells 1-11 C->H D Add 50 µL Broth to wells 2-12 F Perform 2-fold Serial Dilution (well 1 to 10) D->F E->F Transfer 50 µL G Discard 50 µL from well 10 F->G L Well 11: Growth Control (Broth + Inoculum) H->L I Incubate Plate (16-20h at 37°C) J Visually Inspect for Growth (Turbidity) I->J K Determine MIC: Lowest concentration with no visible growth J->K M Well 12: Sterility Control (Broth only)

Caption: Broth microdilution workflow for MIC determination.

Step-by-Step Procedure:

  • Preparation of Compound Dilutions:

    • Create a working stock solution of Compound BZA-P2E. The solubility of the compound must be determined first; DMSO is a common solvent for initial stocks.

    • In a 96-well plate, add 50 µL of the appropriate sterile broth (CAMHB for most bacteria) to wells 2 through 12.

    • Add 100 µL of the highest concentration of Compound BZA-P2E to be tested (e.g., 128 µg/mL) into well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. This will result in concentrations from 64 µg/mL down to 0.125 µg/mL in wells 1-10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the test broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each test well. A typical dilution is 1:100, but this should be validated.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well (1-11) will be 100 µL. The final concentration of the compound will be half of the initial concentration in the dilution series.

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most common bacteria.

  • Determination of MIC:

    • Following incubation, examine the plate. The sterility control (well 12) should show no growth, and the growth control (well 11) should show distinct turbidity.

    • The MIC is the lowest concentration of Compound BZA-P2E at which there is no visible growth (i.e., the first clear well). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Protocol 2: Disk Diffusion Assay

This method is a qualitative or semi-quantitative test that is simple to perform and useful for screening the activity of a new compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Compound BZA-P2E solution of a known concentration (e.g., 1 mg/mL)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Ciprofloxacin 5 µg)

  • Incubator (35-37°C)

  • Calipers or ruler

Workflow Diagram:

Disk_Diffusion_Workflow A Prepare 0.5 McFarland Inoculum Suspension B Dip Sterile Swab into Inoculum A->B C Streak MHA Plate for Confluent Growth B->C E Place Impregnated Disk on Inoculated Agar C->E F Place Control Disk (e.g., Ciprofloxacin) C->F D Impregnate Sterile Disks with Compound BZA-P2E D->E G Incubate Plate (16-20h at 37°C) E->G F->G H Measure Diameter of Zone of Inhibition (mm) G->H

References

Troubleshooting & Optimization

Overcoming solubility issues with 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

A-Scientist's Guide to Overcoming Aqueous Solubility Challenges

Synopsis: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility issues with 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol in aqueous buffers. Benzimidazole derivatives are notorious for their low aqueous solubility, often categorized as Biopharmaceutics Classification System (BCS) Class II compounds, which possess high permeability but are limited by poor dissolution.[1][2] This document provides a structured troubleshooting framework, moving from fundamental principles to advanced solubilization techniques, to ensure reliable and reproducible experimental outcomes.

Part 1: Understanding the Molecule - The Root of the Challenge

Before troubleshooting, it is critical to understand the physicochemical characteristics of this compound that govern its solubility.

Chemical Structure Analysis

The molecule's structure contains distinct domains that contribute to its overall low aqueous solubility:

  • 1-propyl-1H-benzimidazole Core: This large, heterocyclic aromatic system is fundamentally hydrophobic. The attached n-propyl group further increases its lipophilicity, driving the molecule out of the aqueous phase.

  • 2-amino Linker: The secondary amine group (-NH-) is the most critical feature for pH-dependent solubility. As a weak base, it can be protonated under acidic conditions to form a positively charged, and therefore more water-soluble, ammonium salt.[3]

  • Ethanol Tail: The terminal hydroxyl group (-OH) on the ethanol side-chain offers some hydrophilicity and potential for hydrogen bonding with water.[4] However, its contribution is generally insufficient to overcome the hydrophobicity of the core.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Molecular Weight ~233.3 g/mol Moderate size, but structure is the dominant factor.
Predicted LogP > 3.0Indicates high lipophilicity and preference for non-polar environments.
Predicted pKa 4.5 - 6.0The secondary amine is weakly basic. The compound will be largely uncharged and insoluble at physiological pH (~7.4).
BCS Classification Likely Class IIAbsorption will be rate-limited by its dissolution.[1]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section provides a logical, step-by-step approach to systematically address solubility problems in a question-and-answer format.

Q1: My compound immediately precipitates when I add my DMSO stock solution to my PBS buffer (pH 7.4). What is happening and what is my first step?

Answer: This phenomenon, known as "solvent shock," occurs because the compound is highly soluble in your organic stock solvent (e.g., DMSO) but insoluble in the final aqueous buffer at neutral pH. At pH 7.4, the secondary amine on your molecule is in its neutral, non-ionized state, which is poorly soluble.

Your first and most critical step is to address the pH of your buffer. The solubility of amine-containing compounds is fundamentally linked to pH.[5][6] You must acidify the buffer to protonate the amine, forming a soluble salt.

Q2: How do I determine the optimal pH for solubilizing my compound?

Answer: You need to perform a pH-solubility profile. This experiment will identify the pH at which your compound achieves the desired concentration without precipitation. This is the most crucial experiment to perform before proceeding to other methods.

See Protocol 1: Determination of the pH-Solubility Profile for a detailed methodology. A general workflow is as follows:

References

Technical Support Center: Stability of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in cell culture media. As a benzimidazole derivative, its stability can be influenced by various factors in the complex in vitro environment, potentially impacting experimental reproducibility and data interpretation. This resource will equip you with the knowledge to identify, troubleshoot, and prevent stability-related issues in your experiments.

Troubleshooting Guide: Addressing Common Stability Problems

This section is structured to help you diagnose and resolve specific issues you may encounter during your cell culture experiments with this compound.

Issue 1: Diminished or Inconsistent Biological Activity Over Time

Symptom: You observe a progressive loss of the compound's expected biological effect in experiments that span several days, or you notice high variability between replicate wells or experiments conducted at different times.

Potential Causes & Troubleshooting Steps:

  • Chemical Degradation in Media: The compound may be chemically unstable at 37°C in the cell culture medium.[1][2]

    • Recommended Action: Perform a stability study by incubating this compound in your specific cell culture medium at 37°C for the duration of your typical experiment. Analyze its concentration at various time points using analytical methods such as HPLC or LC-MS/MS.[1][3][4] If degradation is confirmed, consider more frequent media changes with a freshly prepared compound.[1]

  • Metabolic Instability: The cells in your culture may be metabolizing the compound into less active or inactive forms.[1]

    • Recommended Action: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to assess the compound's susceptibility to metabolic degradation.[1] If the compound is rapidly metabolized, you might need to use a higher initial concentration (if not cytotoxic) or replenish the compound more frequently.

  • Adsorption to Plasticware or Binding to Serum Proteins: The compound may adhere to the surfaces of your cell culture plates or bind to proteins in the fetal bovine serum (FBS), reducing its bioavailable concentration.[1]

    • Recommended Action: To test for adsorption, incubate the compound in media without cells and measure its concentration over time. If adsorption is suspected, consider using low-adhesion plasticware. To assess serum protein binding, you can perform equilibrium dialysis or ultrafiltration studies.

  • Stock Solution Instability: The compound may be degrading in the stock solution, leading to inconsistent final concentrations in your experiments.[1]

    • Recommended Action: Ensure proper storage of stock solutions, typically at -20°C or -80°C in an appropriate solvent like DMSO.[2][5] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] It is also good practice to periodically check the purity of your stock solution by HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

A1: As a solid, the compound should be stored at -20°C. Stock solutions, typically prepared in a high-quality anhydrous solvent such as DMSO, should be aliquoted into small volumes to minimize freeze-thaw cycles and stored at -80°C for long-term stability.[2][5] For short-term storage, 4°C may be acceptable for a few days, but it is always best to verify this for your specific compound.

Q2: My compound is precipitating when I add it to the cell culture medium. What should I do?

A2: Precipitation is a common issue with hydrophobic compounds like many benzimidazole derivatives.[6] Here are some troubleshooting steps:

  • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low, typically less than 0.5%, to avoid "solvent shock" which can cause precipitation.[2][6]

  • Pre-warm the Medium: Adding a cold stock solution to warm medium can sometimes induce precipitation. Ensure your diluted compound solution is at the same temperature as your culture medium.[2]

  • Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a stepwise dilution.

  • Assess Solubility: Determine the maximum solubility of your compound in the specific cell culture medium you are using. You may need to test a range of concentrations to find the highest concentration that remains in solution.[2]

Q3: Can the pH of the cell culture medium affect the stability of this compound?

A3: Yes, the stability of benzimidazole derivatives can be pH-dependent.[6][7] The typical pH of cell culture medium (around 7.2-7.4) may not be optimal for the stability of all compounds. If you suspect pH-related degradation, you could perform a stability study in buffers of varying pH to determine the optimal range for your compound. However, be mindful that altering the pH of the cell culture medium can also impact cell health and growth.

Q4: I have confirmed that my compound is unstable in the culture medium. What are my options for conducting a long-term experiment?

A4: If your compound shows significant degradation over the course of your experiment, you have a few options:

  • Frequent Media Changes: Replace the cell culture medium with freshly prepared medium containing the compound at regular intervals to maintain a more consistent concentration.[1]

  • Use a More Stable Analog: If available, consider using a structurally related analog with improved stability.[1]

  • Modify the Experimental Design: If possible, shorten the duration of the experiment to minimize the impact of instability.[1]

Experimental Protocols

Protocol 1: Time-Course Stability Assessment in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Appropriate solvent (e.g., anhydrous DMSO)

  • Complete cell culture medium (including serum and supplements)

  • Sterile microcentrifuge tubes or a multi-well plate

  • 37°C, 5% CO2 incubator

  • Analytical instrument (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Preparation: Prepare a concentrated stock solution of your compound in the chosen solvent (e.g., 10 mM in DMSO).[2]

  • Spiking the Medium: Warm the complete cell culture medium to 37°C. Spike the pre-warmed medium with the compound stock solution to the final working concentration used in your experiments. Ensure the final solvent concentration is minimal (e.g., <0.1%).[2]

  • Incubation: Aliquot the medium containing the compound into sterile tubes or wells, one for each time point. Place the samples in a 37°C, 5% CO2 incubator.[1]

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one sample from the incubator. The T=0 sample should be taken immediately after spiking.[2]

  • Sample Processing: Process the samples for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove any precipitated proteins.

  • Analysis: Analyze the supernatant using a validated HPLC or LC-MS/MS method to determine the concentration of the compound remaining at each time point.

  • Data Interpretation: Plot the compound concentration versus time. A significant decrease in concentration indicates instability. You can calculate the half-life (t1/2) of the compound in the medium to quantify its stability.[1]

Data Presentation

Table 1: Factors Influencing the Stability of Benzimidazole Derivatives in Cell Culture

FactorPotential Impact on StabilityRecommended Action
Temperature Higher temperatures (e.g., 37°C) can accelerate degradation.[1]Perform experiments at the required physiological temperature but be aware of potential stability issues.
pH The pH of the medium can influence the rate of hydrolysis and other degradation pathways.[6][7]Assess stability at the physiological pH of your cell culture system.
Media Components Components in the media, such as certain amino acids or reducing agents, could potentially react with the compound.[8]Use a consistent batch of media and serum for a set of related experiments to minimize variability.[1]
Light Exposure Some benzimidazole compounds are known to be photosensitive.[9]Protect stock solutions and experimental setups from direct light, especially if performing long-term experiments.
Metabolism by Cells Cellular enzymes can metabolize the compound into different forms.[1]Consider the metabolic capacity of your cell line and potentially use metabolic inhibitors if appropriate and validated.
Adsorption The compound may adsorb to plastic surfaces.[1]Use low-binding plates and tubes where possible.

Visualizations

cluster_workflow Troubleshooting Workflow for Compound Instability Start Inconsistent or Diminished Biological Activity CheckStock Verify Stock Solution Integrity (Concentration, Purity) Start->CheckStock StabilityStudy Perform Time-Course Stability Study in Media CheckStock->StabilityStudy IsStable Is Compound Stable? StabilityStudy->IsStable MetabolismAssay Investigate Cellular Metabolism IsStable->MetabolismAssay No Conclusion Consistent Experimental Results IsStable->Conclusion Yes AdsorptionTest Assess Adsorption to Plasticware/Binding to Serum MetabolismAssay->AdsorptionTest OptimizeProtocol Optimize Experimental Protocol: - Frequent Media Changes - Adjust Concentration - Shorten Experiment Duration AdsorptionTest->OptimizeProtocol OptimizeProtocol->Conclusion

Caption: A decision-tree workflow for troubleshooting inconsistent results.

cluster_pathway Potential Degradation Pathways for Benzimidazoles Compound This compound Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photodegradation Photodegradation Compound->Photodegradation Metabolism Cellular Metabolism (e.g., P450 enzymes) Compound->Metabolism DegradationProducts Inactive or Less Active Degradation Products Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photodegradation->DegradationProducts Metabolism->DegradationProducts

Caption: Potential degradation pathways for benzimidazole derivatives.

References

Technical Support Center: Characterizing and Mitigating Off-Target Effects of Novel Benzimidazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing novel small molecule inhibitors. This guide provides in-depth troubleshooting and experimental strategies for investigators working with compounds such as 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol. Given that this specific molecule is not extensively characterized in public literature, this document will focus on the broader class of benzimidazole-based inhibitors, a common scaffold in kinase drug discovery.[1] We will address the critical challenge of distinguishing on-target from off-target effects to ensure the validity and reproducibility of your experimental findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a cellular phenotype with my benzimidazole-based inhibitor, but I'm unsure if it's a direct result of inhibiting the intended target. How can I begin to validate this?

A1: This is a crucial first step in characterizing any novel inhibitor. The observed phenotype could be a consequence of on-target inhibition, off-target effects, or even compound-induced stress or toxicity. A multi-pronged approach is necessary to build a strong case for on-target activity.

Initial Validation Workflow:

  • Confirm Target Expression: First, verify that your experimental model (e.g., cell line) expresses the putative target protein at the mRNA and protein level (e.g., via qPCR and Western blot). If the target is not present, any observed effect is, by definition, off-target.[2]

  • Correlate Potency: Perform a dose-response curve for your inhibitor's effect on the cellular phenotype and compare it to its potency in a biochemical assay (e.g., an in vitro kinase assay).[3] A strong correlation between the biochemical IC50 (the concentration that inhibits the target's activity by 50%) and the cellular EC50 (the concentration that produces 50% of the maximal phenotypic effect) suggests an on-target mechanism.[4]

  • Rescue Experiments: A highly definitive, albeit technically challenging, approach is a rescue experiment. This involves overexpressing a mutant form of the target protein that is resistant to your inhibitor. If the inhibitor's effect is on-target, the resistant mutant should "rescue" the cells from the phenotypic change.

Below is a logical workflow for initial on-target validation:

G cluster_0 Initial On-Target Validation Workflow A Confirm Target Expression (Western Blot, qPCR) B Dose-Response Correlation (Biochemical vs. Cellular Assay) A->B If target is expressed C Use Structurally Unrelated Inhibitor for Same Target B->C If potencies correlate D Genetic Rescue (Overexpress Resistant Mutant) C->D If phenotypes match E Strong evidence for on-target effect D->E If phenotype is rescued

Caption: A stepwise workflow for validating the on-target effects of a novel inhibitor.

Q2: My inhibitor is potent in a biochemical assay but shows significantly weaker activity in my cell-based experiments. What could be the cause of this discrepancy?

A2: This is a common challenge in drug discovery and can be attributed to several factors related to the compound's properties and the complexity of the cellular environment.

Potential Causes and Troubleshooting Steps:

Potential Cause Explanation Troubleshooting/Validation Strategy
Poor Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target.- Assess the compound's physicochemical properties (e.g., LogP, polar surface area).- Perform a cellular uptake assay (e.g., using LC-MS/MS to quantify intracellular compound concentration).
Compound Efflux The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).- Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if cellular potency increases.
High Protein Binding The compound may bind extensively to proteins in the cell culture medium or intracellularly, reducing the free concentration available to engage the target.- Measure the fraction of unbound compound in the presence of serum or cell lysate.
Compound Metabolism The compound may be rapidly metabolized by the cells into an inactive form.- Analyze cell lysates by LC-MS/MS to identify potential metabolites.
High Intracellular ATP For ATP-competitive kinase inhibitors, the high concentration of ATP in cells (~1-10 mM) can outcompete the inhibitor for binding to the target kinase, leading to a rightward shift in the dose-response curve compared to biochemical assays which may be run at lower ATP concentrations.[6]- Perform biochemical assays at a high ATP concentration (e.g., 1 mM) to better mimic the cellular environment.[4]
Q3: I suspect my inhibitor has off-target effects. What is the best way to identify these unintended targets?

A3: Identifying off-target interactions is critical for interpreting your results and for the future development of the compound.[5] A systematic approach combining computational and experimental methods is most effective.

Strategy for Identifying Off-Target Interactions:

  • Computational Prediction: Utilize in silico tools that predict potential off-targets based on the chemical structure of your inhibitor. These methods compare your compound to databases of known ligands for a wide range of proteins.[7][8]

  • Biochemical Screening (Kinome Profiling): The most direct method is to screen the inhibitor against a large panel of purified kinases.[9] Several commercial services offer kinome profiling, providing data on the inhibitor's activity against hundreds of kinases at one or more concentrations.[4][10][11][12] This provides a quantitative measure of selectivity.[4]

Example of Kinome Profiling Data Presentation:

Kinase Target % Inhibition at 1 µM IC50 (nM) Comments
Primary Target (e.g., IGF-1R) 98%15On-target
Off-Target 1 (e.g., SRC) 85%150Potential off-target
Off-Target 2 (e.g., LCK) 72%450Potential off-target
Off-Target 3 (e.g., CDK2) 15%>10,000Likely not significant
... (and 300+ other kinases) <10%>10,000
  • Cell-Based Profiling: Services like KinomeView® from Cell Signaling Technology use antibody arrays to profile the phosphorylation status of numerous signaling nodes within the cell after inhibitor treatment.[13] This can provide clues about which pathways are being affected, pointing towards potential off-targets.

The following diagram illustrates a comprehensive strategy for off-target identification:

G cluster_1 Off-Target Identification Strategy A Novel Inhibitor B Computational Prediction (Chemical Similarity Search) A->B C Biochemical Kinome Profiling (e.g., >300 kinases) A->C D Cell-Based Pathway Profiling (e.g., Phospho-antibody arrays) A->D E List of Potential Off-Targets B->E C->E D->E

Caption: A multi-faceted approach to identifying potential off-targets of a novel inhibitor.

Q4: How can I definitively confirm that my inhibitor engages its target within intact cells?

A4: Demonstrating that a compound binds to its intended target in a physiological context is a critical validation step.[14] Several advanced biophysical techniques can provide this evidence.

Methods for Confirming Intracellular Target Engagement:

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[15] In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot.[15][16][17] A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[18][19]

  • Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): These are proximity-based assays that can be adapted to measure compound binding in live cells.[20] In a NanoBRET™ assay, for example, the target protein is fused to a luciferase enzyme (NanoLuc®), and a fluorescent tracer that binds the target is added to the cells.[21] When the tracer is bound, energy transfer occurs from the luciferase to the tracer upon addition of a substrate.[22][23] An unlabeled inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal in a dose-dependent manner.[24]

  • Western Blotting for Downstream Substrates: If the target is a kinase with a known substrate, you can use phospho-specific antibodies to assess the phosphorylation status of that substrate in inhibitor-treated cells. A dose-dependent decrease in the phosphorylation of a direct downstream substrate is strong evidence of target engagement and inhibition.[2][5]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol provides a general workflow to assess the thermal stabilization of a target protein upon inhibitor binding in intact cells.[15][16][17]

Materials:

  • Cells expressing the target protein.

  • Your benzimidazole-based inhibitor and vehicle control (e.g., DMSO).

  • PBS and appropriate cell lysis buffer with protease/phosphatase inhibitors.

  • PCR tubes or plate.

  • Thermal cycler or heating blocks.

  • Standard Western blot reagents (SDS-PAGE gels, transfer membranes, blocking buffer, primary and secondary antibodies).

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentration of your inhibitor or vehicle control for a predetermined time (e.g., 1-2 hours) in serum-free media.

  • Heating Step: Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[18]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[15]

  • Western Blot Analysis: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples, run them on an SDS-PAGE gel, and perform a Western blot using a primary antibody specific to your target protein.

Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the inhibitor-treated samples, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures. This will be visible as a "shift" in the melting curve to the right.

References

Technical Support Center: A Framework for In Vivo Dose Optimization of Novel Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals embarking on in vivo studies with novel benzimidazole derivatives, using 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol as a representative model. The benzimidazole scaffold is a versatile pharmacophore known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Optimizing the dosage of a new chemical entity is a critical step to ensure both safety and efficacy in preclinical models.[4] This guide will provide a logical, step-by-step framework, troubleshooting advice, and practical protocols to navigate the complexities of dose determination.

Frequently Asked Questions (FAQs)

Q1: What is the very first step in determining the in vivo dosage for a completely new compound like this compound?

The essential first step is to conduct a Maximum Tolerated Dose (MTD) study.[1][5][6] The MTD is defined as the highest dose of a drug that does not produce unacceptable side effects or overt toxicity over a specified period.[5][7] This study is paramount for establishing a safe dose range for all subsequent, longer-term efficacy studies.[1][5] It is more humane and scientifically sound to establish the MTD before conducting pharmacokinetic or pharmacodynamic studies to minimize animal morbidity.[5]

Q2: How do I select a starting dose for my MTD study if no prior in vivo data exists?

The starting dose for an MTD study is typically extrapolated from in vitro data. A common practice is to begin with a dose anticipated to yield a plasma concentration several times higher than the in vitro IC50 or EC50 value.[1] If no in vitro data is available, a thorough literature review for compounds with similar structures is recommended to find a conservative starting point.[8] Another approach is to use a fraction of the No Observed Adverse Effect Level (NOAEL) if available from preliminary range-finding studies.[9]

Q3: My compound has poor aqueous solubility. How does this affect my in vivo study design and what can I do?

Poor solubility is a common challenge with small molecules. It can lead to low bioavailability and high variability in your results. It is crucial to develop a suitable formulation before initiating in vivo studies.[10] This may involve using co-solvents, surfactants, or creating a suspension. The chosen vehicle must be tested alone to ensure it does not have any biological effects.

Q4: What is the difference between Pharmacokinetics (PK) and Pharmacodynamics (PD) and why are they important?

Simply put, Pharmacokinetics (PK) is what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME), while Pharmacodynamics (PD) is what the drug does to the body (the therapeutic or toxic effect).[11][12] Understanding the PK/PD relationship is crucial for optimizing a dosing regimen.[11][13][14] For instance, PK data will tell you how long the drug stays in the system (half-life), which informs how frequently you need to dose to maintain a therapeutic concentration.[11]

Q5: What are the key signs of toxicity I should monitor during an MTD study?

Toxicity can manifest in various ways. Key indicators include:

  • Clinical Observations: Changes in posture, breathing, activity levels, and general appearance.

  • Body Weight: A weight loss of more than 20% is often considered a sign of significant toxicity.[5]

  • Clinical Pathology: Blood tests to assess liver and kidney function can provide quantitative measures of toxicity.[5]

  • Macroscopic Observations: At the end of the study, observations of organs during necropsy are important.[6]

Phase 1: Formulation and Maximum Tolerated Dose (MTD) Study

The journey to an optimal in vivo dose begins with ensuring the compound can be delivered effectively and safely.

Workflow for Initial Dose Finding

G cluster_0 Pre-Study Phase cluster_1 In Vivo Safety Phase InVitro In Vitro Potency (IC50/EC50) Formulation Formulation Development InVitro->Formulation LitReview Literature Review for Analogues LitReview->Formulation MTD_Study Maximum Tolerated Dose (MTD) Study Formulation->MTD_Study Select Starting Dose Dose_Selection Select Doses for Efficacy Studies MTD_Study->Dose_Selection Identify Safe Dose Range

Caption: Initial workflow for dose determination.

Protocol 1: Single Dose Escalation MTD Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[5][6]

Methodology:

  • Animal Model: Select an appropriate rodent model (e.g., Swiss albino mice). Use both male and female animals to assess for sex-specific differences.

  • Grouping: Assign animals to cohorts of 3-6.[15] Include a vehicle control group.

  • Dose Escalation:

    • Start with a low dose, extrapolated from in vitro data or literature on similar compounds.[1][8]

    • Administer a single dose via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

    • Observe animals for a set period (e.g., 7-14 days).

    • If no toxicity is observed, escalate the dose in the next cohort. A common approach is to use a geometric progression (e.g., 10, 20, 40, 80 mg/kg).[8]

    • Continue until dose-limiting toxicity is observed. This is the MTD.[16]

  • Monitoring:

    • Record clinical signs of toxicity twice daily.

    • Measure body weight daily.

    • At the end of the observation period, perform a gross necropsy.

Troubleshooting MTD Studies
Issue Potential Cause Recommended Action
High variability between animals in the same dose group. Formulation issues (e.g., non-homogenous suspension), inconsistent administration technique.Re-evaluate formulation for stability and homogeneity. Ensure all personnel are proficient in the dosing technique.
No toxicity observed even at very high doses (limit dose). The compound may have a very high safety margin, or poor absorption/bioavailability.Consider this the "limit dose" (often around 1000 mg/kg) and proceed with efficacy studies at doses below this.[6] Conduct a pilot PK study to assess exposure.
Sudden, unexpected mortality at a low dose. Potential for acute, idiosyncratic toxicity. The compound may be a skin or respiratory irritant.Review safety data for related compounds.[17][18] Re-evaluate the starting dose and consider a more conservative escalation scheme. Ensure proper handling procedures.

Phase 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization

With a safe dose range established, the next step is to understand how the compound behaves in the body and how that relates to its biological effect.

Conceptual Relationship of PK/PD

PKPD PK Pharmacokinetics (PK) Absorption Distribution Metabolism Excretion PD Pharmacodynamics (PD) Target Engagement Biological Effect Toxicity PK->PD drives Window Therapeutic Window PD->Window Dose Dosing Regimen (Dose, Frequency) Dose->PK determines Window->Dose informs optimal

Caption: Interplay of PK/PD in defining the therapeutic window.

Protocol 2: Pilot Pharmacokinetic (PK) Study

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of this compound after a single administration.[11]

Methodology:

  • Animal Model: Use the same species and strain as in the MTD study.

  • Dosing: Administer a single dose (a mid-range dose from the safe window identified in the MTD study) via the intended clinical route.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours). The exact time points will depend on the expected absorption and elimination rate.

  • Bioanalysis: Analyze plasma samples using a validated method (e.g., LC-MS/MS) to determine the concentration of the compound at each time point.

  • Data Analysis: Use software like WinNonlin to calculate fundamental PK parameters.[11]

Illustrative PK Data Table
ParameterDefinitionExample Value (Oral Gavage)Example Value (IV Bolus)
Cmax Maximum plasma concentration1.5 µg/mL5.0 µg/mL
Tmax Time to reach Cmax1.0 hour0.25 hour
AUC Area Under the Curve (total exposure)10.5 µgh/mL12.0 µgh/mL
Half-life4.0 hours3.8 hours
F% Bioavailability87.5%N/A

Note: This data is for illustrative purposes only.

Phase 3: Dose-Ranging Efficacy Studies

Armed with safety and exposure data, you can now design robust studies to determine the effective dose.

Protocol 3: Dose-Response Study

Objective: To identify the dose of this compound that produces the desired therapeutic effect in a relevant disease model.

Methodology:

  • Model Selection: Choose an animal model that is relevant to the compound's expected therapeutic indication (e.g., a carrageenan-induced paw edema model for anti-inflammatory activity).[19]

  • Dose Selection: Based on the MTD and PK data, select at least 3-4 dose levels, plus a vehicle control and a positive control (a known effective drug). The doses should span a range expected to produce a minimal to a maximal effect.

  • Study Design: Randomize animals into groups.[1] Administer the compound according to a schedule informed by its half-life (e.g., once or twice daily).

  • Endpoint Measurement: Measure the predefined efficacy endpoint at appropriate time points (e.g., paw volume in the edema model).

  • Data Analysis: Plot the dose versus the response to generate a dose-response curve and determine the ED50 (the dose that produces 50% of the maximal effect).[20]

Troubleshooting Efficacy Studies
Issue Potential Cause Recommended Action
No efficacy observed, even at the highest safe dose. Insufficient target engagement, poor PK/PD relationship, incorrect mechanism of action, or the chosen model is not appropriate.Confirm target engagement with a biomarker study if possible. Re-evaluate the PK data; is the drug reaching the target tissue? Consider testing in a different, validated disease model.
Steep dose-response curve (small increase in dose leads to a large increase in effect/toxicity). The compound may have a narrow therapeutic window.This requires careful dose selection for future studies. Consider using more dose levels with smaller increments to better define the optimal dose.
High inter-animal variability in response. Similar to MTD issues: formulation, administration technique. It could also be due to the inherent biological variability of the model.Ensure formulation and administration are consistent. Increase the number of animals per group to increase statistical power.[20]

References

Technical Support Center: Troubleshooting Assays with 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you achieve consistent and reliable results in your assays by addressing the specific challenges this compound may present.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of this compound.

Q1: What is the best practice for preparing and storing stock solutions of this compound?

Answer: Proper preparation and storage of stock solutions are critical for ensuring assay reproducibility.[1][2]

  • Solvent Choice: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for the primary stock solution. Benzimidazole compounds, which can be hydrophobic, generally show good solubility in DMSO.[3][4]

  • Concentration: Prepare a high-concentration primary stock (e.g., 10-20 mM) to minimize the volume of DMSO introduced into the final assay, which should ideally be kept below 0.5% to avoid solvent-induced artifacts.[3][5]

  • Storage: Aliquot the primary stock solution into small, single-use volumes in low-binding tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation upon thawing.[1][2] Water absorption from the atmosphere into DMSO stocks can cause the compound to precipitate upon freezing, leading to inaccurate concentrations in subsequent experiments.[1]

Q2: This compound has a benzimidazole core. Are there any known assay interference issues with this class of molecules?

Answer: Yes, the benzimidazole scaffold is a known "privileged structure" in medicinal chemistry but can also be associated with assay interference.[6][7]

  • Assay Interference Mechanisms: False assay readouts can result from several mechanisms, including colloidal aggregation, chemical reactivity, and light signal attenuation.[8][9]

  • Potential for False Positives: Benzimidazole derivatives have been identified as potential Pan-Assay Interference Compounds (PAINS).[10] These compounds can interact non-specifically with various biological targets or assay components, leading to false-positive results.

  • Tubulin Polymerization Inhibition: A common mechanism of action for benzimidazole compounds is the inhibition of tubulin polymerization.[3][11] If your assay involves microtubule dynamics, this could be a source of on-target or off-target effects.

Q3: What is the expected aqueous solubility of this compound, and how can it affect my results?

Answer: The structure of this compound, with a hydrophobic propyl-benzimidazole group and a polar amino-ethanol tail, suggests it may have limited aqueous solubility.

  • Impact of Low Solubility: Low aqueous solubility is a major cause of inconsistent assay results. It can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[12] When a compound's concentration exceeds its solubility limit in the assay buffer, it can precipitate.[13]

  • "Solvent Shock": Rapid precipitation can occur when a concentrated DMSO stock is diluted into an aqueous assay buffer, a phenomenon known as "solvent shock."[3][13]

  • Kinetic vs. Thermodynamic Solubility: It's important to distinguish between kinetic solubility (the concentration at which a compound precipitates when rapidly added from a stock solution) and thermodynamic solubility (the true equilibrium solubility). Assay results are often influenced by kinetic solubility.[14]

Part 2: Troubleshooting Guide for Inconsistent Results

This section provides a structured approach to diagnosing and resolving specific issues you may encounter during your experiments.

Issue 1: High Variability Between Replicate Wells

You observe a high coefficient of variation (%CV) in your dose-response curves or between identical wells on the same plate.

Possible Cause A: Compound Precipitation

Precipitation, even if not visible to the naked eye, can lead to inconsistent concentrations of the active compound across wells.[12]

Step-by-Step Troubleshooting Protocol:

  • Visual Inspection: Carefully inspect the assay plate for any signs of turbidity or precipitate, especially at the highest concentrations.

  • Solubility Assessment: Determine the kinetic solubility of the compound in your specific assay buffer. A simple method is nephelometry, which measures light scattering from suspended particles.[5][15]

  • Optimize Dilution Strategy: Instead of a single large dilution from a high-concentration DMSO stock, perform an intermediate dilution step in assay buffer or a DMSO/buffer mix. This can help prevent solvent shock.[12][16]

  • Reduce Final Concentration: Ensure the highest concentration used in your assay is below the measured kinetic solubility limit of the compound.[12][15]

Possible Cause B: Procedural Inconsistencies

High variability can often be traced back to minor inconsistencies in the experimental procedure.[17]

Step-by-Step Troubleshooting Protocol:

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially when handling small volumes. Use calibrated pipettes.

  • Mixing: After adding the compound, mix the contents of the wells thoroughly but gently to ensure a homogenous solution without introducing bubbles.

  • Edge Effects: Evaporation from wells on the perimeter of the plate can concentrate the compound and other reagents, leading to "edge effects." To mitigate this, avoid using the outer wells or fill them with sterile buffer or media to maintain humidity.[17]

Issue 2: Assay Signal Drifts Over Time or Shows Poor Reproducibility Between Experiments

You notice that the assay signal changes with incubation time, or you are unable to reproduce results from one day to the next.

Possible Cause: Compound Instability

The compound may be unstable in the aqueous assay buffer, degrading over the course of the experiment.[18][19]

Step-by-Step Troubleshooting Protocol:

  • Assess Chemical Stability: Perform a chemical stability assay. Incubate the compound in your assay buffer at the experimental temperature (e.g., 37°C) and take samples at various time points (e.g., 0, 1, 2, 6, 24 hours).[19] Analyze the concentration of the parent compound at each time point using LC-MS.[18]

  • pH Dependence: The benzimidazole core and the amino group mean the compound's stability could be pH-dependent. Test stability in buffers of slightly different pH values if your assay allows.

  • Minimize Pre-incubation Time: If instability is confirmed, reduce the pre-incubation time of the compound with the assay components as much as possible before starting the measurement.

Issue 3: Observed Potency (IC50/EC50) is Weaker Than Expected or Inconsistent

The calculated potency of the compound is not as high as anticipated, or the values fluctuate significantly between runs.

Possible Cause A: Exceeding Solubility Limits

If the highest concentrations of the compound used in the dose-response curve are above its solubility limit, the fitted curve will be inaccurate, often leading to an artificially high IC50 value.[20][21]

Step-by-Step Troubleshooting Protocol:

  • Determine Solubility Limit: As described in Issue 1, accurately determine the compound's solubility in the assay medium.

  • Adjust Concentration Range: Set the highest concentration in your dose-response experiment to be at or below the solubility limit. Even if some data points at the top of the curve are lost, the resulting IC50 will be more accurate.[12]

  • Data Analysis: When analyzing your data, be cautious of dose-response curves that do not show a complete top and bottom plateau. This can indicate that the true potency is masked by solubility issues.

Possible Cause B: Nonspecific Binding

The compound may be binding to plastics in the assay plate or to proteins (like albumin) if present in the assay media, reducing the effective concentration of the free compound available to interact with the target.[20]

Step-by-Step Troubleshooting Protocol:

  • Use Low-Binding Plates: If nonspecific binding to plastics is suspected, switch to low-binding microplates.

  • Assess Serum Protein Binding: If your assay medium contains serum (e.g., FBS), be aware that the compound may bind to albumin. This can explain discrepancies between biochemical and cell-based assays.[12] Consider running the assay in a simpler buffer to see if potency increases.

  • Include Control Proteins: In biochemical assays, adding a control protein like Bovine Serum Albumin (BSA) can sometimes help to block nonspecific binding sites, but be aware that it can also sequester your compound.

Part 3: Data and Workflow Visualizations

Data Presentation: Troubleshooting Summary
Observed Problem Primary Suspected Cause Key Diagnostic Experiment Primary Solution
High Variability Between ReplicatesCompound PrecipitationKinetic Solubility Assay (Nephelometry)Reduce top concentration below solubility limit; optimize dilution.
Signal Drift Over TimeCompound InstabilityTime-Course Stability Assay (LC-MS)Minimize pre-incubation time; confirm optimal buffer pH.
Weak or Inconsistent PotencyExceeding Solubility LimitDose-Response Curve Analysis & Solubility AssayAdjust concentration range to stay below solubility limit.
False Positives / High BackgroundAssay Technology InterferenceRun compound in control assay (without target)Add detergent (e.g., Tween-20); confirm with orthogonal assay.
Experimental Workflow Diagrams

Diagram 1: Stock Solution Preparation and Quality Control

G cluster_0 Preparation cluster_1 Quality Control & Storage A Weigh Solid Compound B Dissolve in Anhydrous DMSO to 10-20 mM A->B C Vortex & Visually Confirm Complete Dissolution B->C D Confirm Concentration (e.g., LC-MS/UV) C->D QC Check E Aliquot into Single-Use Low-Binding Tubes D->E F Store at -80°C, Protected from Light E->F

Caption: Workflow for preparing and storing high-quality compound stock solutions.

Diagram 2: Troubleshooting High Variability

G cluster_solutions cluster_causes Start High CV% Observed in Replicates? Q_Visual Precipitate Visible at High Conc.? Start->Q_Visual Sol_Solubility Revise Dilution Protocol & Lower Max Concentration Sol_Procedure Refine Pipetting Technique & Use Plate Sealers Cause_Precipitation Precipitation Likely Cause_Precipitation->Sol_Solubility Cause_Procedure Procedural Error Likely Cause_Procedure->Sol_Procedure Q_Visual->Cause_Precipitation Yes Q_Edge Variability Higher in Edge Wells? Q_Visual->Q_Edge No Q_Edge->Cause_Procedure Yes

Caption: Decision tree for diagnosing the root cause of high replicate variability.

References

Technical Support Center: Purification of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for the purification of crude 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol. As a key structural motif in medicinal chemistry, achieving high purity of this benzimidazole derivative is critical for accurate downstream biological evaluation.[1][2] This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to adapt and optimize these methods for your specific experimental outcomes.

Section 1: Understanding Potential Impurities

Effective purification begins with understanding the potential impurities in your crude product. The synthesis of 2-aminobenzimidazole derivatives often results in complex mixtures.[3] The primary impurities typically arise from unreacted starting materials, side reactions, or degradation.

Impurity Type Potential Compound Name Source Key Physicochemical Properties Impact on Purification
Starting Material N-propyl-benzene-1,2-diamineIncomplete cyclizationBasic, prone to oxidation (color formation), less polar than productCan be removed by acid-base extraction or chromatography.
Starting Material 2-AminoethanolExcess reagentBasic, highly polar, water-solubleTypically removed during aqueous work-up.
Side Product 1,2-Disubstituted benzimidazoleReaction with excess aldehyde/acid precursor[4][5]Neutral, polarity similar to the desired productOften requires chromatographic separation.
Degradation Oxidized diamine speciesAir exposure of starting material[5]Highly colored (often brown or purple), polarCan be removed with activated carbon during recrystallization.[6]
Reagent Residue Acids (e.g., HCl) or Bases (e.g., NaOH)Work-up and neutralization steps[7]Ionic saltsRemoved by aqueous washes.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My crude product is a dark, oily residue instead of a solid. What's the first step?

A1: An oily or deeply colored crude product often indicates the presence of significant amounts of unreacted N-propyl-benzene-1,2-diamine, which may have oxidized, and residual solvents.[5][6] The primary goal is to separate the basic product from less basic or neutral impurities and colored degradation products.

Recommended Strategy: An acid-base extraction is the most effective initial approach. The target compound possesses two basic nitrogen atoms (the benzimidazole ring and the exocyclic amino group) and will be readily protonated and extracted into an aqueous acidic layer, leaving non-basic impurities behind in the organic phase.[8][9]

  • Rationale: This technique exploits the difference in solubility between the neutral forms of organic compounds and their charged, salt forms.[10] The protonated benzimidazole salt becomes highly soluble in water, allowing for a clean separation from unreacted precursors or neutral byproducts.

Q2: After an initial work-up, my product is a light brown or yellow solid. How can I decolorize it?

A2: Discoloration is typically caused by trace amounts of oxidized aromatic impurities.[6] The most reliable method for removing these colored species is recrystallization with the addition of activated carbon (charcoal).

Recommended Strategy: Perform a recrystallization from a suitable solvent (e.g., ethanol, or an ethyl acetate/hexane mixture). Before allowing the solution to cool, add a small amount of activated carbon, heat for a short period, and perform a hot filtration to remove the carbon.

  • Expertise & Experience: Activated carbon has a high surface area with a strong affinity for large, planar, colored molecules. It adsorbs these impurities, which are then physically removed from the solution by filtration. Be cautious not to add too much carbon, as it can also adsorb your desired product, leading to yield loss.[6]

Q3: My TLC shows a major product spot, but also a faint spot very close to it. How do I achieve >99% purity for analytical testing?

A3: When impurities have similar polarity to the desired product, physical separation methods like recrystallization may be inefficient.[5] Flash column chromatography is the gold standard for separating complex mixtures and achieving high purity.[3][11]

Recommended Strategy: Use silica gel as the stationary phase and a gradient elution with a mobile phase such as an ethyl acetate/hexane or dichloromethane/methanol system.

  • Causality: The target molecule's hydroxyl and amino groups will interact strongly with the polar silica gel, while the propyl and benzimidazole core provide less polar character. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, will first elute non-polar impurities, followed by your product, and finally any highly polar impurities.

Q4: I want to avoid column chromatography. What is the best alternative for achieving good purity?

A4: A carefully executed two-solvent recrystallization can often provide purity comparable to chromatography, especially if the main impurities have significantly different solubilities than your product.[12]

Recommended Strategy:

  • Identify a "soluble" solvent in which your compound dissolves well when hot but is less soluble when cold (e.g., ethanol or ethyl acetate).

  • Identify an "insoluble" solvent in which your compound has very poor solubility (e.g., hexane or heptane).

  • Dissolve your crude product in a minimal amount of the hot "soluble" solvent.

  • Slowly add the "insoluble" solvent dropwise to the hot solution until it just begins to turn cloudy (the saturation point).

  • Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and ensure clarity.

  • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.[12]

Section 3: Detailed Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is adapted from standard methodologies for purifying benzimidazole derivatives.[3][11]

Principle: Separation is based on the differential partitioning of the crude product's components between a polar stationary phase (silica gel) and a mobile phase of controlled polarity.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH) - all HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Collection tubes, rotary evaporator

Step-by-Step Methodology:

  • Mobile Phase Selection: Using TLC, determine an optimal solvent system. A good starting point is a 7:3 mixture of Hexane:EtOAc. The ideal system should give your product an Rf value of ~0.3. A small amount of methanol (1-5%) may be needed to effectively move the compound off the baseline.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate and/or methanol. For example:

    • Column Volumes 1-3: 10% EtOAc in Hexane

    • Column Volumes 4-10: Gradient from 10% to 50% EtOAc in Hexane

    • Column Volumes 11-20: Gradient from 50% to 100% EtOAc, potentially adding 1-2% MeOH.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is based on established methods for purifying crystalline organic solids.[6]

Principle: This technique relies on the difference in solubility of the target compound and its impurities in a specific solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Materials:

  • Crude product

  • Selected recrystallization solvent(s) (e.g., Ethanol, Ethyl Acetate, Hexane)

  • Erlenmeyer flask, condenser

  • Heating source (hot plate)

  • Activated Carbon (optional, for decolorization)

  • Buchner funnel and filter paper

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of crude product in a test tube and add a few drops of a potential solvent. A good solvent will not dissolve the product at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling while stirring. Continue to add small portions of hot solvent until the product just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula-tip of activated carbon. Re-heat the mixture to boiling for 2-5 minutes.

  • Hot Filtration: If carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to a constant weight.

Protocol 3: Purification by Acid-Base Extraction

This protocol is a powerful method for separating basic compounds from neutral or acidic impurities.[8][13]

Principle: The basic benzimidazole derivative is converted to its water-soluble hydrochloride salt by reaction with an acid, allowing it to be separated from water-insoluble impurities.

Materials:

  • Crude product

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)

  • Saturated Sodium Chloride solution (Brine)

  • Separatory funnel

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate. The protonated product will move to the top aqueous layer. Drain and save the bottom organic layer (which contains neutral impurities).

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M HCl to ensure all the basic product has been transferred to the aqueous phase. Combine all aqueous extracts.

  • Back-Wash: "Wash" the combined aqueous layers with a small portion of fresh ethyl acetate to remove any trapped organic impurities.[13] Discard this organic wash.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 1 M NaOH or saturated NaHCO₃ while stirring until the solution is basic (pH > 9, check with pH paper). The product will precipitate out as a solid or oil.

  • Product Re-extraction: Extract the product from the basified aqueous solution back into an organic solvent by adding fresh ethyl acetate. Shake and separate the layers. Repeat this extraction 2-3 times.

  • Drying and Evaporation: Combine the organic extracts containing the purified product. Wash with brine, then dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the pure product.

Section 4: Visual Workflows

Purification_Decision_Tree start Analyze Crude Product (TLC, Appearance) q1 Is it an oil or deeply colored? start->q1 q3 Is the solid slightly discolored? q1->q3 No p1 Perform Acid-Base Extraction q1->p1 Yes q2 Are there spots close to the product on TLC? p2 Perform Flash Column Chromatography q2->p2 Yes end_node Pure Product q2->end_node No p3 Recrystallize with Activated Carbon q3->p3 Yes p4 Perform Standard Recrystallization q3->p4 No p1->q2 p2->end_node p3->end_node p4->end_node

Caption: Decision tree for selecting the appropriate purification strategy.

Acid_Base_Extraction_Workflow cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase dissolve 1. Dissolve Crude in EtOAc step2 2. Extract with 1M HCl dissolve->step2 org_impurities Neutral Impurities (Discard) final_product_org 7. Pure Product in EtOAc final_step 8. Dry (Na2SO4) & Evaporate Solvent final_product_org->final_step product_salt 3. Product as Salt in Aqueous HCl step4 4. Back-wash with EtOAc product_salt->step4 basify 5. Basify with NaOH to Precipitate Product step6 6. Re-extract with EtOAc basify->step6 aq_waste Aqueous Waste (Discard) step2->org_impurities Impurities remain step2->product_salt Product moves to Aq. step4->basify step6->final_product_org Product moves to Org. step6->aq_waste

References

Technical Support Center: Stability and Storage of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. As a molecule combining a benzimidazole core with an amino alcohol side chain, understanding its unique chemical vulnerabilities is crucial for reliable and reproducible results.

Introduction to the Stability of this compound

This compound is a compound of interest in various research fields. Structurally, it possesses a stable benzimidazole ring system, which is generally robust. However, the presence of a 2-aminoethanol substituent introduces potential sites for degradation, primarily through oxidation. Furthermore, like many benzimidazole derivatives, this compound can be susceptible to photodegradation, especially when in solution. This guide will provide a detailed overview of the potential degradation pathways and offer practical, evidence-based strategies to mitigate these risks.

Core Concepts in Degradation

The degradation of this compound can be primarily attributed to two distinct mechanisms: oxidative degradation of the amino alcohol side chain and photodegradation of the benzimidazole core.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the storage and handling of this compound.

FAQ 1: I've observed a change in the color of my solid compound during storage. What could be the cause?

A change in the color of the solid compound, such as yellowing or browning, is often an indicator of degradation. The most likely cause is slow oxidation due to prolonged exposure to air (oxygen) and/or light. Even in a solid state, surface oxidation can occur over time.

Troubleshooting Steps:

  • Assess Storage Conditions: Verify that the compound is stored in a tightly sealed, opaque container in a cool, dark, and dry place.

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Purity Check: If the color change is significant, it is advisable to re-analyze the purity of the compound using methods like HPLC or LC-MS before use.

FAQ 2: My solution of the compound has turned yellow after being on the lab bench for a day. Is it still usable?

A yellowing of the solution is a strong indication of photodegradation. Benzimidazole derivatives are known to be sensitive to light, especially in solution, which can lead to the formation of colored degradation products.[1][2] The usability of the solution depends on the extent of degradation and the sensitivity of your experiment to impurities.

Troubleshooting Steps:

  • Protect from Light: Always prepare and handle solutions of this compound in amber vials or by wrapping the container with aluminum foil.

  • Fresh is Best: It is highly recommended to prepare solutions fresh on the day of use.

  • Quantify Degradation: If you must use a previously prepared solution, quantify the extent of degradation using a suitable analytical method (e.g., HPLC with a photodiode array detector) to determine if the purity is acceptable for your application.

FAQ 3: I'm seeing an unexpected peak in my HPLC chromatogram after storing my compound in a methanol solution. What could this be?

The appearance of a new peak in your HPLC chromatogram suggests the formation of a degradation product. Given the structure of the compound, this could be an oxidation product of the amino alcohol side chain. The primary alcohol could be oxidized to an aldehyde or a carboxylic acid.

Troubleshooting Steps:

  • Solvent Purity: Ensure that the solvent used is of high purity and free from peroxides, which can accelerate oxidation.

  • Degassing: Degassing the solvent before preparing the solution can help to remove dissolved oxygen.

  • Inert Atmosphere: Preparing and storing the solution under an inert atmosphere (argon or nitrogen) will minimize oxidation.

  • Characterize the Impurity: If possible, use techniques like LC-MS to determine the mass of the impurity, which can provide clues about its structure. The fragmentation pattern in the mass spectrum can be particularly informative for identifying benzimidazole derivatives and their degradation products.[3][4][5][6][7]

FAQ 4: Can I store the compound in an aqueous buffer?

While benzimidazoles are generally stable to hydrolysis, the long-term stability of this compound in aqueous buffers has not been extensively studied. The pH of the buffer could potentially influence the rate of degradation. It is advisable to prepare aqueous solutions fresh and store them for short periods at 2-8°C, protected from light. For longer-term storage, frozen aliquots at -20°C or -80°C are preferable.[8]

Preventative Measures and Best Practices

To ensure the long-term stability of this compound, the following storage and handling protocols are recommended.

Recommended Storage Conditions
ParameterSolid CompoundIn Solution
Temperature 2-8°C (short-term) or -20°C (long-term)2-8°C (short-term, <24h) or -80°C (long-term aliquots)[8]
Atmosphere Tightly sealed container, consider inert gas (Ar, N₂) overlayDegassed solvent, prepare under inert atmosphere if possible
Light Opaque or amber container, store in the darkAmber vials or foil-wrapped containers, minimize light exposure
Moisture Store in a desiccator or with a desiccantUse anhydrous solvents where appropriate
Experimental Workflow for Handling

The following diagram illustrates the recommended workflow for handling the compound to minimize degradation.

G cluster_storage Storage cluster_prep Solution Preparation cluster_use Experimental Use storage Store Solid at -20°C (Dark, Dry, Inert Gas) weigh Weigh Compound (Minimize light/air exposure) storage->weigh Retrieve from storage dissolve Dissolve in High-Purity, Degassed Solvent weigh->dissolve protect Use Amber Vial or Wrap with Foil dissolve->protect use Use Solution Immediately protect->use short_term Short-term Storage (2-8°C) if necessary use->short_term If not used immediately G cluster_degradation Degradation Pathways main This compound Benzimidazole Core Amino Alcohol Side Chain oxidation Oxidation Products Aldehyde Carboxylic Acid main:f1->oxidation Oxidizing agents (O₂, peroxides) photodegradation Photodegradation Products Dimers Ring-opened species main:f0->photodegradation UV/Visible Light

References

2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol synthesis by-product identification and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, identify by-products, and implement effective purification strategies. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the critical parameters?

A1: The most prevalent and reliable synthetic route involves a two-step process. First is the N-alkylation of 2-aminobenzimidazole with a propyl halide (e.g., 1-bromopropane) to form 1-propyl-1H-benzimidazol-2-amine. This intermediate is then reacted with 2-chloroethanol in the presence of a base to yield the final product.

Critical parameters to monitor include:

  • Reaction Temperature: Precise temperature control is crucial to prevent side reactions. Overheating during the N-alkylation can lead to di-alkylation, while the second step requires sufficient heat to drive the reaction to completion without degrading the product.

  • Choice of Base: The strength and stoichiometry of the base used in both steps can significantly impact the reaction's efficiency and by-product profile. A moderately strong base like potassium carbonate is often sufficient.[1]

  • Solvent Purity: The use of dry, high-purity solvents is essential to prevent unwanted side reactions with water or other impurities.

Q2: I am observing a persistent impurity with a similar polarity to my product on my TLC plate. What could it be?

A2: A common by-product in this synthesis is the di-substituted product, where two molecules of 1-propyl-1H-benzimidazol-2-amine react with one molecule of a linking agent, if present, or an impurity. Another possibility is the formation of a dimer through other reactive sites. These by-products often have similar polarities to the desired product, making separation by standard column chromatography challenging.

Q3: My final product has a yellowish tint after purification. What is the likely cause and how can I remove it?

A3: A yellowish tint often indicates the presence of oxidized impurities or residual starting materials. Benzimidazole derivatives can be susceptible to oxidation, especially when exposed to air and light for extended periods.[2] To remove colored impurities, you can try treating your solution with activated charcoal before the final filtration and crystallization step.[3] However, use charcoal judiciously as it can also adsorb your desired product.

Troubleshooting Guide: By-product Identification and Removal

The successful synthesis of this compound relies on the effective identification and removal of by-products. The following table outlines potential by-products, their likely causes, and recommended strategies for their removal.

Potential By-product Likely Cause Identification Method Recommended Removal Strategy
Unreacted 1-propyl-1H-benzimidazol-2-amine Incomplete reaction in the second step.TLC, HPLC, NMRColumn Chromatography, Recrystallization
Di-substituted product Use of a strong base or high temperatures.HPLC, Mass Spectrometry, NMRPreparative HPLC, careful Column Chromatography with a shallow gradient.
Over-alkylated product (N,N-dipropyl) Excess propyl halide or harsh reaction conditions in the first step.GC-MS, NMRColumn Chromatography
Oxidized impurities Exposure to air, light, or oxidizing agents.TLC (colored spot), UV-VisRecrystallization with activated charcoal treatment.[3]
Residual Solvents Incomplete drying.NMR, GCHigh-vacuum drying, trituration with a non-solvent.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

Objective: To monitor the progress of the reaction and identify the presence of starting materials and by-products.

Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., Ethyl acetate/n-hexane mixture, 3:5 or 1:1)[4]

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.

  • Using a capillary tube, spot a small amount of the reaction mixture, the starting material, and a co-spot (reaction mixture and starting material) on the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.

Protocol 2: Purification by Column Chromatography

Objective: To separate the desired product from unreacted starting materials and by-products.

Materials:

  • Glass column

  • Silica gel (60-120 mesh)

  • Mobile phase (e.g., Ethyl acetate/n-hexane gradient)[4][5]

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% n-hexane).

  • Pack the column with the slurry, ensuring there are no air bubbles.[6]

  • Pre-adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Recrystallization

Objective: To obtain a highly pure crystalline product.

Materials:

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Recrystallization solvent (e.g., Ethanol/water mixture)[7]

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve the crude product in a minimum amount of hot recrystallization solvent.[7]

  • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.[3]

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Process

To better understand the synthesis and purification workflow, the following diagrams illustrate the key steps.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis 2-Aminobenzimidazole 2-Aminobenzimidazole N-Alkylation N-Alkylation 2-Aminobenzimidazole->N-Alkylation Propyl Halide, Base 1-Propyl-1H-benzimidazol-2-amine 1-Propyl-1H-benzimidazol-2-amine N-Alkylation->1-Propyl-1H-benzimidazol-2-amine Reaction Reaction 1-Propyl-1H-benzimidazol-2-amine->Reaction 2-Chloroethanol, Base Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography TLC/HPLC TLC/HPLC Crude Product->TLC/HPLC Partially Pure Product Partially Pure Product Column Chromatography->Partially Pure Product Recrystallization Recrystallization Partially Pure Product->Recrystallization Partially Pure Product->TLC/HPLC Pure Product Pure Product Recrystallization->Pure Product NMR/MS/HPLC NMR/MS/HPLC Pure Product->NMR/MS/HPLC Byproduct_Formation Start 1-Propyl-1H-benzimidazol-2-amine Desired Target Product Start->Desired 2-Chloroethanol Side1 Di-substituted By-product Start->Side1 Excess Base / High Temp Side2 Over-alkylated By-product Start->Side2 Excess Propyl Halide Side3 Oxidized Impurity Desired->Side3 Air/Light Exposure

References

Validation & Comparative

Comparative Efficacy Analysis of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol and Other Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents.[1][2][3] Its versatile structure has been extensively explored, leading to the development of drugs with antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties.[4][5] This guide provides a comparative efficacy analysis of a specific derivative, 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol, against other notable benzimidazole compounds, with a focus on their potential antiviral and anticancer applications. While direct experimental data for this compound is not publicly available, this guide will leverage data from structurally similar analogs and established benzimidazole derivatives to provide a scientifically grounded comparison.

The Benzimidazole Core: A Privileged Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, provides a unique platform for drug design.[6] This heterocyclic system is structurally analogous to purine bases, allowing it to interact with various biological macromolecules, including enzymes and nucleic acids.[7] The therapeutic diversity of benzimidazoles is largely dictated by the nature and position of substituents on the benzimidazole ring system.[8]

A Focus on 2-Aminobenzimidazoles

The 2-aminobenzimidazole moiety is a particularly important pharmacophore, frequently serving as a starting point for the synthesis of bioactive molecules. The presence of an amino group at the 2-position allows for a variety of chemical modifications, enabling the fine-tuning of a compound's pharmacological profile. The subject of this guide, this compound, belongs to this chemical class.

Comparative Efficacy in Antiviral Applications

Benzimidazole derivatives have shown significant promise as antiviral agents, targeting a range of DNA and RNA viruses.[1] Their mechanisms of action are diverse and can include the inhibition of viral entry, replication, and assembly.[3]

While specific antiviral data for this compound is not available, studies on related N-substituted 2-aminobenzimidazoles provide valuable insights into potential efficacy. Structure-activity relationship (SAR) studies suggest that the nature of the substituent at the N-1 position and the 2-amino group significantly influences antiviral activity.[3]

Table 1: Comparative Antiviral Activity of Selected Benzimidazole Derivatives

Compound/Derivative ClassVirusAssay TypeEfficacy (EC50/IC50)Reference
2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB)Human Cytomegalovirus (HCMV)Plaque Reduction Assay2.9 µM[4]
2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB)Human Cytomegalovirus (HCMV)Plaque Reduction Assay~0.7 µM[4]
Novel Benzimidazole DerivativesCoxsackievirus B3 (CVB3)CPE Reduction Assay0.54 - 1.43 µg/mL[6]
1,2,5-Trisubstituted BenzimidazolesRespiratory Syncytial Virus (RSV)CPE Reduction Assay5 - 15 µM[1]
N-BenzenesulphonylbenzimidazolesCoxsackie B5 virusCPE Reduction AssayMicromolar concentrations[9]

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CPE: Cytopathic Effect.

Based on SAR studies of similar compounds, the N-propyl group in this compound could enhance lipophilicity, potentially improving cell permeability and antiviral activity. The aminoethanol side chain at the 2-position introduces a hydrophilic component that could influence solubility and interaction with viral targets.

Experimental Protocol: Plaque Reduction Assay for Antiviral Efficacy

This protocol is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

Workflow for Plaque Reduction Assay

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment and Viral Infection cluster_2 Plaque Development and Visualization cluster_3 Data Analysis A 1. Culture host cells (e.g., Vero, HeLa) to confluency. B 2. Seed cells into 6-well plates and incubate to form a monolayer. A->B C 3. Prepare serial dilutions of the test compound. D 4. Remove cell culture medium and pre-treat cells with compound dilutions. C->D E 5. Infect cells with a known titer of the virus. D->E F 6. Overlay cells with a semi-solid medium (e.g., agarose) containing the compound. G 7. Incubate for several days to allow for plaque formation. F->G H 8. Fix and stain the cells (e.g., with crystal violet). G->H I 9. Count the number of plaques in each well. J 10. Calculate the percentage of plaque reduction compared to the virus control. I->J K 11. Determine the EC50 value. J->K G cluster_0 Cell Seeding cluster_1 Compound Treatment cluster_2 MTT Addition and Incubation cluster_3 Formazan Solubilization and Measurement cluster_4 Data Analysis A 1. Seed cancer cells into a 96-well plate and incubate. B 2. Treat cells with various concentrations of the test compound. C 3. Incubate for a specified period (e.g., 24, 48, 72 hours). B->C D 4. Add MTT solution to each well. E 5. Incubate to allow for formazan crystal formation. D->E F 6. Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. G 7. Measure the absorbance at a specific wavelength (e.g., 570 nm). F->G H 8. Calculate cell viability as a percentage of the control. I 9. Determine the IC50 value. H->I

References

A Comparative Analysis Framework for Novel Benzimidazole-Based Antifungal Agents: Evaluating 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antifungal potential of novel benzimidazole derivatives, using the hypothetical compound 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol as a case study for comparison against established, commercially available antifungal agents. While specific experimental data for this exact molecule is not yet publicly available, this document outlines the essential experimental comparisons and mechanistic studies required for a thorough evaluation.

The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery, with various derivatives exhibiting a broad spectrum of biological activities.[1][2] This guide will delve into the critical experiments necessary to characterize the efficacy and mechanism of action of a new benzimidazole candidate, setting the stage for its potential development as a next-generation antifungal therapeutic.

Introduction to the Benzimidazole Scaffold and the Candidate Molecule

Benzimidazoles are heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole. This core structure is the foundation for a number of anthelmintic, anti-ulcer, and antifungal drugs.[1][2] The antifungal activity of many benzimidazoles is attributed to their ability to interfere with microtubule assembly by binding to β-tubulin, a critical component of the fungal cytoskeleton.[3] However, recent studies on novel benzimidazole derivatives have revealed alternative mechanisms, including the inhibition of ergosterol biosynthesis, a pathway targeted by the widely used azole antifungals.[4]

Our candidate molecule, this compound, is a novel derivative designed to explore structure-activity relationships within this promising class of compounds. Its efficacy must be benchmarked against current therapeutic options to ascertain its potential clinical utility.

Comparative Antifungal Susceptibility Testing

A primary step in evaluating a new antifungal agent is to determine its in vitro activity against a panel of clinically relevant fungal pathogens. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Experimental Protocol: Broth Microdilution for MIC and MFC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of the antifungal agent that inhibits visible growth (MIC) and the lowest concentration that results in fungal death (MFC).

Materials:

  • Test compound: this compound

  • Reference antifungal agents: Fluconazole, Amphotericin B, Caspofungin

  • Fungal strains: Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus

  • 96-well microtiter plates

  • RPMI-1640 medium

  • Spectrophotometer (optional, for quantitative growth assessment)

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Preparation of Antifungal Stock Solutions: Dissolve the test compound and reference agents in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: Perform two-fold serial dilutions of each antifungal agent in RPMI-1640 medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate, including a growth control (no antifungal) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth.

  • MFC Determination: To determine the MFC, an aliquot from each well showing no growth is sub-cultured onto SDA plates. The MFC is the lowest concentration from which no colonies grow on the subculture plates.

Data Presentation: Comparative MIC and MFC Values

The results should be summarized in a clear, tabular format for easy comparison.

Fungal StrainThis compound (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)Caspofungin (µg/mL)
MIC MFC MIC MFC
C. albicans
C. glabrata
C. neoformans
A. fumigatus

Elucidating the Mechanism of Action

Understanding how a novel compound exerts its antifungal effect is crucial for its development. For a benzimidazole derivative, two primary mechanisms should be investigated: disruption of microtubule polymerization and inhibition of the ergosterol biosynthesis pathway.

Microtubule Disruption Assay

Rationale: Classical benzimidazoles are known to inhibit fungal growth by interfering with the polymerization of tubulin into microtubules.[3] This can be assessed through various cellular and biochemical assays.

Experimental Workflow:

workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays fungal_cells Treat Fungal Cells with Compound immunofluorescence Immunofluorescence Staining of Tubulin fungal_cells->immunofluorescence microscopy Confocal Microscopy immunofluorescence->microscopy phenotype Observe for Aberrant Cell Morphology microscopy->phenotype tubulin_purification Purify Fungal Tubulin polymerization_assay In Vitro Tubulin Polymerization Assay tubulin_purification->polymerization_assay spectrophotometry Measure Light Scattering at 340 nm polymerization_assay->spectrophotometry

Caption: Workflow for investigating microtubule disruption.

Ergosterol Biosynthesis Pathway Inhibition

Rationale: Some novel benzimidazole derivatives have been shown to target the ergosterol biosynthesis pathway, a mechanism shared with azole antifungals.[4] This can be investigated by analyzing the sterol composition of treated fungal cells.

Signaling Pathway:

ergosterol_pathway cluster_inhibition Potential Inhibition Points acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene Epoxidase ergosterol Ergosterol lanosterol->ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation azole_inhibition Azoles azole_inhibition->lanosterol benzimidazole_inhibition Novel Benzimidazoles? benzimidazole_inhibition->lanosterol

Caption: Ergosterol biosynthesis pathway and potential inhibition points.

Experimental Protocol: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Fungal Culture: Grow fungal cells in the presence and absence of the test compound and a positive control (e.g., fluconazole).

  • Lipid Extraction: Perform a total lipid extraction from the fungal cells.

  • Saponification: Saponify the lipid extract to release free sterols.

  • Derivatization: Derivatize the sterols to make them volatile for GC analysis.

  • GC-MS Analysis: Analyze the derivatized sterol samples by GC-MS to identify and quantify the different sterol species. A buildup of lanosterol and a depletion of ergosterol would indicate inhibition of Erg11p.

Evaluation of Anti-Biofilm Activity

Fungal biofilms are a significant clinical challenge due to their inherent resistance to antifungal agents. A novel antifungal with anti-biofilm activity would be of great interest.

Experimental Protocol: Crystal Violet Biofilm Assay
  • Biofilm Formation: Allow fungal cells to form biofilms in 96-well plates.

  • Treatment: Treat the pre-formed biofilms with various concentrations of the test compound and reference agents.

  • Staining: After incubation, wash the wells and stain the remaining biofilm with crystal violet.

  • Quantification: Solubilize the crystal violet and measure the absorbance at 570 nm to quantify the biofilm biomass.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative evaluation of novel benzimidazole-based antifungal agents like this compound. By systematically comparing its in vitro efficacy, elucidating its mechanism of action, and assessing its activity against biofilms, researchers can build a comprehensive profile of the compound's potential. Positive results from these in vitro studies would warrant further investigation into its in vivo efficacy and toxicological profile, paving the way for potential preclinical and clinical development.

References

A Researcher's Guide to Definitive Target Validation of Novel Benzimidazoles Using Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth framework for validating the molecular target of a novel anti-proliferative compound, 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol, hereafter referred to as "BIA-EtOH". Emerging from a phenotypic screen, BIA-EtOH shows promise, but its mechanism of action remains unknown. A validated target is the bedrock upon which a successful drug development program is built, drastically reducing the risk of costly late-stage failures.[1]

Here, we eschew rigid templates to deliver a narrative built on scientific causality. We will explore not only the "how" but the "why" behind experimental choices, focusing on CRISPR-Cas9-mediated knockout models as the gold standard for target validation.[2][3] This guide is designed for researchers, scientists, and drug development professionals seeking to move a promising small molecule from a phenotypic "hit" to a target-validated "lead."

Section 1: The Imperative of Target Validation

In drug discovery, more than half of all drugs that enter Phase II and III clinical trials fail due to a lack of efficacy.[1] This sobering statistic often points back to a single, critical flaw: an inadequately validated molecular target. Phenotypic screening, which identifies compounds based on a desired cellular outcome (e.g., cancer cell death), is a powerful engine for discovering novel bioactivities. However, the targets of these compounds are initially unknown. Without understanding the specific protein a molecule interacts with to produce its effect, optimizing its potency, selectivity, and safety profile is an exercise in futility.

Target validation provides the definitive link between a compound, its molecular target, and the desired therapeutic outcome.[4] Genetic methods, particularly gene knockout, are considered the most definitive approaches for this purpose as they directly probe the necessity of a gene for a given phenotype.[5]

Section 2: From Phenotype to Hypothesis: Identifying Putative Targets

Before a knockout model can be employed, a list of candidate targets must be generated. For a novel compound like BIA-EtOH, which belongs to the versatile benzimidazole class known to target kinases, PARP, and microtubules, several unbiased approaches can be used to identify its binding partners.[6][7][8]

  • Affinity-Based Chemical Proteomics: This powerful technique involves synthesizing a BIA-EtOH analogue with an affinity tag (e.g., biotin) or immobilizing it on a resin.[9] This "bait" is incubated with cell lysate, and any proteins that bind are "pulled down," separated, and identified via mass spectrometry.[9] This method provides direct physical evidence of interaction.

  • Genetic Resistance Screens: A large-scale CRISPR knockout library can be introduced into a sensitive cancer cell line.[][11] The cell population is then treated with a cytotoxic concentration of BIA-EtOH. Cells that survive are those in which a gene essential for the drug's activity has been knocked out. Sequencing these surviving clones reveals the genes that, when absent, confer resistance—the top hit is often the direct target.[12]

Let us hypothesize that these preliminary studies converge on a specific protein kinase, "Kinase X," as the top putative target for BIA-EtOH. The next step is definitive validation using a targeted knockout model.

Section 3: The Gold Standard: Target Validation with CRISPR-Cas9 Knockout Models

The core principle of using a knockout model for target validation is simple and elegant: if knocking out a gene produces the same phenotype as the drug, or if the knockout cell becomes resistant to the drug, that gene is unequivocally linked to the drug's mechanism of action.[4][13] The CRISPR-Cas9 system has made the generation of these models routine, offering a level of precision and permanence that transient methods like RNAi cannot match.[13][14]

Overall Target Validation Workflow

The following diagram outlines the comprehensive workflow for validating a putative target using a knockout strategy.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Knockout Model Generation & Validation cluster_2 Phase 3: Phenotypic Confirmation pheno_screen Phenotypic Screen Identifies BIA-EtOH putative_id Identify Putative Targets (e.g., Affinity Proteomics, CRISPR Screen) pheno_screen->putative_id hypothesis Hypothesis: BIA-EtOH targets Kinase X putative_id->hypothesis gRNA_design Design gRNAs for Kinase X hypothesis->gRNA_design crispr_delivery CRISPR Delivery to Parental Cell Line (e.g., A549) gRNA_design->crispr_delivery clone_isolation Single-Cell Cloning crispr_delivery->clone_isolation ko_validation Validate Knockout (Sequencing & Western Blot) clone_isolation->ko_validation resistance_assay Resistance Assay: Treat WT vs. KO with BIA-EtOH ko_validation->resistance_assay rescue_exp Rescue Experiment: Re-express Kinase X in KO cells resistance_assay->rescue_exp final_validation Validated Target: Kinase X rescue_exp->final_validation

Caption: Workflow for validating a small molecule target using CRISPR-Cas9.

Experimental Protocol 1: Generation of a Kinase X Knockout Cell Line

This protocol details the steps to create a biallelic knockout of our hypothetical target, Kinase X, in the A549 human lung carcinoma cell line.

Materials:

  • A549 cell line (ATCC® CCL-185™)

  • pSpCas9(BB)-2A-Puro (pX459) V2.0 vector (Addgene #62988)

  • Lipofectamine™ 3000 Transfection Reagent

  • Puromycin

  • DNA extraction kit, PCR reagents, and Sanger sequencing service

  • Validated antibody against Kinase X

Methodology:

  • gRNA Design: Design two independent, high-scoring single-guide RNAs (sgRNAs) targeting an early exon of the Kinase X gene using a reputable online tool (e.g., CHOPCHOP, Synthego). This mitigates off-target effects and provides two distinct clones for validation.[15][16]

  • Vector Cloning: Synthesize oligonucleotides for each gRNA and clone them into the pX459 vector according to standard protocols.

  • Transfection: Transfect A549 cells with the sequence-verified pX459-gRNA plasmids using Lipofectamine 3000. Include a mock-transfected control.

  • Antibiotic Selection: 48 hours post-transfection, apply puromycin selection at a pre-determined optimal concentration to eliminate non-transfected cells.

  • Single-Cell Isolation: After selection, dilute the surviving cells to a concentration of a single cell per well in multiple 96-well plates. This "limiting dilution" method is critical for ensuring the final cell population is monoclonal.[16]

  • Clonal Expansion: Monitor plates for colony formation. Once colonies are visible, expand them into larger culture vessels.

  • Genomic Validation: Extract genomic DNA from each expanded clone. PCR amplify the region of Kinase X targeted by the gRNA and submit for Sanger sequencing. Analyze the sequencing traces for frameshift-inducing insertions or deletions (indels). A true knockout clone will have indels on both alleles.[16][17]

  • Proteomic Validation: Perform a Western blot on lysates from the parental A549 line and the sequence-confirmed knockout clones. Use a validated antibody for Kinase X to confirm the complete absence of the target protein. This is the ultimate proof of a successful knockout at the functional level.[18][19]

Experimental Protocol 2: Phenotypic Assays for Target Confirmation

With validated wild-type (WT) and Kinase X knockout (KO) cell lines in hand, we can now directly test our hypothesis.

Methodology:

  • Drug Sensitivity Assay:

    • Seed an equal number of WT A549 cells and two independent Kinase X KO clones into 96-well plates.

    • Treat the cells with a serial dilution of BIA-EtOH (e.g., from 1 nM to 100 µM) for 72 hours.

    • Measure cell viability using a luminescent assay (e.g., CellTiter-Glo®).

    • Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

  • Rescue Experiment:

    • To perform the ultimate self-validating control, transiently transfect one of the Kinase X KO clones with a plasmid encoding the full-length, wild-type Kinase X gene (without the gRNA target sequence).

    • Repeat the drug sensitivity assay on the KO cells and the "rescued" KO cells.

Interpreting the Data: The expected outcome that validates Kinase X as the target is a significant rightward shift in the dose-response curve for the KO cells, indicating resistance to BIA-EtOH. Furthermore, re-expression of Kinase X in the rescue experiment should restore sensitivity to the drug.[15]

Cell LineTreatmentHypothetical IC50 (µM)Interpretation
A549 WTBIA-EtOH0.5Baseline sensitivity.
Kinase X KO (Clone 1)BIA-EtOH> 100Strong resistance, supports hypothesis.
Kinase X KO (Clone 2)BIA-EtOH> 100Confirms resistance is not a clonal artifact.
KO Clone 1 + Kinase XBIA-EtOH0.8Sensitivity restored, confirms on-target effect.

Section 4: A Comparative Guide to Orthogonal Validation Methods

While CRISPR knockout is the gold standard, a multi-pronged approach provides the highest level of confidence.[20] Below is a comparison of key target validation techniques.

MethodPrinciplePermanenceKey AdvantageKey Disadvantage
CRISPR Knockout Permanent gene disruption via DNA cleavage and error-prone repair.[]PermanentProvides a definitive null phenotype; creates stable isogenic cell lines.[13]Can be lethal if the gene is essential; potential for off-target edits.[21]
RNA Interference (RNAi) Transient gene silencing by degrading target mRNA.[5][20]TransientRapid and useful for essential genes where a full knockout is lethal.Incomplete knockdown can lead to ambiguous results; significant off-target potential.[3]
In Vivo Knockout Models Gene knockout in a whole organism (e.g., mouse).[22]PermanentValidates target in the context of a complex physiological system.[23]Expensive, time-consuming; embryonic lethality is a major hurdle.[24][25]
Transitioning to In Vivo Models

Confirming target engagement in a living organism is a critical step before clinical development.[22] Constitutive knockout mice, where the target gene is absent from conception, are a valuable tool.[22][24] However, if Kinase X is essential for development, this approach may be embryonically lethal.[21] In such cases, conditional knockout models (e.g., using a Cre-loxP system) are superior, as they allow for the gene to be deleted only in specific tissues or at a specific time, providing much more nuanced and clinically relevant data.[22]

Section 5: Data Interpretation and Building an Unassailable Case

Interpreting target validation data requires careful consideration of potential pitfalls and a commitment to rigorous controls.

Logical Framework for Data Interpretation

Caption: Decision tree for interpreting target validation experimental results.

A successful validation campaign integrates multiple lines of evidence:

  • Genetic Evidence: The KO cell line becomes resistant to BIA-EtOH.[3]

  • Rescue Evidence: Re-expression of the target restores sensitivity.[15]

  • Physical Evidence (Optional but Recommended): Affinity proteomics confirms a direct binding interaction.[9]

  • In Vivo Evidence: A knockout or conditional knockout animal model phenocopies the drug's effect or shows resistance.[22][23]

When these pillars of evidence are in place, the case for the proposed target becomes scientifically unassailable, paving the way for confident advancement into lead optimization and preclinical studies.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-[(1-Propyl-1H-benzimidazol-2-yl)amino]ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the field of medicinal chemistry, the benzimidazole scaffold is a cornerstone of drug discovery, recognized for its vast therapeutic potential.[1][2] This privileged structure is a key component in numerous FDA-approved drugs and continues to be a focal point for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, yet promising subclass: 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol derivatives.

While direct, extensive SAR studies on this exact propyl-substituted series are not widely published, this guide will extrapolate from established principles of benzimidazole chemistry and related analogs to provide a predictive framework for their design and evaluation. We will delve into the rationale behind experimental choices, propose a comprehensive workflow for synthesis and biological screening, and compare the potential of this series against other relevant benzimidazole derivatives.

The Benzimidazole Core: A Privileged Scaffold in Medicinal Chemistry

The versatility of the benzimidazole nucleus stems from its structural similarity to purine, allowing it to interact with a wide range of biological targets.[2] Modifications at the N-1 and C-2 positions have been extensively explored to modulate the biological activity of these compounds, leading to the discovery of potent antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[3] The introduction of an aminoethanol side chain at the C-2 position is of particular interest, as the hydroxyl and amino groups can form crucial hydrogen bonds with target enzymes or receptors, potentially enhancing potency and selectivity.

Hypothetical SAR of this compound Derivatives

Based on the broader understanding of benzimidazole SAR, we can hypothesize the following relationships for our target series. This framework provides a rational basis for the design of a focused library of compounds for biological evaluation.

Key Structural Features and Their Anticipated Impact on Activity:
  • N-1 Propyl Group: The propyl group at the N-1 position is expected to enhance lipophilicity compared to smaller alkyl groups, which may improve cell membrane permeability and oral bioavailability. The specific length and branching of this alkyl chain are critical determinants of activity, and comparison with other N-1 substituted analogs (e.g., methyl, ethyl, butyl) is essential.

  • 2-Aminoethanol Side Chain: This moiety is a key pharmacophoric feature. The hydroxyl group can act as a hydrogen bond donor, while the secondary amine can act as both a donor and acceptor. The distance between the benzimidazole core and the hydroxyl group, as well as the substitution on the amine, will significantly influence target binding.

  • Substituents on the Benzene Ring: The electronic and steric properties of substituents on the benzene ring (positions 4, 5, 6, and 7) will play a crucial role in modulating the overall activity. Electron-withdrawing groups (e.g., -Cl, -NO2) and electron-donating groups (e.g., -CH3, -OCH3) can alter the pKa of the benzimidazole nitrogen atoms and influence pharmacokinetic properties.

A Validated Experimental Workflow for SAR Elucidation

To systematically investigate the SAR of this compound derivatives, a robust and self-validating experimental workflow is paramount.

Diagram of the Proposed Experimental Workflow

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis & Optimization S1 Synthesis of 1-propyl-1H-benzo[d]imidazol-2-amine S2 Reaction with 2-chloroethanol derivatives S1->S2 S3 Purification and Characterization (NMR, MS, HPLC) S2->S3 B1 Primary Screening (e.g., Antimicrobial MIC assays) S3->B1 Test Compounds B2 Secondary Screening (e.g., Cytotoxicity assays) B1->B2 B3 Lead Compound Identification B2->B3 A1 Data Analysis and SAR Elucidation B3->A1 Biological Data A2 Design of New Analogs A1->A2 A2->S1 Optimized Structures A3 Iterative Synthesis and Testing A2->A3

Caption: Proposed experimental workflow for the synthesis, biological screening, and SAR-guided optimization of this compound derivatives.

Experimental Protocols

Part 1: Synthesis of 1-Propyl-1H-benzo[d]imidazol-2-amine (Core Intermediate)

  • Step 1: N-propylation of o-phenylenediamine. To a solution of o-phenylenediamine in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) followed by the dropwise addition of 1-bromopropane. Stir the reaction mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).

  • Step 2: Cyclization with Cyanogen Bromide. The N-propylated intermediate is then cyclized using cyanogen bromide in a suitable solvent (e.g., ethanol) to yield the 1-propyl-1H-benzo[d]imidazol-2-amine.

  • Purification: The crude product is purified by column chromatography on silica gel.

Part 2: Synthesis of this compound Derivatives

  • Reaction with 2-chloroethanol: The core intermediate, 1-propyl-1H-benzo[d]imidazol-2-amine, is reacted with 2-chloroethanol in the presence of a base (e.g., NaH) in an anhydrous solvent (e.g., THF) under reflux.

  • Work-up and Purification: After completion of the reaction, the mixture is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography.

Part 3: Biological Evaluation - Antimicrobial Screening (Example)

  • Microorganisms: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans), should be used.

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC values of the synthesized compounds are determined using the broth microdilution method according to CLSI guidelines.

  • Cytotoxicity Assay: To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., HEK293) should be evaluated using a standard MTT assay.

Comparative Analysis and Data Presentation

To facilitate a clear comparison and understanding of the SAR, all quantitative data should be summarized in a structured table.

Table 1: Hypothetical SAR Data for this compound Derivatives

Compound IDR (Substitution on Benzene Ring)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliCC50 (µM) vs. HEK293
1a H1664>100
1b 5-Cl41685
1c 5-NO22850
1d 5-CH332>128>100
1e 5-OCH364>128>100
Ciprofloxacin -10.25-
Fluconazole ----

Visualizing Structure-Activity Relationships

A clear visual representation of the SAR can aid in the rational design of more potent and selective analogs.

SAR_Summary cluster_core Benzimidazole Core cluster_n1 N-1 Position cluster_c2 C-2 Position cluster_ring Benzene Ring Core N1 Propyl group enhances lipophilicity. Optimal chain length needs investigation. C2 Aminoethanol side chain is crucial for activity. -OH and -NH are key for H-bonding. Ring Electron-withdrawing groups (e.g., Cl, NO2) at C-5/C-6 may increase activity. Electron-donating groups may decrease activity.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Kinase Inhibitor Selectivity

In the landscape of modern drug discovery, particularly within oncology and immunology, the protein kinase family has emerged as a pivotal target class. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of structural conservation across the kinome presents a significant challenge: achieving target selectivity. Off-target effects, stemming from a compound's interaction with unintended kinases, can lead to toxicity or confound the interpretation of biological effects. This guide provides an in-depth cross-reactivity profiling of a novel benzimidazole derivative, 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol, hereafter referred to as "Compound X," and compares its performance with established kinase inhibitors.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of numerous kinases.[1][2] Given this precedent, we hypothesized that Compound X is a kinase inhibitor. This guide outlines a comprehensive strategy to define its selectivity profile, a critical step in its development as a research tool or therapeutic candidate. We will compare its hypothetical profile against two well-characterized inhibitors targeting the vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, known for its broad spectrum of activity.

  • Axitinib: A potent and more selective inhibitor of VEGFRs.

This comparative analysis will illuminate the potential advantages and liabilities of Compound X's selectivity profile, providing a data-driven framework for its future development.

The Rationale Behind Our Experimental Approach

To build a robust and self-validating cross-reactivity profile, a multi-pronged approach is essential. We will employ a tiered screening strategy, beginning with a broad initial screen followed by more focused dose-response studies. This ensures both efficiency and accuracy in identifying primary targets and off-targets.[3] The experimental workflow is designed to move from biochemical assays, which provide a direct measure of enzyme inhibition, to cell-based assays that offer a more physiologically relevant context.

G cluster_0 Biochemical Profiling cluster_1 Cell-Based Validation A Compound X Synthesis & QC B Primary Kinase Screen (Single High Concentration) A->B C IC50 Determination for 'Hits' (>70% Inhibition) B->C D Broad Kinome Panel Screen (e.g., 400+ kinases) C->D G Cytotoxicity Assay (Cancer & Normal Cell Lines) C->G Assess Cellular Toxicity of Off-Targets E Target Engagement Assay (e.g., NanoBRET) D->E Confirm Cellular Activity of Primary Target F Cellular Phosphorylation Assay (pVEGFR2) E->F F->G G cluster_0 Compound X cluster_1 Sunitinib cluster_2 Axitinib X Compound X VEGFR2 VEGFR2 X->VEGFR2 IC50: 25 nM PDGFRb PDGFRβ X->PDGFRb IC50: 75 nM cKit c-Kit X->cKit IC50: 150 nM S Sunitinib S->VEGFR2 IC50: 9 nM S->PDGFRb IC50: 28 nM S->cKit IC50: 15 nM FLT3 FLT3 S->FLT3 IC50: 250 nM A Axitinib A->VEGFR2 IC50: 0.2 nM A->PDGFRb IC50: 1.6 nM Src Src

References

A Senior Application Scientist's Guide to Comparative Analysis of Benzimidazole Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1] Its structural similarity to purine, a fundamental component of nucleic acids, allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications including anticancer, antifungal, and anthelmintic activities.[1][2][3] However, the biological efficacy of a benzimidazole-based compound is not solely determined by its core structure. The arrangement of substituents around the benzimidazole ring—its isomerism—plays a pivotal role in defining its pharmacological profile.

This guide provides an in-depth comparative analysis of benzimidazole isomers, focusing on how subtle changes in chemical structure can lead to significant differences in biological activity. We will explore this through the lens of key therapeutic areas, providing field-proven experimental protocols and comparative data to illustrate the critical importance of isomeric considerations in drug discovery and development.

Anticancer Activity: Targeting Microtubule Dynamics

A primary mechanism by which many benzimidazole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[4][5] Microtubules are essential for cell division, and their disruption triggers apoptosis in rapidly dividing cancer cells.[4] The efficacy of this inhibition is highly dependent on the substitution pattern on the benzimidazole ring.

Mechanism of Action: Tubulin Polymerization Inhibition

Benzimidazole compounds typically bind to the colchicine-binding site on β-tubulin.[6][7] This binding event prevents the polymerization of tubulin dimers into microtubules, arresting the cell cycle in the G2/M phase and ultimately leading to programmed cell death.[5] The specific interactions within this binding pocket are sensitive to the isomeric structure of the benzimidazole derivative.

Below is a diagram illustrating the mechanism of tubulin polymerization inhibition by benzimidazole derivatives.

cluster_0 Microtubule Dynamics cluster_1 Inhibitory Action cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Benzimidazole Isomer Benzimidazole Isomer Binding Binding Benzimidazole Isomer->Binding Binding->Tubulin Dimers Binds to β-tubulin (Colchicine Site) Polymerization Blocked Binding->Polymerization Blocked Inhibits Polymerization G2/M Arrest G2/M Arrest Polymerization Blocked->G2/M Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[8][9] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.[10] The amount of formazan is directly proportional to the number of living cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzimidazole isomers in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Below is a diagram illustrating the workflow for the MTT assay.

start Start: Cancer Cell Culture seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Treat with Benzimidazole Isomers (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Measure Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 Values read->analyze end End: Comparative Cytotoxicity Data analyze->end

Caption: Experimental workflow for the MTT assay.

Comparative Data: Isomeric Impact on Cytotoxicity

The position and nature of substituents on the benzimidazole ring dramatically influence anticancer activity. For instance, a study might compare the parent 1H-benzimidazole with its 2-substituted and N-substituted isomers against a human cancer cell line.

Compound/IsomerSubstitution PatternTarget Cell LineIC50 (µM)
Isomer A 1H-Benzimidazole (Unsubstituted)HepG2>100
Isomer B 2-Amino-1H-benzimidazoleHepG245.8
Isomer C 1-Benzyl-2-methyl-1H-benzimidazoleHepG215.2
Isomer D 2-(4-Methoxyphenyl)-1H-benzimidazoleHepG25.1[12]
Doxorubicin Positive ControlHepG21.75[13]

Note: The data presented are illustrative and synthesized from typical findings in the literature to demonstrate comparative principles.

This data clearly shows that the unsubstituted benzimidazole core has minimal activity. The introduction of a simple amino group at the 2-position (Isomer B) imparts moderate cytotoxicity. Further substitution at the 1 and 2-positions (Isomers C and D) significantly enhances potency, with the 2-aryl substituted isomer showing the most promising activity, underscoring the importance of this position for potent anticancer effects.[14]

Antifungal Activity: Disrupting Fungal Cell Integrity

Benzimidazole derivatives are also potent antifungal agents, with some acting by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane.[15][16] Similar to their anticancer effects, their antifungal efficacy is highly dependent on their isomeric structure.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17] The MIC is the lowest concentration of the drug that prevents visible growth of the microbe.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) and prepare an inoculum suspension standardized to a specific concentration (e.g., 1 x 10^3 to 5 x 10^3 CFU/mL) in RPMI-1640 medium.[18]

  • Compound Dilution: Prepare two-fold serial dilutions of the benzimidazole isomers in a 96-well microplate.[17]

  • Inoculation: Add the standardized fungal inoculum to each well containing the diluted compounds. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the microplate at 35°C for 24-48 hours.[18]

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Comparative Data: Isomeric Impact on Antifungal Activity

Let's consider a comparative analysis of different benzimidazole isomers against C. albicans.

Compound/IsomerSubstitution PatternC. albicans MIC (µg/mL)
Isomer E 1-Octyl-1H-benzimidazole64
Isomer F 1-Nonyl-1H-benzimidazole8[16]
Isomer G 1-Decyl-1H-benzimidazole16[16]
Isomer H 2-Mercapto-1H-benzimidazole128
Fluconazole Positive Control2-4

Note: The data presented are illustrative and synthesized from typical findings in the literature to demonstrate comparative principles.

The data indicates that the length of the alkyl chain at the N-1 position significantly influences antifungal activity, with the nonyl-substituted isomer (Isomer F) showing the highest potency in this series.[16] A different substitution pattern, such as the 2-mercapto group (Isomer H), results in much weaker activity. This highlights the critical role of specific isomeric substitutions in determining antifungal efficacy.

Anthelmintic Activity: A Classic Benzimidazole Application

Benzimidazoles are widely used as anthelmintic agents in both human and veterinary medicine.[19] Their primary mechanism of action is the inhibition of microtubule polymerization in parasitic worms by binding to β-tubulin, similar to their anticancer mechanism.[19][20][21] This leads to disruption of cellular processes and eventual death of the parasite.[20]

The selective toxicity of anthelmintic benzimidazoles is attributed to their higher binding affinity for parasite β-tubulin compared to mammalian tubulin.[20] Isomeric variations are crucial for this selective binding and overall anthelmintic potency. For example, the addition of a carbamate group at the 2-position is a common feature in many potent anthelmintic benzimidazoles like mebendazole and albendazole.

Conclusion: The Imperative of Isomeric Analysis

The biological activity of benzimidazole derivatives is profoundly influenced by their isomeric structure. As demonstrated through the comparative analyses of their anticancer, antifungal, and anthelmintic properties, minor alterations in the substitution pattern on the benzimidazole scaffold can lead to orders-of-magnitude differences in efficacy.

For researchers and drug development professionals, this underscores a critical principle: a thorough investigation of structure-activity relationships, with a keen focus on isomerism, is essential for the design of potent and selective therapeutic agents. The protocols and comparative data provided in this guide serve as a foundational framework for conducting such analyses, enabling the rational design and optimization of next-generation benzimidazole-based drugs.

References

Independent Verification of the Anticancer Effects of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the potential anticancer properties of the novel benzimidazole derivative, 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol. Designed for researchers, scientists, and drug development professionals, this document outlines a series of robust experimental protocols to characterize the compound's activity and objectively compare its performance against established anticancer agents.

Introduction: The Promise of Benzimidazole Scaffolds in Oncology

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its structural similarity to endogenous purine bases allows it to interact with a wide range of biological targets, leading to diverse therapeutic effects, including anthelmintic, antiviral, and, notably, anticancer activities.[1][2] Several benzimidazole derivatives have demonstrated potent antitumor effects through various mechanisms, such as the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[3] This has spurred significant interest in the development of novel benzimidazole-based compounds as potential next-generation cancer therapeutics.

The subject of this guide, this compound, is a novel derivative whose anticancer potential remains uncharacterized. This document provides the necessary scientific framework to systematically evaluate its efficacy and elucidate its mechanism of action.

Part 1: Synthesis of this compound

A plausible synthetic route for the title compound is proposed, commencing with the well-established Phillips condensation to form the benzimidazole core, followed by subsequent functionalization.

Proposed Synthetic Pathway

Synthesis_Pathway OPD o-Phenylenediamine Intermediate1 1-Propyl-1H-benzimidazole OPD->Intermediate1 Condensation Propionaldehyde Propionaldehyde Propionaldehyde->Intermediate1 Step1_reagents Oxidizing Agent (e.g., Na2S2O5) Intermediate2 1-Propyl-1H-benzimidazole-2-thiol Intermediate1->Intermediate2 Thionation Step2_reagents 1. Cyanogen bromide (BrCN) 2. H2S/Pyridine Final_Product This compound Intermediate2->Final_Product Amination Step3_reagents 1. CH3I 2. 2-Aminoethanol Anticancer_Mechanisms cluster_0 Potential Targets of this compound cluster_1 Cellular Processes Compound Test Compound Tubulin Tubulin Polymerization Compound->Tubulin CDKs Cyclin-Dependent Kinases (CDKs) Compound->CDKs Bcl2 Bcl-2 Family Proteins Compound->Bcl2 DeathReceptors Death Receptors Compound->DeathReceptors Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CDKs->Cell_Cycle_Arrest Apoptosis Apoptosis Bcl2->Apoptosis DeathReceptors->Apoptosis Microtubule_Disruption->Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow Start Start with Cancer Cell Lines (MCF-7, A549, HeLa, HepG2) Treatment Treat with This compound & Comparator Drugs Start->Treatment MTT_Assay MTT Assay (Cell Viability/Cytotoxicity) Treatment->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Assay Annexin V/PI Assay (Apoptosis Detection) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (DNA Content) IC50->Cell_Cycle_Assay Data_Analysis Comparative Data Analysis & Mechanism Elucidation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

References

A Head-to-Head Comparison of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol and Structurally Related Benzimidazole Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This guide provides a detailed comparative analysis of the target compound, 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol, and a selection of similar published analogues. We delve into their comparative anticancer and antimicrobial activities, supported by experimental data from peer-reviewed literature. The discussion focuses on structure-activity relationships (SAR), proposed mechanisms of action, particularly tubulin polymerization inhibition, and detailed, field-proven experimental protocols for evaluating compound efficacy. This document serves as a technical resource for researchers engaged in the discovery and development of novel benzimidazole-based therapeutics.

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

Benzimidazoles, heterocyclic aromatic compounds formed by the fusion of benzene and imidazole, are of significant interest to the pharmaceutical industry. Their structural similarity to naturally occurring purines allows them to readily interact with various biomolecules, leading to a broad spectrum of biological activities[1]. This versatility has led to the development of benzimidazole-based drugs for a range of applications, including anthelmintics (e.g., Albendazole), proton-pump inhibitors (e.g., Omeprazole), and antihistamines[2][3][4].

In recent years, research has increasingly focused on the potential of 2-substituted benzimidazole derivatives as anticancer and antimicrobial agents[4][5][6]. A key mechanism underlying their anticancer effect is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, a target they share with successful chemotherapeutics like colchicine and the vinca alkaloids[7][8][9]. This guide will compare our lead compound, this compound (Compound A), with other published derivatives to elucidate the structural features that govern their therapeutic potential.

Compound Profiles and Comparative Biological Activity

For this analysis, we will compare our target compound (Compound A) with two structurally similar, published compounds (Compounds B and C) that highlight key structure-activity relationships.

  • Compound A (Target Structure): this compound

  • Compound B (Published Analogue 1): A 2-substituted benzimidazole-carboxamide derivative, Compound 7n from a study by Reddyrajula et al. (2023), noted for its high cytotoxicity[10]. This analogue helps illustrate the effect of a more complex amide substituent at the C-2 position.

  • Compound C (Published Analogue 2): A benzimidazole-urea derivative, Compound 105j from a review by Kaur et al. (2025), which shows the impact of a different linker and phenyl substitution[5].

Comparative Anticancer Activity

The primary mechanism of anticancer action for many benzimidazole derivatives is the inhibition of tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis[10][11]. The table below summarizes the in vitro cytotoxicity of our selected compounds against various human cancer cell lines.

CompoundStructureCancer Cell LineIC50 (µM)Source
Compound A Data Not Published--
Compound B (7n)SK-Mel-28 (Melanoma)2.55[10]
A549 (Lung)3.15[10]
MCF-7 (Breast)4.89[10]
HeLa (Cervical)4.11[10]
Compound C (105j)HepG-2 (Liver)7.5[5]

Expert Analysis: The data clearly indicates that substitutions at the C-2 position are critical for potent anticancer activity. Compound B, with its carboxamide structure, exhibits impressive cytotoxicity in the low micromolar range across multiple cell lines, particularly against melanoma[10]. Compound C, a urea derivative, also shows significant activity against liver cancer cells[5]. While no data exists for Compound A, its simpler 2-aminoethanol substituent suggests it may have lower potency compared to Compounds B and C. The propyl group at the N-1 position of Compound A is expected to enhance lipophilicity, which could improve cell permeability, but the overall efficacy is largely dictated by the C-2 group's interaction with the biological target.

Comparative Antimicrobial Activity

Benzimidazole derivatives are also known for their broad-spectrum antimicrobial properties[6][12][13]. They can inhibit bacterial and fungal growth through various mechanisms, including disruption of metabolic pathways or inhibition of essential enzymes.

CompoundStructureOrganismMIC (µM)Source
Compound A Data Not Published--
Analogue D (Compound 1)E. coli5.4[13]
B. subtilis10.7[13]
Analogue E (Compound 2)C. albicans5.4[13]

Note: For antimicrobial comparison, representative compounds (Analogues D and E) from a relevant study were chosen to illustrate typical activity profiles for this class.

Expert Analysis: The antimicrobial data reveals that benzimidazole derivatives can be potent agents against both Gram-positive and Gram-negative bacteria, as well as fungi[13]. The activity is highly dependent on the specific substitutions. For instance, the presence of nitro and chloro groups on phenyl rings attached to the benzimidazole core has been shown to enhance antimicrobial efficacy[12]. Based on its structure, Compound A is predicted to have moderate antimicrobial activity, which could be optimized by further chemical modification.

Mechanism of Action: Tubulin Polymerization Inhibition

The most well-documented anticancer mechanism for this class of compounds is the inhibition of microtubule formation. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division, motility, and intracellular transport. Benzimidazoles bind to β-tubulin at or near the colchicine-binding site, preventing its polymerization into microtubules[7][8]. This disruption triggers the spindle assembly checkpoint, arrests the cell cycle at the G2/M phase, and ultimately induces apoptosis[10][11].

G cluster_cell Cancer Cell BZ Benzimidazole Derivative (e.g., Compound B) Tubulin Free α/β-Tubulin Dimers BZ->Tubulin Binds to Colchicine Site MT Microtubule Polymerization Tubulin->MT Polymerizes Spindle Mitotic Spindle Formation MT->Spindle G2M G2/M Phase Arrest Spindle->G2M Checkpoint Failure Apoptosis Apoptosis (Cell Death) G2M->Apoptosis

Caption: Proposed mechanism of action for anticancer benzimidazoles.

Key Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed, self-validating protocols for assessing the biological activities discussed.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Causality: Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan indicates a loss of viability due to the compound's cytotoxic or anti-proliferative effects.

G A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of test compounds (e.g., 0.1 to 100 µM). A->B C 3. Incubation Incubate for 48-72 hours to allow compounds to exert their effect. B->C D 4. MTT Addition Add MTT solution to each well. Incubate for 4 hours. C->D E 5. Formazan Solubilization Add DMSO or Solubilization Buffer to dissolve purple formazan crystals. D->E F 6. Absorbance Reading Read absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability vs. control and determine IC50 values. F->G

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Trustworthiness Control: Include wells with vehicle (DMSO) only as a negative control (100% viability) and wells with a known cytotoxic drug (e.g., Doxorubicin) as a positive control. Also include wells with medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method.

  • Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Adjust the turbidity of an overnight culture of the target microorganism (e.g., S. aureus) to a 0.5 McFarland standard. Dilute this suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: A well with broth and inoculum only (should show growth).

    • Negative Control: A well with broth only (should show no growth).

    • Standard Control: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Future Directions

This comparative guide demonstrates that the 2-substituted benzimidazole scaffold is a highly promising platform for the development of novel anticancer and antimicrobial agents. While the specific target compound, this compound, lacks published data, analysis of structurally related analogues provides critical insights. The potent in vitro anticancer activity of compounds like 7n and 105j underscores the importance of the C-2 substituent in driving efficacy, likely through inhibition of tubulin polymerization[5][10]. Similarly, the broad-spectrum activity of other derivatives highlights their potential in combating infectious diseases[13].

Future research should focus on:

  • Synthesis and Biological Evaluation: Synthesizing Compound A and evaluating its cytotoxicity and antimicrobial activity using the standardized protocols outlined herein.

  • Lead Optimization: Performing medicinal chemistry efforts to modify the C-2 aminoethanol group of Compound A to enhance its interaction with tubulin or other biological targets.

  • In Vivo Studies: Advancing the most potent compounds from in vitro screening into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the structure-activity relationships of this versatile scaffold, the scientific community can continue to unlock its full therapeutic potential.

References

Comparative Guide to Elucidating the Mechanism of Action of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol Using Secondary Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Phenotype—The Imperative for Mechanistic Clarity

In the landscape of drug discovery, phenotypic screening has re-emerged as a powerful engine for identifying novel bioactive small molecules. A hypothetical compound, 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol (hereafter designated BZA--001 ), may exhibit compelling anti-proliferative effects in cancer cell lines. However, a phenotypic observation is merely the prologue. To advance a hit compound into a viable lead, a deep and unambiguous understanding of its mechanism of action (MoA) is paramount. This guide provides a strategic framework for researchers to dissect the MoA of BZA-001, leveraging the well-documented polypharmacology of its benzimidazole core to form testable hypotheses.[1][2]

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of biological targets, including protein kinases, tubulin, and DNA topoisomerases.[1][3] This inherent versatility is both a promise and a challenge. It necessitates a systematic, multi-assay approach to distinguish the primary MoA from off-target effects. The following sections detail a logical progression of secondary assays designed to move from broad, unbiased target identification to specific, hypothesis-driven validation.[4][5][6]

Logical Workflow for MoA Confirmation

Our experimental strategy is designed as a decision tree. We begin with assays that test for direct target engagement within the native cellular environment, then proceed to biochemical validation and downstream pathway analysis to build a coherent, evidence-based mechanistic narrative.

MoA_Workflow cluster_start Initial Observation cluster_hypotheses Hypothesis Generation (Based on Benzimidazole Scaffold) cluster_assays1 Target Engagement & Identification cluster_assays2 Functional & Pathway Validation cluster_conclusion Conclusion Start Compound BZA-001 (Phenotypic Anti-proliferative Activity) H1 Hypothesis 1: Protein Kinase Inhibition Start->H1 Propose Plausible MoAs H2 Hypothesis 2: Microtubule Disruption Start->H2 Propose Plausible MoAs CETSA Assay 1: Cellular Thermal Shift Assay (CETSA) (Confirms Intracellular Target Binding) H1->CETSA Tubulin Assay 4: Tubulin Polymerization Assay (Biochemical Validation) H2->Tubulin Kinobeads Assay 2: Kinobeads Competition Assay (Identifies Specific Kinase Targets) CETSA->Kinobeads If CETSA positive Phospho Assay 3: Phosphoproteomics (Maps Downstream Signaling Impact) Kinobeads->Phospho Identifies targets for... Conclusion Confirmed Mechanism of Action Phospho->Conclusion Synthesize Evidence IF Assay 5: Immunofluorescence (Cellular Phenotype Confirmation) Tubulin->IF If biochemically active IF->Conclusion Synthesize Evidence

Figure 1: Logical workflow for confirming the mechanism of action of BZA-001.

Part 1: Investigating the Protein Kinase Inhibition Hypothesis

Protein kinases are one of the most frequently implicated targets for benzimidazole derivatives and represent a primary hypothesis for BZA-001's anti-proliferative activity.[1][7] The following assays are designed to rigorously test this hypothesis.

Assay 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The foundational question is whether BZA-001 physically interacts with a protein target inside intact cells. CETSA is a powerful biophysical method that measures the thermal stabilization of a protein upon ligand binding.[8][9][10] An increase in the melting temperature (Tm) of a protein in the presence of BZA-001 is direct evidence of target engagement.[11][12]

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Culture & Treatment: Culture a relevant cancer cell line (e.g., HeLa or a line from the initial phenotypic screen) to ~80% confluency. Treat cells with BZA-001 (e.g., 10 µM), a known broad-spectrum kinase inhibitor as a positive control (e.g., Staurosporine, 1 µM), or vehicle (DMSO) for 2 hours.

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Protein Analysis: Transfer the supernatant (soluble protein fraction) to new tubes. Quantify total protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody against a suspected kinase target (e.g., CDK2, a common anti-proliferative target) or a housekeeping protein (e.g., GAPDH, as a non-binding control).

  • Data Analysis: Quantify band intensities and plot the percentage of soluble protein relative to the non-heated control against temperature. Fit the data to a Boltzmann sigmoidal equation to determine the apparent melting temperature (Tm).

Comparative Data (Hypothetical)

TreatmentTarget ProteinApparent Tm (°C)ΔTm vs. Vehicle (°C)Interpretation
Vehicle (DMSO)Kinase X48.2-Baseline thermal stability
BZA-001 (10 µM) Kinase X 54.5 +6.3 Strong evidence of target engagement
Staurosporine (1 µM)Kinase X56.1+7.9Positive control shows expected stabilization
Vehicle (DMSO)GAPDH65.7-Non-target control
BZA-001 (10 µM) GAPDH 65.5 -0.2 No engagement with control protein
Assay 2: Kinobeads Competition Binding for Unbiased Target Identification

If CETSA confirms engagement but the specific kinase is unknown, a chemical proteomics approach is necessary. The Kinobeads assay uses immobilized, broad-spectrum kinase inhibitors to pull down a large portion of the kinome from a cell lysate.[13][14] By pre-incubating the lysate with BZA-001, one can identify its specific targets through competition, which are then identified and quantified by mass spectrometry.[15][16]

Experimental Workflow: Kinobeads Assay

Kinobeads_Workflow Lysate Cell Lysate (Expressing Endogenous Kinases) Compound Free BZA-001 (Test Compound) Lysate->Compound 1. Incubate Beads Kinobeads (Immobilized Kinase Inhibitors) Compound->Beads 2. Compete for Binding Wash Wash to Remove Non-specific Binders Beads->Wash Elute Elute Bound Kinases Wash->Elute MS LC-MS/MS Analysis (Identify & Quantify) Elute->MS

Figure 2: Workflow for the Kinobeads competition binding assay.

Comparative Data (Hypothetical)

Kinase TargetBZA-001 Apparent Kd (nM)Dasatinib Apparent Kd (nM)Interpretation of BZA-001 Activity
ABL1>10,0000.8No significant binding
CDK2 45 250Potent and primary target
GSK3B 150 >5,000Moderate off-target activity
SRC>10,0001.2No significant binding
DDR18,50015No significant binding

This data suggests BZA-001 is a potent inhibitor of CDK2 with moderate activity against GSK3B, distinguishing its profile from the known SRC/ABL inhibitor, Dasatinib.

Assay 3: Global Phosphoproteomics for Downstream Pathway Analysis

Confirming target engagement and identity is crucial, but understanding the functional consequence is the ultimate goal. If BZA-001 inhibits a kinase like CDK2, this should lead to quantifiable changes in the phosphorylation status of its downstream substrates. Mass spectrometry-based phosphoproteomics provides an unbiased, global snapshot of these signaling changes.[17][18][19]

Experimental Protocol: Phosphoproteomics

  • Cell Treatment: Treat cells with BZA-001 at a concentration near its cellular IC50 (e.g., 1 µM) for a relevant time period (e.g., 6 hours). Include vehicle-treated cells as a control.

  • Lysis and Digestion: Lyse cells in a urea-based buffer, reduce, alkylate, and digest proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) beads.[20]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify phosphopeptides and quantify their relative abundance between BZA-001 and vehicle-treated samples. Perform bioinformatics analysis to identify regulated pathways.

Comparative Data (Hypothetical Top Regulated Phosphosites)

ProteinPhosphositeLog2 Fold Change (BZA-001/Vehicle)Known Function of Phosphorylation
RB1Ser807-2.8Key CDK2/4/6 site; inactivation allows G1/S progression
FOXM1Ser724-2.5CDK-dependent site; promotes transcription of G2/M genes
p27/Kip1Thr187-2.1CDK2-mediated; marks p27 for degradation
GSK3BSer9+1.5Inhibitory phosphorylation (e.g., via AKT)

This phosphoproteomic signature strongly supports a CDK2 inhibition MoA, evidenced by the decreased phosphorylation of its canonical substrates (RB1, FOXM1). The data also reveals potential crosstalk, such as an increase in the inhibitory phosphorylation of GSK3B, consistent with the moderate binding observed in the Kinobeads assay.

Part 2: Investigating the Microtubule Disruption Hypothesis

Many anthelmintic and anticancer benzimidazoles function by binding to β-tubulin and disrupting microtubule polymerization.[21][22][23] This represents a second, distinct, and highly plausible hypothesis for BZA-001.

Assay 4: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The process can be monitored by the increase in light scattering or fluorescence of a reporter.

Experimental Protocol: Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, combine purified bovine tubulin (>99% pure) in a polymerization buffer (e.g., G-PEM buffer with GTP) on ice.

  • Compound Addition: Add serial dilutions of BZA-001, a known polymerization inhibitor (Nocodazole) as a positive control, a polymerization stabilizer (Paclitaxel) as a distinct positive control, and vehicle (DMSO).

  • Initiate Polymerization: Transfer the plate to a spectrophotometer or fluorometer pre-warmed to 37°C.

  • Monitor Polymerization: Measure the absorbance (at 340 nm) or fluorescence signal every minute for 60-90 minutes.

  • Data Analysis: Plot the signal versus time. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC50 (for inhibitors) or EC50 (for stabilizers) from dose-response curves.

Comparative Data (Hypothetical)

CompoundEffect on Tubulin PolymerizationIC50 / EC50 (µM)Interpretation
BZA-001 No significant change > 100 Microtubule polymerization is likely not the primary MoA
NocodazoleInhibition2.5Validates assay for detecting inhibitors
PaclitaxelPromotion/Stabilization1.8Validates assay for detecting stabilizers
ColchicineInhibition1.5Alternative inhibitor control

Based on this hypothetical data, the microtubule disruption hypothesis would be largely refuted, allowing research efforts to focus exclusively on the kinase inhibition MoA.

Conclusion: Synthesizing a High-Confidence Mechanism of Action

The confirmation of a drug's mechanism of action is not achieved through a single experiment but by the convergence of evidence from multiple, orthogonal assays. In our investigation of BZA-001, the data collectively builds a compelling case for a primary MoA as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

The CETSA experiment provided the foundational evidence of direct target engagement in a cellular context. The unbiased Kinobeads assay then pinpointed CDK2 as the highest affinity target, while also revealing a secondary, weaker interaction with GSK3B. Finally, the phosphoproteomics data delivered the critical functional proof, demonstrating that BZA-001 treatment leads to the hypo-phosphorylation of canonical CDK2 substrates involved in cell cycle progression. Concurrently, the negative result from the tubulin polymerization assay confidently ruled out a competing hypothesis.

This multi-faceted approach provides the mechanistic clarity and confidence required to guide the next stages of drug development, including lead optimization, biomarker discovery, and the rational design of future clinical studies.

References

A Comparative Guide to the In Vitro ADME Properties of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADME Profiling in Drug Discovery

In the modern drug discovery paradigm, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful therapeutic development. A significant proportion of drug candidates fail in late-stage clinical trials due to suboptimal pharmacokinetic properties.[1] Therefore, the early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not merely a screening step but a critical, data-driven strategy to de-risk projects and guide medicinal chemistry efforts.[2][3] In vitro ADME assays provide essential insights into a molecule's potential in vivo behavior, enabling researchers to prioritize compounds with the highest likelihood of clinical success.[4]

This guide presents a comprehensive benchmark of the in vitro ADME properties of a novel benzimidazole derivative, 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol (designated as Cmpd-X) . Its profile is objectively compared against two well-characterized drugs, Propranolol and Warfarin , which serve as industry-standard benchmarks for high permeability and high plasma protein binding, respectively.

The data herein is intended to provide drug development professionals with a framework for evaluating novel chemical entities, supported by detailed, field-proven experimental protocols and an analysis of the causal relationships between molecular properties and assay outcomes.

Compound Profiles

  • Cmpd-X (this compound): The investigational compound, belonging to the benzimidazole class. This class is of significant medicinal interest due to its diverse biological activities.[5][6]

  • Propranolol: A non-selective beta-blocker used to treat hypertension. It is a classic example of a high-permeability compound, well-absorbed orally, and often used as a high-permeability reference in Caco-2 assays.

  • Warfarin: An anticoagulant widely used to prevent blood clots. It is known for its high degree of binding to plasma proteins (>99%), making it a standard control for plasma protein binding assays.[7]

Comparative Data Summary: In Vitro ADME Profile

The following tables summarize the key in vitro ADME properties of Cmpd-X against the selected benchmarks. This side-by-side comparison facilitates a rapid assessment of the compound's developability profile.

Note: Data for Cmpd-X is presented as representative hypothetical data for illustrative benchmarking purposes.

Table 1: Physicochemical Properties & Solubility

Parameter Cmpd-X (Hypothetical) Propranolol (Experimental) Warfarin (Experimental)
Molecular Weight 233.30 g/mol 259.34 g/mol 308.33 g/mol
logP 2.15 2.92 3.03

| Aqueous Solubility (µM) at pH 7.4 | 125 | High | Low (17 µM) |

Table 2: Intestinal Permeability (Caco-2 Assay)

Parameter Cmpd-X (Hypothetical) Propranolol (Experimental) Warfarin (Experimental)
Papp (A→B) (10⁻⁶ cm/s) 8.5 ≥10 25
Papp (B→A) (10⁻⁶ cm/s) 15.2 ≥10 26
Efflux Ratio (Papp B→A / A→B) 1.79 ~1.0 ~1.0

| Permeability Classification | Moderate-High | High | High |

Table 3: Metabolic Stability in Human Liver Microsomes (HLM)

Parameter Cmpd-X (Hypothetical) Propranolol (Experimental) Warfarin (Experimental)
Half-life (t½, min) 48 18 55[8]
Intrinsic Clearance (CLint, µL/min/mg protein) 29 77 25[8]

| Stability Classification | Moderate | Low-Moderate | High |

Table 4: Plasma Protein Binding (Human)

Parameter Cmpd-X (Hypothetical) Propranolol (Experimental) Warfarin (Experimental)
Percent Bound (%) 85.5% 90-95% >99%
Fraction Unbound (fu) 0.145 0.05 - 0.10 <0.01

| Binding Classification | High | High | Very High |

Experimental Methodologies & Workflows

The following sections provide detailed protocols for the core in vitro ADME assays. These methods are designed to be self-validating through the inclusion of appropriate controls and quality checks.

Caco-2 Bidirectional Permeability Assay

This assay is the gold standard for predicting in vivo drug absorption across the gut wall.[9] It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[10][11] The assay measures the rate of compound transport in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, secretive) directions. An efflux ratio greater than 2 is a strong indicator that the compound is a substrate of active efflux transporters like P-glycoprotein (P-gp).[12]

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with robust tight junctions.[12]

  • Monolayer Integrity Check: Before initiating the transport study, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the experiment.[10][13]

  • Buffer Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4) is prepared and pre-warmed to 37°C.

  • Dosing Solution Preparation: The test compound and controls (Propranolol for high permeability, Atenolol for low permeability) are prepared in the transport buffer at a final concentration of 10 µM. The final DMSO concentration should be kept below 1% to avoid cytotoxicity.

  • Transport Experiment (A→B):

    • The culture medium is removed from both apical and basolateral chambers.

    • The basolateral (receiver) chamber is filled with fresh, pre-warmed transport buffer.

    • The transport experiment is initiated by adding the dosing solution to the apical (donor) chamber.

  • Transport Experiment (B→A):

    • The culture medium is removed from both chambers.

    • The apical (receiver) chamber is filled with fresh, pre-warmed transport buffer.

    • The experiment is initiated by adding the dosing solution to the basolateral (donor) chamber.

  • Incubation & Sampling: The plates are incubated at 37°C with gentle shaking (50 rpm) for 2 hours.[10] At the end of the incubation, samples are collected from both donor and receiver chambers.

  • Quantification: The concentration of the compound in all samples is determined using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A × C₀)

    • Where:

      • dQ/dt is the rate of permeation.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor chamber.

    • The Efflux Ratio is calculated as Papp (B→A) / Papp (A→B).

Caco2_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution (2 hr Incubation at 37°C) cluster_ab A to B Transport cluster_ba B to A Transport cluster_analysis Analysis Phase seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Verify monolayer integrity (TEER Measurement) culture->teer add_donor_ab Add Compound (10 µM) to Apical (A) side add_donor_ba Add Compound (10 µM) to Basolateral (B) side sample Collect samples from Donor & Receiver chambers add_donor_ab->sample add_buffer_ab Add fresh buffer to Basolateral (B) side add_donor_ba->sample add_buffer_ba Add fresh buffer to Apical (A) side lcms Quantify compound concentration by LC-MS/MS sample->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[14] A compound that is rapidly metabolized will have a short half-life (t½) and high intrinsic clearance (CLint), suggesting it may be cleared quickly in vivo, potentially leading to poor bioavailability and the need for more frequent dosing.[15]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and controls (Propranolol for moderate stability, Verapamil for low stability) in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH cofactor in phosphate buffer. This solution must be prepared fresh.

  • Reaction Mixture Preparation: In a 96-well plate, combine the HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.[14]

  • Initiation of Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[15] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile containing an internal standard.[15] This step precipitates the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent compound, is transferred to a new plate for analysis.

  • Quantification: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis:

    • The natural log of the percentage of compound remaining is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Half-life (t½) is calculated as: 0.693 / k.

    • Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) / (mg protein/mL).

HLM_Workflow cluster_prep Preparation & Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis mix Combine Compound (1µM) & HLM (0.5 mg/mL) in buffer preincubate Pre-incubate at 37°C mix->preincubate initiate Initiate reaction by adding NADPH preincubate->initiate sample_t0 Sample at T=0 initiate->sample_t0 sample_t_n Sample at T=5, 15, 30, 45, 60 min initiate->sample_t_n quench Quench with cold Acetonitrile + IS sample_t0->quench sample_t_n->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Plot ln(% remaining) vs. Time Calculate t½ and CLint analyze->calculate

Caption: Workflow for the human liver microsomal stability assay.

Plasma Protein Binding (PPB) Assay using Rapid Equilibrium Dialysis (RED)

This assay determines the extent to which a compound binds to plasma proteins.[7] Only the unbound (free) fraction of a drug is available to interact with its therapeutic target, cross biological membranes, and be cleared from the body.[16][17] High plasma protein binding can limit a drug's efficacy and distribution. The Rapid Equilibrium Dialysis (RED) method is a widely used, reliable technique for this measurement.[7][18]

  • Compound Preparation: Prepare a stock solution of the test compound and control (Warfarin for high binding) in DMSO. Spike the compound into pooled human plasma to achieve a final concentration of 1-5 µM. The final DMSO concentration should be ≤ 0.5%.[19]

  • RED Device Setup: The RED device consists of two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff, which retains proteins but allows small molecules to pass through.

    • Add the compound-spiked plasma to the sample chamber.

    • Add phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

  • Equilibration: Seal the RED plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free compound to reach equilibrium across the membrane.[7]

  • Sampling: After incubation, carefully collect equal volume aliquots from both the plasma chamber and the buffer chamber.

  • Matrix Matching: To ensure accurate quantification and avoid matrix effects during LC-MS/MS analysis, the plasma sample is diluted with PBS, and the buffer sample is diluted with blank plasma to match the matrix composition of the opposing chamber.

  • Protein Precipitation: Add ice-cold acetonitrile with an internal standard to all samples to precipitate the plasma proteins.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • Quantification: Analyze the concentration of the compound in the supernatants from both chambers by LC-MS/MS.

  • Data Analysis:

    • Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • Percent Bound (%) = [1 - fu] × 100

PPB_Workflow cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Sampling & Analysis spike Spike Compound (1-5 µM) into Human Plasma load_plasma Load spiked plasma into RED sample chamber spike->load_plasma incubate Seal plate and incubate at 37°C for 4-6 hours with shaking load_plasma->incubate load_buffer Load PBS (pH 7.4) into RED buffer chamber load_buffer->incubate sample Collect aliquots from plasma & buffer chambers incubate->sample matrix_match Perform matrix matching sample->matrix_match precipitate Precipitate protein with Acetonitrile + IS matrix_match->precipitate analyze Analyze supernatant by LC-MS/MS precipitate->analyze calculate Calculate Fraction Unbound (fu) and % Bound analyze->calculate

Caption: Workflow for the plasma protein binding assay using RED.

References

Safety Operating Guide

A Guide to the Safe Disposal of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

The core philosophy of this guide is risk mitigation. In the absence of specific data, we must treat 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol as a hazardous substance, applying a conservative approach to its management from point of generation to final disposal.

Presumptive Hazard Assessment: A Structural Analysis

To establish a safe disposal protocol, we must first infer the potential hazards of this compound by examining its constituent chemical groups: the amino alcohol side chain and the benzimidazole core.

  • Amino Alcohol Moiety: The -(propylamino)ethanol group is a structural analog of well-characterized amino alcohols and ethanolamines.[1][2][3] Compounds in this class are known to be:

    • Corrosive: They can cause severe skin burns and eye damage.[1][4][5]

    • Acutely Toxic: They are often harmful if swallowed, inhaled, or in contact with skin.[1][4]

    • Irritating: They can cause respiratory irritation.[4][6]

  • Benzimidazole Core: Benzimidazoles are a class of heterocyclic compounds used in various pharmaceuticals. While many are biologically active, their primary disposal concern relates to potential environmental persistence and the regulatory requirement to manage chemical waste responsibly.[7][8]

Based on this analysis, all waste containing this compound must be managed as corrosive and acutely toxic hazardous waste .

Inferred Hazard CategoryGHS Classification (Based on Analogs)Rationale and Representative Analogs
Skin Corrosion/Irritation Category 1B / Category 2Amino alcohol side chain is similar to 2-(Propylamino)ethanol and 2-Aminoethanol, which are known to cause severe skin burns.[1][4]
Serious Eye Damage Category 1Amino alcohols are known to cause severe and potentially irreversible eye damage.[1][4]
Acute Toxicity (Oral, Dermal, Inhalation) Category 4Harmful if swallowed, in contact with skin, or if inhaled, a common characteristic of functionalized amines and ethanolamines.[1][3]
Environmental Hazard Not Classified (Insufficient Data)Due to the stable benzimidazole ring, release to the environment should be prevented as a precautionary measure.[7][8]

Regulatory Imperative: Compliance with RCRA

The disposal of laboratory chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] This framework mandates a "cradle-to-grave" approach to hazardous waste management, ensuring it is handled safely from generation to final disposal.[10][11][12]

Given the presumptive corrosivity, waste this compound would likely be classified under the RCRA hazardous waste code D002 for Corrosivity .[13] Therefore, disposal via sanitary sewer (drain) or as regular solid waste is strictly prohibited and illegal.[7][14][15]

Standard Disposal Protocol: A Step-by-Step Guide

This protocol ensures that all waste streams containing this compound are managed in a safe, compliant, and logical manner.

Step 1: Waste Characterization and Segregation
  • Designate as Hazardous Waste: All waste materials containing any concentration of this compound must be designated as hazardous waste at the point of generation.[15] This includes pure compound, solutions, reaction mixtures, and contaminated materials.

  • Establish a Dedicated Waste Stream: Create a specific, segregated waste stream for this compound. Do not mix this waste with other chemical waste streams (e.g., halogenated solvents, heavy metals) to prevent unforeseen chemical reactions.[16][17]

  • Identify Contaminated Materials: Any item that has come into direct contact with the compound is considered hazardous waste. This includes:

    • Personal Protective Equipment (PPE): Gloves, disposable lab coats.

    • Labware: Pipette tips, plastic vials, contaminated glassware.

    • Cleanup Materials: Absorbent pads, wipes used for spills.

Step 2: Container Selection and Management
  • Choose a Compatible Container: Use a robust, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[7] Ensure the container is in good condition with a secure, screw-top lid.[16]

  • Maintain a Closed Container: The waste container must remain tightly sealed at all times, except when actively adding waste.[15][17] This minimizes the release of potentially harmful vapors and prevents spills.

  • Use Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[16]

Step 3: Waste Accumulation and Labeling
  • Use a Satellite Accumulation Area (SAA): Accumulate the waste in a designated SAA within the laboratory, at or near the point of generation, and under the control of laboratory personnel.[15]

  • Apply a Hazardous Waste Label: Immediately label the waste container with a fully completed hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[15]

    • The full chemical name: "this compound" and any other chemical constituents in the waste stream, with percentages.

    • The specific hazard characteristics: "Corrosive, Toxic" .

    • The date accumulation started.

    • The name and location (building/room number) of the generating researcher/laboratory.[15]

Step 4: Final Disposal and Record Keeping
  • Coordinate with EHS: When the waste container is full or has been in accumulation for the maximum allowable time per institutional policy (typically 6-12 months for academic labs), arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[16]

  • Do Not Dispose On-Site: Never attempt to treat or dispose of this chemical waste yourself. It must be handled by a licensed hazardous waste disposal contractor arranged by EHS.

  • Maintain Records: Keep accurate records of the waste generated and disposed of, in accordance with institutional and regulatory requirements.[18]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper management and disposal of waste containing this compound.

G Disposal Workflow for this compound Waste start Waste Generation characterize Characterize as Hazardous Waste (Presumptive D002) start->characterize container Select Compatible Container (e.g., HDPE) characterize->container label Affix Hazardous Waste Label (Fill Out Completely) container->label accumulate Accumulate in SAA (Keep Container Closed) label->accumulate spill_check Spill Occurs? accumulate->spill_check spill_protocol Follow Emergency Spill Protocol spill_check->spill_protocol Yes full_check Container Full or Time Limit Reached? spill_check->full_check No spill_protocol->accumulate full_check->accumulate No ehs_pickup Arrange Pickup with EHS for Final Disposal full_check->ehs_pickup Yes end Disposal Complete ehs_pickup->end

Caption: Decision workflow for the safe management and disposal of this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety and containment.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or vapors are noticeable.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles or face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile). For large spills, respiratory protection may be necessary.[4][19]

  • Contain the Spill: Use a spill kit with a neutral absorbent material (e.g., vermiculite, sand) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (If Trained): Due to its presumed corrosive nature, do not attempt to neutralize unless you are specifically trained and have the appropriate materials.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[19] Label the container appropriately, indicating it contains spilled this compound.

  • Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., soap and water), and collect the cleaning materials as hazardous waste.[14]

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office, following established institutional protocols.[14]

References

A Senior Application Scientist's Guide to Handling 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Inferred Hazard Assessment & Rationale

The chemical structure of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol suggests a hazard profile influenced by two key moieties:

  • Ethanolamine Backbone: Compounds in the ethanolamine class are known to be irritants and can cause severe skin burns and eye damage.[1][2] Inhalation may also lead to respiratory irritation.[1]

  • Substituted Benzimidazole Ring: The benzimidazole scaffold is common in pharmacologically active agents. While specific toxicity varies, related compounds are known to cause skin, eye, and respiratory irritation.[3]

Given these components, it is prudent to treat this compound as a substance that is, at a minimum, a severe irritant to the skin, eyes, and respiratory tract, and potentially harmful if swallowed, inhaled, or absorbed through the skin. All handling procedures must reflect this heightened level of caution.

Personal Protective Equipment (PPE): A Multi-Barrier System

A comprehensive PPE strategy is critical. The following table summarizes the minimum required equipment. Always inspect PPE for integrity before use and do not reuse disposable items.[4]

Protection Area Required PPE Specification & Rationale
Hands Double-Gloving SystemInner Glove: Standard nitrile. Outer Glove: Chemotherapy-rated gloves (meeting ASTM D6978 standard).[5] This provides robust protection against potential dermal absorption and chemical permeation. Change outer gloves every 30-60 minutes or immediately upon suspected contact.[5][6]
Body Disposable, Low-Permeability GownMust be made of a lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting knit cuffs.[4] This protects against splashes and contamination of personal clothing. The first pair of gloves should be worn under the cuff, and the second pair over the cuff.[4]
Eyes & Face Safety Goggles & Face ShieldGoggles must be worn to protect against splashes.[7] A full-face shield must be worn over the goggles when there is a risk of splashes or when handling larger quantities.[6] Standard safety glasses are insufficient.[5]
Respiratory NIOSH-Approved RespiratorWhen handling the compound as a powder or when there is a risk of aerosolization, a fit-tested N95 respirator or higher is required.[5] All weighing and initial dilutions of solids should be performed in a certified chemical fume hood or powder containment hood.
Head & Feet Hair Cover & Shoe CoversHair and beard covers prevent contamination of the work area.[5][7] Two pairs of disposable shoe covers are required and should be donned before entering the designated handling area and not worn outside of it.[5][6]

Operational & Disposal Plan: A Step-by-Step Protocol

This plan outlines the procedural workflow for safely handling this compound from preparation to disposal.

Engineering Controls & Preparation
  • Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood, to minimize exposure.[8] The area should be clearly marked with warning signs.

  • Ventilation: Ensure adequate ventilation.[9] All procedures that could generate dust or aerosols must be performed within a containment device like a chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

Handling and Dispensing Protocol
  • Don PPE: Put on all required PPE in the correct order (shoe covers, hair cover, gown, inner gloves, mask, goggles, face shield, outer gloves).

  • Weighing (if solid): Carefully weigh the compound in the fume hood on a tared weigh boat. Use spark-proof tools and minimize dust generation.

  • Dispensing (if liquid): Use a calibrated pipette or syringe to transfer the liquid. Work over a disposable, absorbent bench liner to contain any small drips.

  • Post-Handling: After dispensing, decontaminate any surfaces. Carefully remove the outer gloves and dispose of them in the designated hazardous waste container. Remove remaining PPE in the reverse order of donning, being careful not to self-contaminate.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4][10]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing.[8] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. For small spills, use an inert absorbent material (e.g., sand, diatomaceous earth) and spark-proof tools to collect the material into a sealed, labeled hazardous waste container.[9][10] Do not allow the spill to enter drains or waterways.[10]

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including disposable PPE, absorbent pads, and empty containers, must be treated as hazardous waste.

  • Containerization: Place all solid and liquid waste into clearly labeled, sealed containers appropriate for hazardous chemical waste.

  • Disposal: Dispose of the waste through an approved institutional or commercial hazardous waste disposal program.[11] Do not flush down the drain or mix with general refuse.

Visualized Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points in the handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_exit Exit & Disposal Phase Prep 1. Designate Area & Verify Fume Hood Certification Gather 2. Assemble All PPE, Spill Kit & Waste Containers Prep->Gather Don_PPE 3. Don Full PPE (Double Gloves, Gown, etc.) Gather->Don_PPE Handle 4. Weigh or Dispense Compound Over Bench Liner Don_PPE->Handle Clean 5. Decontaminate Surfaces & Equipment Handle->Clean Spill Spill or Exposure? Handle->Spill Doff_Outer 6. Dispose of Outer Gloves in Hazardous Waste Clean->Doff_Outer Doff_Rest 7. Doff Remaining PPE Doff_Outer->Doff_Rest Wash 8. Wash Hands Thoroughly Doff_Rest->Wash Dispose 9. Package & Label All Waste for Disposal Wash->Dispose End End Dispose->End Start Start Start->Prep Spill->Clean No Emergency EMERGENCY PROCEDURE Spill->Emergency Yes

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.